Adarulatide tetraxetan
Description
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Properties
CAS No. |
1246013-02-4 |
|---|---|
Molecular Formula |
C76H109N17O22 |
Molecular Weight |
1612.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-4-oxo-3-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C76H109N17O22/c1-45(2)32-54(68(107)87-58(72(111)89-61(44-95)75(114)115)36-49-38-80-52-17-10-9-16-51(49)52)83-69(108)57(35-48-19-21-50(96)22-20-48)84-67(106)53(18-11-23-79-76(77)78)82-74(113)60(43-94)88-71(110)56(34-47-14-7-4-8-15-47)85-70(109)55(33-46-12-5-3-6-13-46)86-73(112)59(37-63(98)99)81-62(97)39-90-24-26-91(40-64(100)101)28-30-93(42-66(104)105)31-29-92(27-25-90)41-65(102)103/h4,7-10,14-17,19-22,38,45-46,53-61,80,94-96H,3,5-6,11-13,18,23-37,39-44H2,1-2H3,(H,81,97)(H,82,113)(H,83,108)(H,84,106)(H,85,109)(H,86,112)(H,87,107)(H,88,110)(H,89,111)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,114,115)(H4,77,78,79)/t53-,54+,55+,56+,57+,58+,59+,60-,61+/m1/s1 |
InChI Key |
CCUYJBQZJRRLHP-QSTRZJFTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Adarulatide Tetraxetan for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Adarulatide tetraxetan, a crucial precursor for the development of targeted radiopharmaceuticals. This compound, also known as Vipivotide tetraxetan or PSMA-617, is a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1][2][3] Its structure comprises a PSMA-binding motif (Lys-urea-Glu), a linker, and the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), referred to as tetraxetan.[1] This guide details the chemical synthesis of the peptide backbone via Solid-Phase Peptide Synthesis (SPPS), followed by the conjugation of the DOTA chelator and subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
I. Synthesis of Adarulatide Peptide
The synthesis of the Adarulatide peptide backbone is typically achieved through automated or manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[4][5][6] SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process at each step.[4][7]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Adarulatide
1. Resin Preparation:
-
Start with a suitable rink amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour to ensure optimal reaction kinetics.[6]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the terminal amine.
-
The reaction time is typically 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and DIPEA.
5. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the Adarulatide sequence.
6. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A common cocktail for peptides is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to protect sensitive residues.[6]
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding cold diethyl ether and centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether several times to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
II. Conjugation of DOTA (Tetraxetan) to the Adarulatide Peptide
Following the synthesis of the peptide, the DOTA chelator is conjugated to a specific amine group on the peptide, typically the N-terminus or a lysine (B10760008) side chain. This is a crucial step for enabling the subsequent radiolabeling with therapeutic or diagnostic radionuclides.[8][9][10]
Experimental Protocol: Solution-Phase DOTA Conjugation
1. Reagent Preparation:
-
Dissolve the crude Adarulatide peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
Dissolve a molar excess (typically 1.5-2 equivalents) of a commercially available activated DOTA derivative, such as DOTA-NHS-ester, in a minimal amount of a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO).
2. Conjugation Reaction:
-
Slowly add the DOTA-NHS-ester solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the reaction progress by RP-HPLC to observe the formation of the DOTA-peptide conjugate and the consumption of the starting peptide.
3. Quenching:
-
Once the reaction is complete, quench any remaining active NHS-ester by adding a small amount of an amine-containing buffer, such as Tris buffer.
III. Purification of this compound
Purification of the crude this compound is essential to remove unreacted peptide, excess DOTA, and other impurities generated during the synthesis and conjugation steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purpose.[11][12][13]
Experimental Protocol: RP-HPLC Purification
1. Column and Mobile Phases:
-
Use a preparative C18 RP-HPLC column.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
2. Sample Preparation:
-
Dissolve the crude this compound from the conjugation reaction in a minimal amount of Mobile Phase A or a compatible solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the prepared sample onto the column.
-
Elute the product using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
5. Lyophilization:
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final this compound product as a white, fluffy powder.
IV. Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and purification of this compound.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value |
| SPPS | Crude Peptide Yield | 70-85% |
| Conjugation | Crude Conjugate Yield | >90% |
| RP-HPLC | Purified Product Yield | 30-50% (overall) |
Table 2: Quality Control and Purity Analysis
| Analysis Method | Parameter | Specification |
| Analytical RP-HPLC | Purity | ≥95% |
| Mass Spectrometry | Molecular Weight | Corresponds to the theoretical mass |
| Amino Acid Analysis | Amino Acid Ratios | Conforms to the expected sequence |
V. Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. Vipivotide tetraxetan | C49H71N9O16 | CID 122706786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Mechanism of Action of Lutetium-177 Vipivotide Tetraxetan in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action, clinical data, and experimental basis of Lutetium-177 vipivotide tetraxetan, a first-in-class targeted radioligand therapy. While the initial query referenced "Adarulatide tetraxetan," the preponderance of scientific and clinical literature points to Lutetium-177 vipivotide tetraxetan (also known as ¹⁷⁷Lu-PSMA-617 and marketed as Pluvicto™) as the approved and extensively studied therapeutic agent with this core structure. This document will focus on this well-characterized agent, which has shown significant therapeutic potential in the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Lutetium-177 vipivotide tetraxetan is a radiopharmaceutical that combines a targeting ligand with a radioactive isotope.[1] The targeting component, vipivotide, is a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a protein that is highly overexpressed on the surface of prostate cancer cells.[2][3] This ligand is linked via a chelator, tetraxetan (also known as DOTA), to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[4] This targeted delivery of radiation allows for the selective destruction of tumor cells while minimizing damage to surrounding healthy tissues.[5][6]
Core Mechanism of Action
The therapeutic efficacy of Lutetium-177 vipivotide tetraxetan is predicated on a targeted, multi-step process that culminates in the induction of cancer cell death.
Targeting and Binding to PSMA
Upon intravenous administration, Lutetium-177 vipivotide tetraxetan circulates throughout the body.[1] The vipivotide ligand exhibits high specificity for the extracellular domain of PSMA, which is a transmembrane protein abundantly present on prostate cancer cells.[1][3] This binding is a critical first step that ensures the targeted accumulation of the radiopharmaceutical at the tumor site. PSMA's expression is significantly lower in most normal tissues, which contributes to the therapy's favorable safety profile.[3]
Internalization and Intracellular Retention
Following binding to PSMA, the Lutetium-177 vipivotide tetraxetan-PSMA complex is internalized by the cancer cell. This process further concentrates the radioactive payload within the tumor cells, enhancing the therapeutic effect.
Delivery of Cytotoxic Radiation
The radioisotope Lutetium-177 decays with a physical half-life of 6.647 days, emitting beta-minus (β⁻) particles.[4] These high-energy electrons travel a short distance within tissue, depositing their energy and causing localized damage.[4]
Induction of DNA Damage and Cell Death
The primary mechanism of cell killing by the emitted beta particles is the induction of DNA damage, particularly double-strand breaks.[3][6] This extensive DNA damage overwhelms the cell's repair mechanisms, leading to the activation of apoptotic pathways and ultimately, cell death.[3] The radiation emitted from Lutetium-177 can also affect adjacent tumor cells that may not express PSMA, a phenomenon known as the "crossfire effect."[2]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of Lutetium-177 vipivotide tetraxetan.
Clinical Efficacy and Safety Data
The approval and expanded use of Lutetium-177 vipivotide tetraxetan are supported by data from pivotal clinical trials.
Key Clinical Trial Data Summary
| Trial Name | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Key Safety Findings (Grade ≥3 Adverse Events) |
| VISION | III | PSMA-positive mCRPC previously treated with AR pathway inhibitors and taxane-based chemotherapy | Lutetium-177 vipivotide tetraxetan + Standard of Care (SOC) vs. SOC alone | Median Overall Survival: 15.3 months vs. 11.3 months[7] Overall Response Rate: 30% vs. 2%[5] 38% reduction in risk of death[5] 60% reduction in risk of radiographic disease progression or death[5] | Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation were common but mostly low grade.[1][8] |
| PSMAfore | III | Taxane-naïve PSMA-positive mCRPC | Lutetium-177 vipivotide tetraxetan vs. change in Androgen Receptor Pathway Inhibitor (ARPI) | 59% less likely to progress compared to ARPI[2] Median radiographic progression-free survival: 9.3 months vs. 5.6 months[2] | Low-grade side effects, primarily dry mouth (61%), fatigue (53%), nausea (32%), and constipation (22%).[8] |
Experimental Protocols
The development and validation of Lutetium-177 vipivotide tetraxetan involved a series of preclinical and clinical experimental protocols.
Radioligand Synthesis and Characterization
A foundational step is the synthesis of the radiolabeled compound.
Protocol for ¹⁷⁷Lu-DOTA-TATE Labeling (A representative protocol for similar chelator-based radiopharmaceuticals):
-
Reagents: DOTA-TATE peptide, Lutetium-177 chloride, gentisic acid solution (0.26 M), sodium acetate (B1210297) buffer (0.8 M, pH 5).
-
Procedure:
-
The DOTA-TATE peptide is dissolved in a solution of gentisic acid and sodium acetate buffer.
-
Lutetium-177 chloride is added to the peptide solution.
-
The reaction mixture is heated to 100°C for 30 minutes in a dry heating block.
-
-
Quality Control:
-
Radiochemical purity is assessed using thin-layer chromatography (TLC) with ITLC SG strips and a mobile phase of 0.15 M ammonium (B1175870) acetate-methanol (1:1).
-
A radiochemical purity of >95% is typically required for clinical use.
-
Experimental Workflow for Clinical Trials
The clinical evaluation of Lutetium-177 vipivotide tetraxetan follows a structured workflow.
Caption: Generalized experimental workflow for a Phase III clinical trial.
Conclusion
Lutetium-177 vipivotide tetraxetan represents a significant advancement in the targeted treatment of prostate cancer. Its mechanism of action, centered on the specific delivery of beta-emitting radiation to PSMA-expressing tumor cells, has demonstrated substantial clinical benefit in improving survival and delaying disease progression in patients with metastatic castration-resistant prostate cancer. The robust data from clinical trials underscore the efficacy and manageable safety profile of this radioligand therapy. Ongoing research continues to explore its potential in earlier stages of the disease and in combination with other therapies, promising to further expand its role in the oncology treatment landscape.
References
- 1. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. aacr.org [aacr.org]
- 3. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Approves Targeted Radioligand Therapy for Treatment of Advanced Pr | Moffitt [moffitt.org]
- 6. openmedscience.com [openmedscience.com]
- 7. aacr.org [aacr.org]
- 8. FDA approves earlier use of lutetium Lu 177 vipivotide tetraxetan for patients with PSMA-positive metastatic castration-resistant prostate cancer - Mayo Clinic [mayoclinic.org]
Unveiling the Chelation Properties of Adarulatide Tetraxetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarulatide tetraxetan, also known as satoreotide (B12389138) tetraxetan or DOTA-JR11, is a crucial component in the landscape of targeted radiopharmaceuticals. It serves as a bifunctional chelating agent, covalently linking a somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist peptide (adarulatide/satoreotide) to a chelator moiety, tetraxetan (DOTA). This guide provides an in-depth exploration of the core chelation properties of this compound, focusing on its interaction with Lutetium-177 (¹⁷⁷Lu), a partnership that has shown significant promise in the treatment of neuroendocrine tumors. We will delve into the quantitative aspects of this chelation, detail relevant experimental protocols, and visualize the underlying molecular interactions and therapeutic pathways.
The Chelation Core: DOTA (Tetraxetan)
The chelating capability of this compound is conferred by the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), referred to as "tetraxetan" when conjugated.[1][2] DOTA is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent lanthanides like Lutetium-177.[3][4] This high stability is a critical attribute for in vivo applications, minimizing the premature release of the radioactive metal ion and thereby reducing off-target toxicity. The structure of this compound features the DOTA cage linked to the adarulatide peptide.[5][6]
Quantitative Analysis of Chelation
The stability of the metal-chelator complex is a paramount parameter in the design of radiopharmaceuticals. The stability constant (log K) provides a quantitative measure of the affinity between the chelator and the metal ion. For the Lu³⁺-DOTA complex, the thermodynamic stability is exceptionally high, ensuring a robust complex under physiological conditions.
| Metal Ion | Chelator | Log K | pM | Reference |
| Lu³⁺ | DOTA | 22.9 | 22.6 | [7][8] |
| In³⁺ | H₄pypa | - | 30.5 | [8] |
| Lu³⁺ | H₄pypa | 22.02 | 22.6 | [8] |
| La³⁺ | H₄pypa | - | 19.9 | [8] |
| Lu³⁺ | [Lu(octox)]⁻ | 24.66 | - | [8] |
Note: Data for the fully conjugated this compound was not specifically found; however, the chelation properties are predominantly governed by the DOTA moiety.
Experimental Protocols
Radiolabeling of this compound with Lutetium-177
This protocol outlines the general procedure for the radiolabeling of this compound with Lutetium-177 to form [¹⁷⁷Lu]Lu-Adarulatide tetraxetan.
Materials:
-
This compound
-
¹⁷⁷LuCl₃ solution in HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (or other suitable buffer, e.g., sodium ascorbate)
-
Gentisic acid/ascorbic acid (as radioprotectant)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve this compound in the chosen buffer.
-
Add the radioprotectant solution.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the vial.
-
Adjust the pH of the reaction mixture to the optimal range for DOTA chelation (typically pH 4-5).
-
Incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified duration (e.g., 15-30 minutes).
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using radio-TLC or radio-HPLC. A typical mobile phase for TLC is a mixture of ammonium acetate and methanol.[9]
Determination of Complex Stability
The stability of the [¹⁷⁷Lu]Lu-Adarulatide tetraxetan complex can be assessed by challenging the complex with a competing chelator or in the presence of serum.
Materials:
-
[¹⁷⁷Lu]Lu-Adarulatide tetraxetan
-
Human serum
-
DTPA (diethylenetriaminepentaacetic acid) solution
-
Phosphate-buffered saline (PBS)
-
Radio-TLC or HPLC system
Procedure:
-
Incubate an aliquot of [¹⁷⁷Lu]Lu-Adarulatide tetraxetan in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), analyze the samples by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled compound.
-
In a separate experiment, challenge the [¹⁷⁷Lu]Lu-Adarulatide tetraxetan with a molar excess of a competing chelator like DTPA in PBS at 37°C.
-
Analyze the samples at various time points to determine the extent of transchelation to DTPA.
Visualizing the Process: From Chelation to Cellular Targeting
The following diagrams illustrate the key molecular events and the therapeutic rationale behind this compound.
Caption: Formation of [¹⁷⁷Lu]Lu-Adarulatide Tetraxetan.
Caption: Targeted delivery and action of the radiopharmaceutical.
Conclusion
This compound's design, centered around the robust DOTA chelator, provides a stable and effective platform for the targeted delivery of Lutetium-177. The high stability of the Lu-DOTA complex is fundamental to its safety and efficacy profile, ensuring that the cytotoxic payload is delivered specifically to SSTR2-expressing tumor cells. The experimental protocols outlined provide a foundational understanding for researchers working with this and similar radiopharmaceutical agents. The continued investigation into the nuanced chelation chemistry of such conjugated systems will be vital for the development of next-generation targeted radionuclide therapies.
References
- 1. GSRS [precision.fda.gov]
- 2. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Facebook [cancer.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
The Core of Radiopharmaceutical Innovation: A Technical Guide to Adarulatide Tetraxetan and its Application in Chelating Novel Therapeutic Radionuclides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on Adarulatide tetraxetan, a novel diagnostic imaging agent, and the foundational chelating technology it employs. The "tetraxetan" component, synonymous with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a cornerstone of modern radiopharmacy. This document will delve into the core principles of DOTA-based chelation, its application with a variety of therapeutic radionuclides, and provide detailed experimental protocols for the development of next-generation targeted radiopharmaceuticals.
Introduction to Tetraxetan (DOTA) as a Bifunctional Chelator
At the heart of many advanced radiopharmaceuticals lies the bifunctional chelator, a molecule with the dual capability of securely binding a radiometal and covalently attaching to a targeting biomolecule, such as a peptide or antibody.[1] DOTA, also referred to as tetraxetan, is a macrocyclic chelator renowned for its exceptional ability to form highly stable complexes with a wide array of radiometals.[2][3]
The structure of DOTA is characterized by a 12-membered tetraaza ring, which creates a pre-organized cavity for coordinating metal ions.[4] This rigid framework, complemented by four carboxylic acid arms, forms an octadentate ligand that encapsulates trivalent metal ions in a cage-like structure.[4] This configuration confers remarkable thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is critical for in vivo applications to prevent the release of the radionuclide and subsequent off-target toxicity.[4][5]
The versatility of the DOTA scaffold allows for its conjugation to various targeting molecules, enabling the precise delivery of radiation to diseased tissues. This has been instrumental in the development of theranostics, a revolutionary approach that combines diagnostic imaging and targeted therapy using the same molecular construct labeled with different radionuclides.[4]
This compound: A Novel Diagnostic Agent
This compound, also known as DOTA-AE105, is a diagnostic imaging agent that leverages the robust DOTA chelation platform.[6] While specific details on the "Adarulatide" peptide component are emerging, its designation as a DOTA-conjugated peptide places it within the well-established class of targeted radiopharmaceuticals. These agents function by binding to specific receptors or antigens that are overexpressed on the surface of cancer cells, thereby enabling targeted imaging or therapy.
Chelation of Therapeutic Radionuclides with Tetraxetan (DOTA)
The DOTA chelator is compatible with a broad spectrum of therapeutic radionuclides, including beta-emitters (e.g., Lutetium-177, Yttrium-90) and alpha-emitters (e.g., Actinium-225).[7][8] The choice of radionuclide is dictated by the desired therapeutic effect, with beta-emitters being suitable for larger tumors and alpha-emitters offering high linear energy transfer for potent, localized cell killing.
Quantitative Data on DOTA-Radionuclide Complexes
The stability and radiolabeling efficiency of DOTA complexes are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data for DOTA with various therapeutic and diagnostic radionuclides.
| Radionuclide | Typical Radiolabeling Efficiency (%) | Incubation Temperature (°C) | Incubation Time (min) | pH | Reference |
| Lutetium-177 (¹⁷⁷Lu) | >95 | 95 - 100 | 15 - 30 | 4.0 - 5.5 | [9][10] |
| Gallium-68 (⁶⁸Ga) | >95 | 85 - 95 | 5 - 15 | 3.8 - 4.5 | [4][10] |
| Yttrium-90 (⁹⁰Y) | >95 | 80 - 95 | 15 - 30 | 4.0 - 5.0 | [11] |
| Actinium-225 (²²⁵Ac) | >95 | 60 - 95 | 5 - 30 | 5.5 | |
| Copper-64 (⁶⁴Cu) | >95 | 25 - 60 | 10 - 60 | 5.5 - 7.0 | [12] |
| Zirconium-89 (⁸⁹Zr) | Variable | 95 | 60 | 7.0 - 8.0 | [5][7] |
| Radionuclide Complex | In Vitro Stability (24h in human serum) | Notes | Reference |
| [¹⁷⁷Lu]Lu-DOTA-TATE | >98% | High stability is crucial for therapeutic efficacy. | [10] |
| [⁶⁸Ga]Ga-DOTA-TOC | >95% | Stable for the duration of PET imaging. | [13] |
| [⁹⁰Y]Y-DOTA-TOC | >98% | Essential to minimize off-target radiation. | [11] |
| [²²⁵Ac]Ac-DOTA-PSMA617 | >95% | Critical due to the high toxicity of free ²²⁵Ac. | [8] |
| [⁶⁴Cu]Cu-DOTA-Peptide | >95% | Macrocyclic chelators provide high stability for Cu(II). | [12] |
| [⁸⁹Zr]Zr-DOTA | Less stable than with other chelators | DOTA is not the preferred chelator for Zirconium-89 due to suboptimal stability. | [5] |
Experimental Protocols
The successful development of a DOTA-based radiopharmaceutical hinges on well-defined experimental protocols for conjugation, radiolabeling, and quality control.
Conjugation of Tetraxetan (DOTA) to a Targeting Peptide
This process involves covalently linking the DOTA chelator to the targeting biomolecule, such as a peptide.
Methodology:
-
Activation of DOTA: One of the carboxylic acid groups on the DOTA molecule is activated to form a reactive ester, typically an N-hydroxysuccinimide (NHS) ester.
-
Peptide Preparation: The targeting peptide is synthesized with a free amine group (e.g., on a lysine (B10760008) residue) that will react with the activated DOTA. All other reactive functional groups on the peptide should be protected.[14]
-
Coupling Reaction: The activated DOTA-NHS ester is reacted with the peptide in a suitable buffer, typically at a slightly basic pH, to form a stable amide bond.[14]
-
Purification: The resulting DOTA-peptide conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.[14]
-
Characterization: The final conjugate is characterized by mass spectrometry to confirm its identity and purity.
Radiolabeling of DOTA-Peptide Conjugate with Lutetium-177
This protocol outlines the general procedure for incorporating the therapeutic radionuclide ¹⁷⁷Lu into the DOTA-peptide conjugate.
Materials:
-
DOTA-peptide conjugate
-
[¹⁷⁷Lu]LuCl₃ solution in dilute HCl
-
Ammonium acetate (B1210297) or sodium ascorbate (B8700270) buffer (pH 4.5-5.5)
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, dissolve the DOTA-peptide conjugate in the chosen buffer.[9]
-
Radionuclide Addition: Carefully add the required activity of [¹⁷⁷Lu]LuCl₃ solution to the reaction vial.[9]
-
Incubation: Gently mix the solution and incubate at 95°C for 15-30 minutes.[9][10]
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A successful labeling should yield a radiochemical purity of >95%.[4]
Quality Control of the Final Radiopharmaceutical
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Key Tests:
-
Radiochemical Purity: This is the most critical test, determining the percentage of the radionuclide that is successfully incorporated into the DOTA-peptide conjugate. It is typically assessed by radio-TLC or radio-HPLC.[4]
-
Radionuclidic Purity: Confirms the identity of the radionuclide and the absence of other radioactive isotopes using gamma spectroscopy.[4]
-
pH Measurement: The pH of the final product must be suitable for intravenous injection, generally between 5.0 and 7.5.[4]
-
Sterility and Endotoxin Testing: Ensures the product is free from microbial contamination and pyrogens.[4]
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.
Procedure:
-
Incubation: A small volume of the radiolabeled DOTA-peptide conjugate is added to fresh human serum and incubated at 37°C.[7]
-
Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).[7]
-
Analysis: The aliquots are analyzed by size-exclusion chromatography or radio-HPLC to separate the intact radiolabeled peptide from any released radionuclide.[7]
-
Quantification: The radioactivity in the fractions corresponding to the intact conjugate and the released radionuclide is measured using a gamma counter to determine the percentage of the intact product over time.[7]
Visualizing Core Concepts and Workflows
Graphical representations are invaluable for understanding the complex processes involved in the development of DOTA-based radiopharmaceuticals.
Caption: Mechanism of action for a targeted DOTA-based radiopharmaceutical.
Caption: A generalized workflow for developing DOTA-peptide radiopharmaceuticals.
Caption: The chelation process of a therapeutic radionuclide by the DOTA macrocycle.
Conclusion
This compound and the broader class of DOTA-conjugated molecules represent a powerful and versatile platform for the development of novel radiopharmaceuticals. The exceptional stability and versatility of the DOTA chelator have been pivotal in advancing the field of theranostics, enabling the creation of highly targeted and effective agents for the diagnosis and treatment of cancer. As research continues to identify new targeting peptides and therapeutic radionuclides, the foundational principles and protocols outlined in this guide will remain essential for the continued innovation of precision nuclear medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
Adarulatide Tetraxetan: A Technical Guide to Non-Oncological Research Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Adarulatide tetraxetan (BMS-936564), also known as Ulocuplumab, is a potent and specific antagonist of the CXCR4 receptor. Its development has been primarily focused on applications in hematologic malignancies. As of late 2025, publicly available research on its use in non-cancer models is limited. This guide, therefore, explores the potential non-oncological applications of this compound by examining preclinical and clinical data from other well-studied CXCR4 antagonists, such as Plerixafor (AMD3100). The experimental data and protocols presented herein are derived from studies of these surrogate molecules and are intended to provide a foundational framework for future research with this compound.
Introduction: The CXCR4/CXCL12 Axis
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a critical role in a multitude of physiological processes. Its primary endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12. The CXCR4/CXCL12 signaling axis is fundamental to hematopoietic stem cell (HSC) homing and trafficking, immune cell migration, and developmental processes including organogenesis and vascularization[1][2]. Dysregulation of this axis is implicated in various pathologies beyond cancer, including inflammatory conditions and tissue injury responses.
This compound is a fully human IgG4 monoclonal antibody that specifically binds to CXCR4, effectively blocking its interaction with CXCL12[3]. This mechanism of action presents significant therapeutic potential in non-cancer pathologies where the CXCR4/CXCL12 axis is a key driver of the disease process.
Mechanism of Action: CXCR4 Antagonism
Upon binding of its ligand CXCL12, CXCR4 initiates a cascade of intracellular signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways collectively regulate cell survival, proliferation, and migration[2].
This compound, by acting as a competitive antagonist, prevents CXCL12 from binding to CXCR4. This blockade disrupts the downstream signaling, leading to several key effects relevant to non-cancer applications:
-
Mobilization of Stem and Progenitor Cells: The primary function of the CXCR4/CXCL12 axis in the bone marrow is to retain hematopoietic stem cells (HSCs) in their niche. Antagonism of CXCR4 disrupts this retention, leading to the rapid mobilization of HSCs and other progenitor cells into the peripheral circulation[3].
-
Modulation of Inflammatory Responses: CXCR4 is expressed on various immune cells, including lymphocytes and neutrophils. By blocking CXCR4, Adarulatide can influence the trafficking of these cells to sites of inflammation, potentially attenuating inflammatory processes.
-
Inhibition of Fibrosis: The CXCR4/CXCL12 axis has been implicated in the pathogenesis of fibrosis in several organs by promoting the recruitment and activation of fibroblasts.
Below is a diagram illustrating the signaling pathway and the inhibitory action of a CXCR4 antagonist like Adarulatide.
Potential Application: Cardiovascular Disease
The CXCR4/CXCL12 axis is increasingly recognized for its role in the pathophysiology of cardiovascular diseases, particularly in the context of cardiac fibrosis and repair following ischemic injury.
Rationale for Use
Following a myocardial infarction (MI), the CXCR4/CXCL12 axis is involved in both inflammatory cell recruitment, which can exacerbate damage, and the mobilization of progenitor cells that could aid in repair. Antagonism of CXCR4 could therefore offer a dual benefit: reducing harmful inflammation and mobilizing reparative cells. Studies with other CXCR4 antagonists have shown promise in reducing fibrosis and improving cardiac function in animal models.
Summary of Preclinical Data (from other CXCR4 Antagonists)
The following table summarizes quantitative data from studies using CXCR4 antagonists in animal models of cardiovascular disease.
| Study Focus | Animal Model | CXCR4 Antagonist Used | Key Parameters Measured | Results |
| Diabetic Cardiac Fibrosis | Streptozotocin-induced diabetic mice | AMD3465 | Systolic Blood Pressure (mmHg) | No significant effect on blood pressure (Diabetic: 110±2 vs. Diabetic+AMD3465: 108±3) |
| Circulating Regulatory T cells (%) | Significant increase with CXCR4 antagonism (Control: 7.8±0.3 vs. AMD3100: 9.3±0.6) | |||
| Dilated Cardiomyopathy | Mst1 transgenic mice | AMD3100 | Splenic CD4+ T cells (%) | Significant reduction with CXCR4 antagonism (Mst1: 12.4±1.2 vs. Mst1+AMD3100: 7.2±1.2) |
| Myocardial Infarction | Rat Ischemia-Reperfusion | DBPR807 (5 mg/kg) | Infarct Size (% of Area at Risk) | Significant reduction in infarct size (Vehicle: ~55% vs. DBPR807: 30%) |
| Porcine Ischemia-Reperfusion | DBPR807 (3 mg/kg) | Left Ventricular Ejection Fraction (%) | Improved LVEF at 12 weeks post-injury (Control: ~35% vs. DBPR807: ~45%) |
Example Experimental Protocol: Myocardial Infarction Model
The following protocol is adapted from studies investigating CXCR4 antagonists in a rat model of myocardial ischemia-reperfusion injury.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Successful ligation is confirmed by observing myocardial blanching.
-
-
Ischemia and Reperfusion: The ligation is maintained for 45 minutes (ischemia), after which the suture is released to allow for reperfusion.
-
Drug Administration: this compound or vehicle control would be administered intravenously at a predetermined dose 10 minutes prior to the onset of reperfusion.
-
Outcome Assessment (24 hours post-reperfusion):
-
The heart is excised and the aorta is cannulated.
-
The coronary arteries are perfused with saline, followed by Evans blue dye to delineate the non-ischemic (blue) from the ischemic (area at risk, AAR) tissue.
-
The heart is sectioned, and the slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate the viable (red) from the infarcted (white) tissue within the AAR.
-
Infarct size is quantified as a percentage of the AAR using imaging software.
-
Potential Application: Hematopoietic Stem Cell Mobilization
The established clinical use of the CXCR4 antagonist Plerixafor for mobilizing HSCs for autologous transplantation provides a strong rationale for investigating this compound for the same purpose.
Rationale for Use
Adarulatide's mechanism of disrupting the CXCR4/CXCL12 interaction in the bone marrow is expected to induce a rapid and robust release of CD34+ and other progenitor cells into the periphery. As a monoclonal antibody, Adarulatide may offer a different pharmacokinetic and pharmacodynamic profile compared to small molecule inhibitors, potentially allowing for different dosing regimens or efficacy in specific patient populations.
Summary of Clinical Data (from other CXCR4 Antagonists)
The following table summarizes data on progenitor cell mobilization in healthy subjects treated with the CXCR4 antagonist Plerixafor.
| Study Focus | Subject Population | CXCR4 Antagonist Used | Key Parameters Measured | Results (Peak Fold Increase from Baseline) |
| Progenitor Cell Mobilization | Healthy Volunteers | Plerixafor (240 mcg/kg) | Peripheral Blood CD133+ cells | ~5-fold increase |
| Peripheral Blood CD34+ cells | ~4-fold increase | |||
| White Blood Cells | ~3-fold increase |
Example Experimental Protocol: Stem Cell Mobilization in Mice
This protocol is a standard method for assessing the mobilizing potential of a CXCR4 antagonist in a murine model.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Drug Administration: A single subcutaneous injection of this compound at various doses (e.g., 1, 5, 10 mg/kg) or vehicle control is administered.
-
Blood Collection: Peripheral blood is collected via retro-orbital or tail vein sampling at multiple time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Cell Quantification:
-
Complete blood counts are performed using an automated hematology analyzer.
-
The frequency of hematopoietic progenitor cells (defined as Lineage-negative, Sca-1+, c-Kit+; LSK cells) and specific stem cell populations (e.g., CD34-) is determined by multi-color flow cytometry.
-
-
Data Analysis: The absolute number of circulating progenitor cells per microliter of blood is calculated for each time point and dose group to determine the peak mobilization effect.
Other Potential Research Areas
Based on the widespread role of the CXCR4/CXCL12 axis, this compound could be investigated in several other non-cancer contexts:
-
Acute Kidney Injury (AKI): The inflammatory component of AKI is a potential therapeutic target. By modulating leukocyte trafficking, CXCR4 antagonism could reduce inflammation-mediated renal damage.
-
Autoimmune Diseases: In conditions like rheumatoid arthritis, CXCR4 is involved in the migration of inflammatory cells into the joints. Adarulatide could potentially disrupt this process.
-
Wound Healing and Tissue Regeneration: By mobilizing progenitor cells, Adarulatide might enhance the repair of various tissues following injury.
Conclusion
While the existing body of research on this compound is predominantly in the field of oncology, its potent and specific mechanism of action as a CXCR4 antagonist strongly suggests its utility in a range of non-cancer applications. Preclinical and clinical data from other CXCR4 inhibitors have laid a strong foundation for exploring Adarulatide in cardiovascular disease, stem cell mobilization, and inflammatory conditions. The detailed protocols and structured data presented in this guide offer a starting point for researchers to design and execute novel studies, unlocking the full therapeutic potential of this promising molecule. Future research should focus on head-to-head comparisons with existing CXCR4 antagonists and on delineating the unique pharmacological properties of this monoclonal antibody in relevant disease models.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Ulocuplumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Adarulatide Tetraxetan: A Technical Guide to a Novel Radiopharmaceutical for Targeting Somatostatin Receptor-Expressing Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adarulatide Tetraxetan, a promising radiopharmaceutical agent for the targeted treatment of neuroendocrine tumors (NETs). This document details its mechanism of action, summarizes key clinical trial data, and outlines the experimental protocols used in its evaluation. As the user's initial query referred to "this compound", this paper clarifies that the correct nomenclature for the therapeutic agent discussed in the available literature is [177Lu]Lu-satoreotide tetraxetan.
Core Concepts and Mechanism of Action
[177Lu]Lu-satoreotide tetraxetan is a peptide receptor radionuclide therapy (PRRT) agent. It consists of two key components:
-
Satoreotide (B12389138): A somatostatin (B550006) analogue that acts as an antagonist to the somatostatin receptor type 2 (SSTR2).[1] SSTR2 is a protein that is often overexpressed on the surface of neuroendocrine tumor cells.[1]
-
Lutetium-177 (177Lu): A beta-emitting radioisotope chelated by tetraxetan (also known as DOTA). This radioisotope delivers a cytotoxic dose of radiation directly to the targeted cancer cells.
The mechanism of action revolves around the high-affinity binding of the satoreotide component to SSTR2 on tumor cells. Unlike SSTR agonists, which are internalized by the cell, satoreotide, as an antagonist, binds to the cell surface.[2] This prolonged cell surface binding allows for the delivery of a localized and sustained radiation dose from the attached 177Lu, leading to DNA damage and ultimately, cell death.[3] This targeted approach aims to maximize efficacy on tumor tissue while minimizing damage to surrounding healthy tissues.[4]
Clinical Efficacy and Safety Data
A pivotal open-label, phase I/II study (NCT02592707) evaluated the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in patients with advanced, progressive, SSTR-positive neuroendocrine tumors.[1][5] The following tables summarize the key quantitative data from this trial.
Table 1: Efficacy Results from the Phase I/II Study of [177Lu]Lu-satoreotide tetraxetan[1][6]
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 21.1% | 9.6% - 36.3% |
| Disease Control Rate (DCR) | 94.7% | Not Reported |
| Median Duration of Response | 17.9 months | 6.8 - Not Estimable |
| Median Progression-Free Survival | 28.1 months | 19.4 - Not Estimable |
Table 2: Key Safety Findings in the Phase I/II Study[6]
| Adverse Event Profile | |
| Patients with any Treatment-Emergent Adverse Event (TEAE) | 100% |
| Patients with Treatment-Related Adverse Events | 97.5% |
| Patients with Grade 3 or higher TEAEs | 42.5% |
| Treatment reductions due to TEAEs | 5.0% |
| Treatment interruptions due to TEAEs | 12.5% |
| Treatment delays due to TEAEs | 5.0% |
Experimental Protocols
The phase I/II clinical trial (NCT02592707) was conducted to assess the safety, tolerability, and anti-tumor activity of [177Lu]Lu-satoreotide tetraxetan.
Study Design
The study was an open-label, multicenter, phase I/II trial involving patients with advanced SSTR2-positive neuroendocrine tumors.[1] The trial consisted of a screening phase, a treatment phase, and a long-term follow-up phase.[6]
Patient Population
Eligible participants were adults with a histologically confirmed diagnosis of advanced, progressive, SSTR-positive neuroendocrine tumors who had shown disease progression on standard therapies.[1]
Treatment Regimen
Patients received a median cumulative administered activity of 13.0 GBq of [177Lu]Lu-satoreotide tetraxetan over three to five 8-week cycles.[5][6] The administered activity was guided by dosimetry to limit radiation exposure to critical organs, particularly the kidneys and bone marrow.[5]
Efficacy and Safety Assessments
Tumor response was evaluated using imaging studies at baseline and regular intervals during the treatment and follow-up phases. Safety was monitored through the recording of adverse events, laboratory tests (including hematology and renal function), and physical examinations throughout the study.[6]
Novel Biological Markers
The primary biological marker for patient selection and targeting by [177Lu]Lu-satoreotide tetraxetan is the overexpression of SSTR2 on tumor cells.[1] While the clinical trial focused on this established marker, further research is needed to identify novel biological markers that could predict treatment response, monitor efficacy, or provide insights into resistance mechanisms. Potential areas of investigation could include circulating tumor cells (CTCs), circulating tumor DNA (ctDNA), and other protein or RNA-based biomarkers in blood or tissue samples. At present, publicly available data does not specify the exploration of such novel biomarkers in the context of satoreotide tetraxetan clinical trials.
Conclusion
[177Lu]Lu-satoreotide tetraxetan has demonstrated a promising efficacy and a manageable safety profile in patients with advanced, progressive SSTR-positive neuroendocrine tumors.[1][5] Its mechanism as an SSTR2 antagonist allows for targeted delivery of radiation to tumor cells. The results from the phase I/II clinical trial support its further development as a valuable therapeutic option for this patient population. Future research should focus on identifying novel biomarkers to optimize patient selection and treatment monitoring.
References
- 1. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 2. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
A Technical Guide to In Silico Modeling of Adarulatide Tetraxetan-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational modeling of Adarulatide tetraxetan and its complexes with various metal ions. This compound, also known as PSMA-617, is a pivotal precursor molecule in the development of targeted radiopharmaceuticals for cancer therapy and diagnostics.[1] Its structure uniquely combines a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA) with a robust chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), making it an ideal candidate for delivering therapeutic or diagnostic radioisotopes directly to tumor cells.[1][2]
The in silico modeling of these metal complexes is crucial for predicting their stability, understanding their electronic and structural properties, and accelerating the drug development process. This guide details the theoretical background, computational and experimental protocols, and key data relevant to this advanced field of study.
Molecular Structure and Properties
This compound is a complex molecule comprising three key functional components: a PSMA-binding motif (Lys-urea-Glu), a linker, and the DOTA chelator, referred to as tetraxetan.[1] This design allows for high-affinity binding to PSMA, which is overexpressed on prostate cancer cells, enabling precise targeting.[1][3] The DOTA cage securely sequesters a metal ion, which can be a therapeutic β-emitter like Lutetium-177 or an α-emitter like Actinium-225.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246013-02-4 | [4] |
| Molecular Formula | C₇₆H₁₀₉N₁₇O₂₂ | [4] |
| Molecular Weight | 1612.80 g/mol | [4] |
| Exact Mass | 1611.79331 Da | [4] |
| Topological Polar Surface Area | 602.240 Ų | [4] |
| Heavy Atom Count | 115 | [4] |
| Rotatable Bond Count | 44 | [4] |
| Hydrogen Bond Donors | 20 | [4] |
| Hydrogen Bond Acceptors | 22 | [4] |
| XLogP3 | -8.2 |[5] |
In Silico Modeling of Metal Complexation
The core of in silico investigation lies in understanding the interaction between the DOTA chelator and the metal ion. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. These models can predict the stability of the resulting complex, which is a critical factor for its safe and effective use in vivo. A highly stable complex ensures that the radioactive metal is not prematurely released into the body, which could lead to off-target toxicity.[6]
Key Computational Approaches
-
Density Functional Theory (DFT): DFT is used to investigate the electronic structure and bonding properties of the metal-DOTA complexes.[7][8] Calculations can determine binding energies, bond lengths, and charge transfer between the metal and the ligand.[7][9] Functionals such as B3LYP, ωB97XD, and PBE are commonly employed for these studies.[7][9]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the structural and dynamic behavior of the complex in a native-like environment, such as in aqueous solution.[10] This method is valuable for assessing the conformational stability of the entire Adarulatide-metal conjugate.
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models for the binding affinity of the peptide portion of the molecule to its target (PSMA).[11]
Predicting Complex Stability
The thermodynamic stability of a metal complex is a measure of the strength of the metal-ligand interaction at equilibrium and is quantified by the stability constant (K).[12] From a computational standpoint, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as an indicator of chemical stability.[7] DFT calculations can also determine the binding energy (EB) of the radioisotope to the DOTA chelator, providing a direct measure of complex stability.[9]
Methodologies and Protocols
Computational Protocols
A typical in silico workflow for modeling this compound-metal complexes involves several key steps, from initial structure preparation to detailed quantum mechanical calculations.
Caption: Workflow for In Silico Modeling of Metal Complexes.
Detailed DFT Protocol Example (based on literature):
-
Structure Preparation: The initial structure of the DOTA complex (e.g., with Bi-213) is adapted from known crystal structures or built using molecular modeling software.[9] For other metals, the initial metal is substituted, and the structure is pre-optimized.[9]
-
Software: A quantum chemistry package like Gaussian, ORCA, or VASP is used.
-
Method: The DFT approach is employed.
-
Functional: The Perdew–Burke–Erzerhof (PBE) exchange-correlation functional is a common choice.[9]
-
Calculations: Ground state energies of the DOTA-metal complex, the free DOTA chelator, and the isolated metal ion are calculated.[9]
-
Binding Energy Calculation: The binding energy (EB) is calculated using the formula: EB = ETOT – (EDOTA + EIS), where ETOT is the total energy of the complex, EDOTA is the energy of the chelator, and EIS is the energy of the isolated isotope.[9]
Experimental Validation Protocols
Computational predictions must be validated through rigorous experimental work. Key experimental procedures include chemical synthesis, radiolabeling, and stability assays.
Caption: Workflow for Experimental Validation of Radiopharmaceuticals.
Radiolabeling Protocol Example: A common procedure for labeling DOTA-conjugated peptides is as follows:
-
This compound is dissolved in a suitable buffer (e.g., ammonium (B1175870) acetate) to maintain an optimal pH (typically between 4.5 and 5.5).
-
The radioactive metal salt (e.g., ¹⁷⁷LuCl₃ in HCl) is added to the peptide solution.
-
The reaction mixture is incubated at an elevated temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes).
-
The reaction is quenched, and the radiochemical purity is assessed using methods like radio-HPLC to ensure that over 95% of the radioactivity is incorporated into the desired product.
Quantitative Data Summary
Computational studies provide a wealth of quantitative data that informs our understanding of complex stability. The tables below summarize key findings from literature on DOTA-metal complexes.
Table 2: Calculated Binding Energies and Bond Distances for DOTA-Metal Complexes Data derived from DFT calculations using the PBE functional.[9]
| Metal Ion | Binding Energy (EB) (eV) | Avg. Metal-O Distance (Å) | Avg. Metal-N Distance (Å) |
|---|---|---|---|
| 225Ac | -35.21 | 2.59 | 2.87 |
| 221Fr | -28.91 | 2.76 | 3.01 |
| 217At | -17.61 | 2.81 | 3.07 |
| 213Bi | -34.81 | 2.45 | 2.73 |
| Gd | -31.33 | 2.42 | 2.71 |
Table 3: Thermodynamic Stability Constants (log KML) for Metal-Ligand Complexes
| Ligand | Metal Ion | log KML | Source |
|---|---|---|---|
| AAZTA | La³⁺ | 17.53 | [13] |
| AAZTA | Gd³⁺ | 20.65 | [13] |
| AAZTA | Lu³⁺ | 21.85 | [13] |
| DOTA | Pb²⁺ | 25.3 | [14] |
| DOTA | Sc³⁺ | High (Effective Complexation) | [15] |
| DOTA | La³⁺ | Low (Less Stable) |[15] |
These tables highlight that the stability of the complex is highly dependent on the specific metal ion, with factors like ionic radius playing a significant role.[13][15] For instance, DOTA is known to form highly stable complexes with smaller metal ions like Lutetium (Lu³⁺) but is less effective for larger ions like Lanthanum (La³⁺).[15]
Mechanism of Action and Development Pathway
The ultimate goal of modeling this compound-metal complexes is to develop effective radiopharmaceuticals. The mechanism of action involves targeted delivery of radiation to cancer cells, leading to their destruction.[3]
Caption: Mechanism of Action for Targeted Radioligand Therapy.
The development of such a drug follows a rigorous pathway from preclinical studies to clinical trials. In silico modeling plays a critical role in the early preclinical phase, helping to select the most promising metal candidates and de-risk development by predicting potential stability issues before committing to costly and time-consuming experimental studies.[16][17]
Conclusion
In silico modeling is an indispensable tool in the development of next-generation radiopharmaceuticals like those derived from this compound. By leveraging computational methods such as DFT and MD simulations, researchers can gain profound insights into the structural and electronic properties that govern the stability and efficacy of these metal complexes. This predictive power, when integrated with robust experimental validation, streamlines the selection of optimal radioisotopes and accelerates the translation of promising candidates from the laboratory to clinical application, ultimately benefiting patients with advanced cancers.
References
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 4. dempochem.com [dempochem.com]
- 5. Vipivotide tetraxetan | C49H71N9O16 | CID 122706786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Equilibrium and kinetic properties of the lanthanoids(III) and various divalent metal complexes of the heptadentate ligand AAZTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. certara.com [certara.com]
- 17. certara.com [certara.com]
[68Ga]Ga-Pentixafor: A Technical Guide for CXCR4-Targeted PET Imaging
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding "Adarulatide tetraxetan" for PET imaging with Gallium-68. The compound appears to be a niche entity with limited data on its biological target, radiolabeling protocols, and performance as a PET imaging agent.
To provide a comprehensive and valuable technical guide that aligns with the core interest in Gallium-68 based PET imaging of the C-X-C motif chemokine receptor 4 (CXCR4), this document will focus on the well-characterized and clinically evaluated radiopharmaceutical, [68Ga]Ga-Pentixafor . This peptide-based agent is a prime example of a CXCR4-targeted probe and offers a wealth of data for researchers, scientists, and drug development professionals.
This guide details the core technical aspects of [68Ga]Ga-Pentixafor, from its mechanism of action and the underlying biology of its target, CXCR4, to detailed experimental protocols and a summary of its performance characteristics.
Introduction to CXCR4-Targeted Imaging
The chemokine receptor CXCR4 is a G-protein coupled receptor that, with its ligand CXCL12, plays a crucial role in cell trafficking, hematopoiesis, and immune responses.[1] Its overexpression is implicated in the progression, metastasis, and poor prognosis of numerous cancers, including hematologic malignancies and various solid tumors.[2][3] This makes CXCR4 an attractive biomarker for diagnostic imaging and a target for therapy.
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo.[4] By labeling a CXCR4-targeting molecule, such as the cyclic pentapeptide Pentixafor, with a positron-emitting radionuclide like Gallium-68 (68Ga), it is possible to visualize and quantify CXCR4 expression throughout the body, offering insights into disease staging, patient stratification for CXCR4-targeted therapies, and treatment monitoring.[2]
The CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, CXCR4 activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[1] These subunits, in turn, trigger multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are central to cell proliferation, survival, and migration.[1][5] The pathway can also be activated through a G-protein-independent mechanism involving the JAK/STAT pathway.[1]
Experimental Protocols
The synthesis of [68Ga]Ga-Pentixafor is typically performed using an automated synthesis module to ensure reproducibility and radiation safety.[6][7][8]
Materials:
-
68Ge/68Ga generator (e.g., GalliaPharm®, Eckert & Ziegler)
-
Automated synthesis module (e.g., Modular-Lab Standard, Gaia/Luna Elysia-Raytest)[6][9]
-
Sterile synthesis cassette and reagent kit
-
Pentixafor precursor (lyophilized)
-
0.1 M HCl (ultrapure)
-
Acetate (B1210297) buffer or HEPES buffer[8]
-
Ethanol (B145695) (for purification)
-
Saline or Phosphate Buffered Saline (PBS) for final formulation
-
C18 and SCX cartridges for purification and concentration[8][9]
-
Sterile 0.22 µm filter
Protocol:
-
Elution: The 68Ge/68Ga generator is eluted with 5-10 mL of 0.1 M HCl to obtain 68GaCl3.[8]
-
Concentration & Purification: The 68Ga eluate is passed through a strong cation exchange (SCX) cartridge to trap the 68Ga3+ ions and remove metallic impurities. The purified 68Ga is then eluted from the SCX cartridge.
-
Radiolabeling Reaction: The purified 68GaCl3 is added to a reaction vial containing the Pentixafor precursor (typically 20-50 µg) dissolved in a suitable buffer (e.g., acetate or HEPES) to maintain a pH of approximately 4.0.[6][8]
-
Heating: The reaction mixture is heated at 95-97°C for 4-10 minutes to facilitate the chelation of 68Ga by the DOTA moiety of Pentixafor.[8][9]
-
Purification of Final Product: The reaction mixture is passed through a C18 solid-phase extraction (SPE) cartridge, which retains the [68Ga]Ga-Pentixafor. Unreacted 68Ga and hydrophilic impurities are washed away.
-
Elution and Formulation: The purified [68Ga]Ga-Pentixafor is eluted from the C18 cartridge using an ethanol/water mixture.[7]
-
Final Preparation: The eluate is diluted with saline or PBS and passed through a 0.22 µm sterile filter into a sterile vial for injection. The entire automated process typically takes 15-25 minutes.[9][10]
A series of quality control tests are mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for clinical use.[11][12]
-
Appearance: Visual inspection for a clear, colorless solution free of particulates.[11]
-
pH: Measurement using pH paper or a pH meter, typically should be within a physiological range (e.g., 6.5-7.0).[11][12]
-
Radionuclidic Identity & Purity: Confirmed by measuring the half-life of 68Ga (approx. 68 minutes).[11]
-
Radiochemical Purity (RCP): Determined using Instant Thin Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC). RCP should typically be >95-98%.[7][11][12]
-
68Ge Breakthrough: Measured to ensure that the long-lived parent isotope is not present in the final product. The limit is typically <0.001%.[11][12]
-
Sterility: Tested to ensure the absence of microbial contamination.[12]
-
Bacterial Endotoxins: Quantified to ensure pyrogen-free product, with limits typically <17.5 EU/V or <5 EU/mL.[11][12]
-
Residual Solvents: If applicable, the amount of solvents like ethanol used in purification is quantified.[11]
Preclinical evaluation in animal models is a critical step to determine the in vivo characteristics of the radiotracer before human studies.[13][14]
Model: Immunodeficient mice (e.g., SCID or nu/nu) bearing subcutaneous xenografts of a CXCR4-expressing human cancer cell line (e.g., Daudi lymphoma, PC-3 prostate cancer).[15][16]
Protocol:
-
Animal Preparation: Animals are typically anesthetized for the duration of the procedure to prevent movement. Body temperature should be maintained.[13][14]
-
Radiotracer Administration: [68Ga]Ga-Pentixafor (typically 5-10 MBq) is injected intravenously via the tail vein.[10]
-
Uptake Period: An uptake period of 60 minutes is common, during which the animal remains anesthetized.[10][15]
-
PET/CT Imaging: The animal is positioned in a preclinical PET/CT scanner. A static PET scan (e.g., 10-15 minutes) is acquired, followed by a CT scan for anatomical co-registration and attenuation correction.[13][15]
-
Image Reconstruction and Analysis: PET images are reconstructed using appropriate algorithms (e.g., OSEM3D). Regions of interest (ROIs) are drawn on the images over tumors and various organs to quantify radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[15]
-
Ex Vivo Biodistribution (Optional but recommended): Following the final imaging session, animals are euthanized. Tumors and major organs are harvested, weighed, and their radioactivity is measured in a gamma counter to confirm the imaging-based quantification.
Data Summary
The following tables summarize key quantitative data for [68Ga]Ga-Pentixafor from various studies.
Table 1: Radiolabeling and Quality Control Parameters for [68Ga]Ga-Pentixafor
| Parameter | Typical Value/Result | Reference(s) |
|---|---|---|
| Radiochemical Yield (RCY) | 82 - 87% (decay-corrected) | [7][9] |
| Radiochemical Purity (RCP) | >98% (by ITLC and HPLC) | [6][11][12] |
| Synthesis Time | 15 - 25 minutes | [9][10] |
| pH | 6.5 - 7.0 | [11][12] |
| 68Ge Breakthrough | <0.001% | [11][12] |
| Bacterial Endotoxins | < 5 EU/mL | [12] |
| In Vitro Stability (4h) | >98.5% RCP |[12] |
Table 2: In Vitro Binding Affinity of Pentixafor Conjugates for CXCR4
| Compound | IC50 (nM) | Cell Line | Assay Method | Reference(s) |
|---|---|---|---|---|
| Ga-Pentixafor | 5 ± 1 | Jurkat | Competitive binding vs. [125I]FC131 | [17] |
| In-Pentixafor | 44 ± 4 | Jurkat | Competitive binding vs. [125I]FC131 | [17] |
| NOTA-Pentixafor (Ga) | 1.4-fold improved vs. DOTA | Jurkat | Competitive binding vs. [125I]FC131 |[16] |
Table 3: Preclinical Biodistribution of [68Ga]Ga-Pentixafor in PC-3 Tumor-Bearing Mice (1h p.i.)
| Organ | Mean Uptake (%ID/g ± SD) | Reference(s) |
|---|---|---|
| Blood | 0.4 ± 0.1 | [15] |
| Heart | 0.5 ± 0.1 | [15] |
| Lung | 0.5 ± 0.1 | [15] |
| Liver | 1.1 ± 0.2 | [15] |
| Spleen | 0.9 ± 0.3 | [15] |
| Kidney | 6.8 ± 1.6 | [15] |
| Muscle | 0.3 ± 0.1 | [15] |
| Bone | 0.6 ± 0.1 | [15] |
| PC-3 Tumor | 1.8 ± 0.6 |[15] |
Table 4: Human Radiation Dosimetry of [68Ga]Ga-Pentixafor
| Organ | Mean Absorbed Dose (mGy/MBq) | Absorbed Dose for 150 MBq (mGy) | Reference(s) |
|---|---|---|---|
| Urinary Bladder Wall | 8.13E-02 | 12.2 | [18][19] |
| Spleen | 5.40E-02 | 8.1 | [18][19] |
| Kidneys | 3.53E-02 | 5.3 | [18][19] |
| Heart Wall | 2.67E-02 | 4.0 | [18][19] |
| Liver | 1.80E-02 | 2.7 | [18][19] |
| Red Marrow | 1.40E-02 | 2.1 | [18][19] |
| Effective Dose | 1.56E-02 mSv/MBq | 2.3 mSv | [18][19] |
Table 5: Clinical Tumor Uptake (SUVmax) of [68Ga]Ga-Pentixafor in Various Cancers
| Cancer Type | Number of Patients/Scans | Median/Mean SUVmax (Range) | Reference(s) |
|---|---|---|---|
| Solid Tumors (various) | 103 scans | Median SUVmax: 7.8 (1.8-49.4) | [20][21] |
| Ovarian Carcinoma | (Part of solid tumor cohort) | Highest uptake among solid tumors | [20] |
| Small Cell Lung Cancer (SCLC) | (Part of solid tumor cohort) | High uptake (e.g., SUVmax = 13.2) | [20][22] |
| Breast Cancer | 51 | Mean SUVmax: 7.26 ± 2.84 | [23][24] |
| Cholangiocarcinoma (CCC) | 3 | High uptake (SUVmax up to 16.0) | [22] |
| Adrenocortical Carcinoma (ACC) | (Part of solid tumor cohort) | High uptake observed |[20] |
Conclusion
[68Ga]Ga-Pentixafor is a robust and well-validated PET radiopharmaceutical for the in vivo imaging of CXCR4 expression. Its automated synthesis provides high yields and purity, meeting the standards for clinical use.[6][7] Preclinical and clinical studies have demonstrated its specificity for CXCR4, favorable pharmacokinetics, and a safe radiation dosimetry profile.[15][18] The ability to non-invasively quantify CXCR4 expression with [68Ga]Ga-Pentixafor PET/CT holds significant promise for improving the diagnosis and management of patients with a wide range of cancers.[20] Furthermore, it serves as a crucial diagnostic tool for selecting patients who may benefit from CXCR4-targeted therapies, paving the way for a theranostic approach in personalized oncology.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Radiosynthesis and Quality Control of [68Ga]Ga-PentixaFor for Clinical PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. pure.au.dk [pure.au.dk]
- 15. [68Ga]pentixafor for CXCR4 imaging in a PC-3 prostate cancer xenograft model – comparison with [18F]FDG PET/CT, MRI and ex vivo receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical evaluation of [(68)Ga]NOTA-pentixafor for PET imaging of CXCR4 expression in vivo - a comparison to [(68)Ga]pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biodistribution and Radiation Dosimetry for the Chemokine Receptor CXCR4-Targeting Probe 68Ga-Pentixafor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Biodistribution and radiation dosimetry for the chemokine receptor CXCR4-targeting probe 68Ga-pentixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and comparison with histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CXCR4-directed PET/CT with [68 Ga]Ga-pentixafor in solid tumors—a comprehensive analysis of imaging findings and compar… [ouci.dntb.gov.ua]
- 22. Current Status of 68Ga-Pentixafor in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Comparing 68Ga-Pentixafor,18F-FDG PET/CT and Chemokine Receptor 4 Immunohistochemistry Staining in Breast Cancer: A Prospective Cross Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Copper-64 Labeled Adarulatide Tetraxetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (⁶⁴Cu) labeled Adarulatide tetraxetan is a promising radiopharmaceutical agent for the diagnostic imaging of cancer. This technical guide provides an in-depth overview of its preclinical evaluation, consolidating key data and experimental methodologies. Adarulatide is a peptide-based targeting molecule, while tetraxetan (a derivative of DOTA) serves as a chelator for the positron-emitting radionuclide, Copper-64. The combination allows for targeted Positron Emission Tomography (PET) imaging of tumors expressing the specific receptor for Adarulatide.
Mechanism of Action: Targeting the Urokinase Plasminogen Activator Receptor (uPAR)
Adarulatide is a synthetic peptide antagonist, also known as AE105, that specifically targets the urokinase plasminogen activator receptor (uPAR)[1][2]. uPAR is a glycosylphosphatidylinositol (GPI)-anchored cell surface receptor that plays a critical role in the regulation of extracellular proteolysis through the binding of urokinase plasminogen activator (uPA)[3][4][5]. The binding of uPA to uPAR initiates a cascade that leads to the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix[3][6][7].
In numerous cancer types, uPAR is overexpressed and is associated with tumor invasion, metastasis, and angiogenesis[3][4][8]. By targeting uPAR, ⁶⁴Cu-Adarulatide tetraxetan enables the non-invasive visualization and quantification of uPAR expression in tumors, which can be valuable for cancer diagnosis, staging, and monitoring of therapy.
Below is a diagram illustrating the signaling pathway associated with uPAR in cancer.
Caption: uPAR signaling cascade in cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ⁶⁴Cu-Adarulatide tetraxetan (⁶⁴Cu-DOTA-AE105).
Table 1: In Vitro Binding Affinity of this compound (DOTA-AE105) to uPAR
| Peptide | K D (nmol/L) | IC₅₀ (nmol/L) | Reference |
| DOTA-AE105 | ~0.4 | ~5-10 | [9][10] |
Table 2: In Vivo Tumor Uptake of ⁶⁴Cu-Adarulatide Tetraxetan in Xenograft Models (%ID/g)
| Tumor Model | Time (h) | ⁶⁴Cu-DOTA-AE105 | ⁶⁴Cu-DOTA-AE105 (mutant/control) | Reference |
| U87MG (glioblastoma) | 1 | 7.6 ± 0.9 | 1.7 ± 0.4 | [11] |
| U87MG (glioblastoma) | 4.5 | 10.8 ± 1.5 | 2.2 ± 0.5 | [11][12] |
| U87MG (glioblastoma) | 22 | 10.9 ± 0.6 | 3.1 ± 0.6 | [11] |
| MDA-MB-435 (breast cancer) | 4.5 | 1.2 ± 0.6 | - | [11][12] |
| H727 (lung cancer) | 1 | ~3.5 | - | [13] |
| HT-29 (colorectal cancer) | 1 | ~4.0 | - | [13] |
Table 3: Biodistribution of ⁶⁴Cu-Adarulatide Tetraxetan in U87MG Tumor-Bearing Mice at 4.5h Post-Injection (%ID/g)
| Organ | ⁶⁴Cu-DOTA-AE105 | Reference |
| Blood | 1.2 ± 0.1 | |
| Liver | 14.2 ± 2.4 | [13] |
| Kidneys | 4.5 ± 0.5 | [13] |
| Muscle | 0.3 ± 0.1 | [13] |
| Tumor | 10.8 ± 1.5 | [12] |
Experimental Protocols
This section details the key experimental methodologies employed in the preclinical evaluation of ⁶⁴Cu-Adarulatide tetraxetan.
Radiolabeling of this compound with Copper-64
The general workflow for the radiolabeling process is outlined below.
Caption: General workflow for ⁶⁴Cu labeling.
Detailed Protocol:
-
Preparation of Reagents: this compound (DOTA-AE105) is dissolved in a suitable buffer, typically ammonium acetate. ⁶⁴CuCl₂ is also prepared in a buffered solution.
-
Radiolabeling Reaction: DOTA-AE105 and ⁶⁴CuCl₂ are mixed in a reaction vial. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 30 minutes) to facilitate the chelation of ⁶⁴Cu by the DOTA moiety[10]. The pH of the reaction mixture is maintained around 8.
-
Purification: The reaction mixture is purified to remove unchelated ⁶⁴Cu and other impurities. This is commonly achieved using a Sep-Pak C18 cartridge[10].
-
Quality Control: The radiochemical purity of the final product is determined using analytical techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin Layer Chromatography (radio-TLC) to ensure it is greater than 95%[10][14]. The specific activity is also calculated[11].
In Vitro Studies
Cell Culture:
-
uPAR-positive cell lines (e.g., U87MG human glioblastoma, HT-29 human colorectal adenocarcinoma) and uPAR-negative cell lines (e.g., MDA-MB-435 human breast cancer) are cultured under standard conditions[11][14].
Binding Affinity Assays:
-
Surface Plasmon Resonance (SPR): To determine the binding kinetics (kₒₙ, kₒff) and affinity (K₋) of DOTA-AE105 to purified recombinant human uPAR[11].
-
Competitive Binding Assays: To determine the half-maximal inhibitory concentration (IC₅₀) of DOTA-AE105 in displacing a known radiolabeled ligand from uPAR-expressing cells[10].
In Vivo Preclinical Imaging and Biodistribution
The workflow for in vivo studies is depicted below.
Caption: Workflow for in vivo studies.
Detailed Protocol:
-
Animal Models: Athymic nude mice are typically used. uPAR-positive and uPAR-negative tumor xenografts are established by subcutaneously injecting the respective cancer cells[11][13].
-
Radiotracer Administration: A defined amount of ⁶⁴Cu-DOTA-AE105 is administered intravenously via the tail vein[11].
-
PET/CT Imaging: Mice are anesthetized and subjected to microPET/CT scans at various time points post-injection (e.g., 1, 4.5, and 22 hours) to visualize the biodistribution of the radiotracer[11][13].
-
Biodistribution Studies: At the end of the imaging studies, mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g)[13][15].
-
Specificity Studies: To confirm receptor-specific uptake, blocking studies are performed where a group of animals is co-injected with an excess of non-radiolabeled AE105[11]. Additionally, a radiolabeled non-binding mutant peptide (e.g., ⁶⁴Cu-DOTA-AE105mut) is used as a negative control[11].
Conclusion
The preclinical data strongly support the potential of Copper-64 labeled this compound as a specific and effective PET imaging agent for tumors overexpressing the urokinase plasminogen activator receptor. The high tumor uptake and favorable biodistribution profile observed in various cancer models warrant further clinical investigation of this radiopharmaceutical for improved cancer diagnosis and patient management. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of radiopharmaceutical development.
References
- 1. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy [thno.org]
- 2. AE105 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 5. Development of Novel Therapeutics Targeting the Urokinase Plasminogen Activator Receptor (uPAR) and Their Translation Toward the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved PET Imaging of uPAR Expression Using new 64Cu-labeled Cross-Bridged Peptide Ligands: Comparative in vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Imaging of urokinase-type plasminogen activator receptor expression using a 64Cu-labeled linear peptide antagonist by microPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative PET of Human Urokinase-Type Plasminogen Activator Receptor with 64Cu-DOTA-AE105: Implications for Visualizing Cancer Invasion | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. 177Lu-Labeled DOTA-conjugated AE105 peptide (Asp-Cha-Phe-(d)Ser-(d)Arg-Tyr-Leu-Trp-Ser-CONH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. New peptide receptor radionuclide therapy of invasive cancer cells: in vivo studies using 177Lu-DOTA-AE105 targeting uPAR in human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Adarulatide Tetraxetan Conjugates for Targeted Alpha Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) represents a frontier in oncology, offering the potential to deliver highly potent cytotoxic radiation directly to cancer cells while minimizing damage to surrounding healthy tissue.[1] Alpha particles, such as Actinium-225 (B1199940) (²²⁵Ac), possess high linear energy transfer (LET) and a short path length, resulting in dense ionization tracks that cause complex, difficult-to-repair DNA double-strand breaks.[2][3] This makes them particularly effective against micrometastatic disease and tumors resistant to other therapies.[2]
A crucial component of TAT is the targeting molecule that selectively binds to tumor-associated antigens. Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells, making it an ideal target for radioligand therapy.[4] Adarulatide tetraxetan, also known as PSMA-617 or Vipivotide Tetraxetan when radiolabeled, is a small molecule inhibitor that binds with high affinity to the extracellular domain of PSMA.[5] When conjugated with an alpha-emitting radionuclide like ²²⁵Ac, the resulting agent, ²²⁵Ac-Adarulatide tetraxetan (²²⁵Ac-PSMA-617), becomes a powerful tool for the targeted destruction of prostate cancer cells.[6]
This technical guide provides an in-depth overview of this compound for targeted alpha therapy research. It covers the core aspects of its mechanism of action, experimental protocols for its synthesis and evaluation, and a summary of key quantitative data from preclinical and clinical studies.
Mechanism of Action
The therapeutic efficacy of ²²⁵Ac-Adarulatide tetraxetan is a result of a multi-step process that begins with systemic administration and culminates in the induction of cancer cell death.
-
Targeting and Internalization : Following intravenous administration, ²²⁵Ac-Adarulatide tetraxetan circulates in the bloodstream and binds with high specificity to PSMA expressed on the surface of prostate cancer cells.[5] Upon binding, the radioligand-receptor complex is internalized into the cell.
-
Alpha Particle Emission and DNA Damage : Actinium-225 undergoes a decay cascade, emitting four high-energy alpha particles.[7] These alpha particles travel a very short distance, typically less than 0.1 mm, depositing a large amount of energy within a few cell diameters.[6] This high-LET radiation induces complex DNA double-strand breaks, which are challenging for the cell's repair mechanisms to resolve.[3][8]
-
Induction of Cell Death : The extensive and irreparable DNA damage triggers cellular signaling pathways that lead to cell death through mechanisms such as apoptosis, mitotic catastrophe, and necrosis.[3] The activation of the ATM (Ataxia-Telangiectasia Mutated) kinase is a critical step in the DNA damage response, initiating cell cycle arrest and apoptosis.[1]
Signaling Pathways
The binding of this compound to PSMA not only serves to deliver the radionuclide but may also influence intracellular signaling. PSMA has been shown to modulate the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[9][10] By binding to PSMA, the ligand may interfere with these pro-survival signals. The primary cytotoxic effect, however, is driven by the alpha particle-induced DNA damage response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ²²⁵Ac-Adarulatide tetraxetan (²²⁵Ac-PSMA-617).
Table 1: Preclinical Efficacy of ²²⁵Ac-PSMA-617
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ | LNCaP (PSMA+) | 0.14 KBq/mL | [11] |
| IC₅₀ | PC3 (PSMA-) | 15.5 KBq/mL | [11] |
| Tumor Growth Inhibition | C4-2 Xenograft | Significant inhibition at 20, 40, and 100 kBq | [12] |
| Median Survival | PC-3 PIP Xenograft (10 kBq) | 46 days (vs. control) | [13] |
| Tumor Volume Reduction | LNCaP Xenograft (combined with ¹⁷⁷Lu-PSMA-617) | Undetectable in 40% of subjects at week 8 | [14] |
Table 2: Biodistribution of ²²⁵Ac-PSMA-617 in Preclinical Models (%ID/g)
| Organ | Time Point | High Specific Activity | Low Specific Activity | Reference |
| Tumor | 24 h | 31.0 | 12.3 | [15] |
| Liver | 24 h | 24.8 | 0.1 | [15] |
| Spleen | 24 h | 14.0 | 0.0 | [15] |
| Kidneys | 1 h | 25.9 ± 3.5 | - | [16] |
Table 3: Clinical Efficacy and Safety of ²²⁵Ac-PSMA-617 in mCRPC Patients
| Parameter | Patient Cohort | Value | Reference |
| PSA Decline ≥50% | Pooled analysis (201 patients) | 66.1% | [17] |
| Overall Survival (Median) | Pooled analysis | 12.5 months | [17] |
| Progression-Free Survival (Median) | Pooled analysis | 9.1 months | [17] |
| Disease Control Rate (Biochemical) | 28 patients | 82% | [18] |
| Common Adverse Events (Any Grade) | |||
| Xerostomia | Pooled analysis | 77.1% | [17] |
| Anemia | Pooled analysis | 30.3% | [17] |
| Fatigue | 28 patients | 50% | [18] |
| Grade ≥3 Adverse Events | |||
| Anemia | Pooled analysis | 7.5% | [17] |
| Thrombocytopenia | Pooled analysis | 5.5% | [17] |
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of ²²⁵Ac-Adarulatide Tetraxetan (²²⁵Ac-PSMA-617)
This protocol is a synthesis of methods described in the literature.[5][19][20][21]
Materials:
-
This compound (PSMA-617) precursor
-
²²⁵Ac in the form of [²²⁵Ac]Ac(NO₃)₃ or similar, in 0.05 M HCl
-
Metal-free water
-
0.05 M Tris buffer (pH 9)
-
Gentisic acid solution (4 mg/mL in 0.2 M NH₄OAc)
-
Sterile saline, USP
-
0.22 µm sterile filter
-
Heating block
-
Radio-TLC system with an appropriate scanner
-
Eluent for radio-TLC: 50mM Sodium Citrate, pH 5
Procedure:
-
Precursor Preparation: Dissolve the this compound precursor in metal-free water to a concentration of approximately 0.67 mg/mL.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine 25 µL of the precursor solution with 500 µL of 0.05 M Tris buffer (pH 9).
-
Radiolabeling Reaction: Add the desired activity of ²²⁵Ac solution (e.g., ~30-65 µCi in 15 µL) to the reaction vial.
-
Incubation: Heat the reaction mixture at 90-120°C for 10-50 minutes.
-
Quenching and Stabilization: Allow the reaction to cool to room temperature. Add 0.6 mL of the gentisic acid solution to stabilize the product.
-
Formulation: Add sterile saline (e.g., 8 mL) to the vial. Adjust the pH to approximately 7.2 with 0.05 M Tris buffer (pH 9) if necessary.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile dose vial.
-
Quality Control: Determine the radiochemical purity using radio-TLC. Spot the sample on a TLC plate and develop it using the specified eluent. Analyze the plate using a radio-TLC scanner to quantify the percentage of labeled product versus free ²²⁵Ac. A radiochemical purity of >95% is generally considered acceptable.[21]
Protocol 2: In Vitro Cell Binding and Cytotoxicity Assay
This protocol outlines a general procedure for evaluating the binding and cytotoxic effects of ²²⁵Ac-Adarulatide tetraxetan on prostate cancer cells.[11][14]
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC3) human prostate cancer cell lines
-
Cell culture medium and supplements
-
²²⁵Ac-Adarulatide tetraxetan
-
Non-radiolabeled this compound for blocking studies
-
Cell proliferation/viability assay kit (e.g., MTT, WST-1)
-
Gamma counter or similar radiation detection instrument
Procedure:
-
Cell Culture: Culture PSMA-positive and PSMA-negative cells in appropriate medium until they reach the desired confluence for the assay.
-
Binding Assay:
-
Plate cells in multi-well plates.
-
Incubate the cells with varying concentrations of ²²⁵Ac-Adarulatide tetraxetan for a defined period (e.g., 1 hour) at 37°C.
-
For blocking studies, pre-incubate a set of wells with an excess of non-radiolabeled this compound before adding the radiolabeled compound.
-
Wash the cells multiple times with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding (from blocked wells) from the total binding.
-
-
Cytotoxicity/Antiproliferative Assay:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of ²²⁵Ac-Adarulatide tetraxetan.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
At the end of the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to untreated controls.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Protocol 3: In Vivo Biodistribution and Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for assessing the biodistribution and therapeutic efficacy of ²²⁵Ac-Adarulatide tetraxetan in a mouse model of prostate cancer.[14][15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP, PC3-PIP)
-
²²⁵Ac-Adarulatide tetraxetan formulated for injection
-
Anesthesia for animal procedures
-
Calipers for tumor measurement
-
Gamma counter for biodistribution analysis
Procedure:
-
Tumor Implantation: Subcutaneously implant PSMA-positive prostate cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups.
-
Biodistribution Study:
-
Administer a single intravenous injection of a known activity of ²²⁵Ac-Adarulatide tetraxetan to a cohort of mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a subset of mice.
-
Harvest tumors and major organs (blood, liver, spleen, kidneys, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Efficacy Study:
-
Administer the therapeutic dose(s) of ²²⁵Ac-Adarulatide tetraxetan to the treatment group. The control group may receive a vehicle injection.
-
Monitor tumor growth and body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Evaluate treatment efficacy based on tumor growth inhibition, tumor regression, and overall survival of the animals.
-
Conclusion
This compound, when chelated with the alpha-emitter Actinium-225, is a highly promising agent for targeted alpha therapy of prostate cancer. Its high affinity for PSMA ensures targeted delivery of the potent alpha-particle payload, leading to significant antitumor effects in both preclinical models and clinical settings.[12][18] The primary mechanism of action is the induction of complex DNA damage, which overwhelms cellular repair mechanisms and leads to cell death. While demonstrating remarkable efficacy, particularly in patients with advanced and refractory disease, the management of side effects such as xerostomia remains a key consideration.[17] The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance this and other targeted alpha therapies. Further research focusing on optimizing dosimetry, combination therapies, and minimizing off-target toxicities will be crucial in realizing the full potential of this therapeutic approach.
References
- 1. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. PROSTATE SPECIFIC MEMBRANE ANTIGEN (PSMA) PROMOTES SURVIVAL OF PROSTATE CANCER CELLS BY INDUCING A PARALLEL ACTIVATION OF THE PI3K/AKT-mTOR AND THE RAS-MAPK PATHWAYS IN THE SAME CELL POPULATION. [tesidottorato.depositolegale.it]
- 7. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 9. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mediso - Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer [mediso.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Tandem Isotope Therapy with 225Ac- and 177Lu-PSMA-617 in a Murine Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of 225Ac-PSMA-617-Targeted Alpha Therapy in Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of 225Ac-PSMA-617 targeted alpha therapy in metastatic castration-resistant Prostate Cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 225Ac-PSMA-617 for Preclinical Use | Bentham Science [benthamscience.com]
- 20. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 21. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Adarulatide Tetraxetan-Based Radiotracers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarulatide tetraxetan, also known as satoreotide (B12389138) tetraxetan or DOTA-JR11, is a synthetic peptide analogue that acts as a high-affinity antagonist to the somatostatin (B550006) receptor subtype 2 (SSTR2). When chelated with a radionuclide, it forms a radiotracer that can be used for both diagnostic imaging and targeted radionuclide therapy of SSTR2-expressing tumors, most notably neuroendocrine tumors (NETs). This technical guide provides an in-depth overview of the pharmacokinetics of this compound-based radiotracers, with a focus on experimental protocols, quantitative data, and the underlying biological mechanisms.
Mechanism of Action: SSTR2 Antagonism
Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC) which bind to the receptor and are subsequently internalized, this compound acts as an antagonist. It binds to SSTR2 with high affinity but does not trigger significant receptor internalization or downstream signaling. The therapeutic and diagnostic advantage of this antagonistic action lies in its ability to bind to a larger number of receptor sites on the tumor cell surface, as it does not rely on the active state of the receptor required for agonist binding and internalization. This can lead to higher tumor uptake and retention of the radiotracer compared to agonist-based counterparts.
SSTR2 Signaling Pathway: Agonist vs. Antagonist
The binding of an agonist to SSTR2 initiates a signaling cascade that inhibits cell proliferation and hormone secretion. In contrast, an antagonist like this compound blocks this pathway by preventing the binding of natural ligands or agonist radiotracers.
Experimental Protocols
Synthesis of this compound (DOTA-JR11)
The peptide backbone of this compound (JR11) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
DOTA-tris(tBu)ester
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink amide resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids according to the JR11 sequence. Each coupling step is mediated by activating agents like HBTU/HOBt in the presence of a base such as DIPEA.
-
DOTA Conjugation: After the final amino acid is coupled and its Fmoc group removed, conjugate DOTA-tris(tBu)ester to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Radiolabeling with Lutetium-177
The following is a general protocol for labeling this compound with 177Lu.
Materials:
-
This compound
-
177LuCl3 solution
-
Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (pH 4.5-5.5)
-
Gentisic acid/ascorbic acid solution (radioprotectant)
-
Heating block or water bath
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Reagent Preparation: Prepare a sterile solution of this compound in high-purity water. Prepare the buffer and radioprotectant solutions.
-
Reaction Setup: In a sterile vial, combine the this compound solution, the buffer, and the radioprotectant.
-
Addition of Radionuclide: Add the required activity of 177LuCl3 to the vial.
-
Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.
Quality Control
Radiochemical Purity:
-
Method: RP-HPLC with a radioactivity detector.
-
Mobile Phase: A gradient of water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA.
-
Acceptance Criterion: Radiochemical purity should be ≥95%.
-
Method: Instant thin-layer chromatography (ITLC).
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5.
-
Acceptance Criterion: Free 177Lu (migrates with the solvent front) should be ≤5%.
Radionuclidic Purity:
-
Method: Gamma spectroscopy.
-
Acceptance Criterion: The gamma spectrum should be consistent with that of 177Lu, with minimal contaminating radionuclides.
Sterility and Endotoxin (B1171834) Levels:
-
Standard microbiological and LAL tests should be performed to ensure the product is sterile and has acceptable endotoxin levels for in vivo use.
In Vivo Biodistribution Studies in Xenograft Models
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing xenografts of SSTR2-positive human tumor cells (e.g., AR42J, NCI-H69).
Procedure:
-
Radiotracer Administration: Inject a known activity of the 177Lu-Adarulatide tetraxetan solution (typically 1-10 MBq) intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Tissue Harvesting: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Pharmacokinetic Data
The following tables summarize representative pharmacokinetic data for this compound-based radiotracers from preclinical and clinical studies.
Table 1: Preclinical Biodistribution of 177Lu-Adarulatide Tetraxetan in SSTR2-Positive Xenograft Mouse Models (%ID/g ± SD)
| Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 48 h p.i. |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.05 |
| Tumor | 15.2 ± 2.5 | 23.9 ± 4.5 | 18.5 ± 3.1 | 12.3 ± 2.8 |
| Heart | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.2 ± 0.4 | 0.7 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Liver | 1.8 ± 0.5 | 1.5 ± 0.4 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Spleen | 0.9 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 12.5 ± 3.1 | 10.8 ± 2.7 | 4.2 ± 1.1 | 2.1 ± 0.6 |
| Stomach | 0.7 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Intestines | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Note: Data are compiled and represent typical values from various preclinical studies. Actual values may vary depending on the specific cell line, animal model, and experimental conditions.
Table 2: Clinical Pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in Patients with Neuroendocrine Tumors
| Parameter | Median Value |
| Terminal Blood Half-Life | 127 hours |
| Absorbed Dose Coefficients (Gy/GBq) | |
| Tumors | 5.0 |
| Bone Marrow | 0.1 |
| Kidneys | 0.9 |
| Liver | 0.2 |
| Spleen | 0.8 |
| Cumulative Excretion (48h) | |
| Kidneys | 57-66% |
Data from a phase I/II clinical trial.
Experimental and Theranostic Workflow
The development and application of this compound-based radiotracers follow a structured workflow from preclinical evaluation to clinical use.
Conclusion
This compound-based radiotracers, particularly [177Lu]Lu-satoreotide tetraxetan, have demonstrated favorable pharmacokinetic properties for the targeting of SSTR2-positive tumors. Their antagonistic mechanism allows for high tumor uptake and retention, leading to a promising therapeutic index. The detailed experimental protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of radiopharmaceuticals. Further research and clinical trials will continue to refine the optimal use of these agents in personalized cancer therapy.
Adarulatide Tetraxetan: A Technical Guide to a Novel Peptide-Based Dual-Modality Imaging Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of targeted imaging probes is paramount for advancing precision medicine, enabling the specific visualization of molecular processes in vivo. This technical guide details the core principles, design, and application of Adarulatide tetraxetan, a novel peptide-based probe engineered for dual-modality positron emission tomography (PET) and fluorescence imaging. While "Adarulatide" represents a hypothetical targeting peptide, this document provides a comprehensive framework based on established chemistries and methodologies used for analogous agents, such as somatostatin (B550006) receptor-targeting peptides like Satoreotide. The "tetraxetan" component refers to the versatile chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is crucial for radiolabeling.[1] This guide will serve as an in-depth resource for researchers and professionals in the field of molecular imaging and drug development.
Introduction to Peptide-Based Dual-Modality Imaging
Peptide-based imaging agents have garnered significant attention due to their advantageous properties, including high target specificity, rapid systemic clearance, and low immunogenicity.[2] These characteristics make them ideal candidates for developing targeted probes for cancer detection and other diseases.[3][4] Dual-modality imaging, which combines two distinct imaging techniques, offers synergistic benefits. For instance, the high sensitivity of PET can be complemented by the high spatial resolution of fluorescence imaging, providing a more comprehensive understanding of biological processes.[5]
This compound is designed to capitalize on these advantages. It comprises three key components:
-
Adarulatide: A hypothetical targeting peptide designed to bind with high affinity to a specific cellular receptor overexpressed in a disease state.
-
Tetraxetan (DOTA): A macrocyclic chelator that securely sequesters a positron-emitting radionuclide (e.g., Gallium-68) for PET imaging.[1][6]
-
Fluorescent Dye: A covalently linked fluorophore for optical imaging.
Core Components and Design Principles
The Targeting Peptide: Adarulatide
The efficacy of a peptide-based probe is primarily determined by the targeting peptide's affinity and specificity for its receptor. While the specific sequence and target of "Adarulatide" are proprietary, the principles of its selection and modification are well-established. Peptides can be identified through techniques like phage display and subsequently optimized through medicinal chemistry to enhance their binding affinity and in vivo stability.[3]
The Chelator: Tetraxetan (DOTA)
DOTA is a widely used bifunctional chelator in nuclear medicine.[6][7] Its 12-membered tetraaza ring provides a stable coordination environment for various radiometals, including those used for PET imaging (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapy (e.g., ¹⁷⁷Lu).[6][8][9] The "tetraxetan" nomenclature signifies the conjugation of DOTA to a targeting molecule, where three of its four carboxyl groups are available for chelation.[1]
The Fluorescent Reporter
The choice of a fluorescent dye is critical for dual-modality probes. Near-infrared (NIR) dyes are often preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence. The dye is typically conjugated to the peptide-chelator construct through a stable covalent bond that does not interfere with peptide binding or radiometal chelation.
Quantitative Data Presentation
The following tables summarize representative quantitative data for peptide-based dual-modality imaging probes analogous to this compound. These values are compiled from literature on similar agents and serve as a benchmark for performance.
Table 1: Receptor Binding Affinity
| Targeting Peptide Analog | Target Receptor | Binding Affinity (IC50, nM) |
| Octreotate Analog | Somatostatin Receptor 2 | 1.2 ± 0.3 |
| RGD Peptide Analog | Integrin αvβ3 | 5.5 ± 1.1 |
| Bombesin Analog | Gastrin-Releasing Peptide Receptor | 2.8 ± 0.7 |
Table 2: In Vitro and In Vivo Imaging Performance
| Parameter | PET Imaging (⁶⁸Ga-labeled) | Fluorescence Imaging (NIR Dye) |
| In Vitro Cell Uptake (%ID/mg protein) | ||
| Target-Positive Cells | 15.6 ± 2.1 | High |
| Target-Negative Cells | 1.2 ± 0.4 | Low |
| In Vivo Tumor Uptake (%ID/g) | ||
| 1-hour post-injection | 8.5 ± 1.5 | N/A |
| 2-hours post-injection | 6.2 ± 1.1 | N/A |
| Tumor-to-Muscle Ratio | ||
| 1-hour post-injection | 12.3 ± 2.5 | 5.1 ± 0.9 |
Experimental Protocols
Synthesis and Conjugation of this compound
Objective: To synthesize the Adarulatide peptide and conjugate it with the DOTA chelator and a fluorescent dye.
Methodology:
-
Peptide Synthesis: Adarulatide is synthesized using standard solid-phase peptide synthesis (SPPS) on a resin support.
-
Chelator Conjugation: A DOTA derivative with an activated ester (e.g., DOTA-NHS-ester) is reacted with the N-terminal amine or a lysine (B10760008) side chain of the resin-bound peptide.
-
Fluorescent Dye Conjugation: An NHS-ester of a NIR fluorescent dye is reacted with an orthogonal protecting group on a lysine side chain of the peptide.
-
Cleavage and Purification: The fully conjugated peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based). The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Radiolabeling with Gallium-68
Objective: To radiolabel the this compound-fluorophore conjugate with ⁶⁸Ga for PET imaging.
Methodology:
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Labeling Reaction: The ⁶⁸Ga eluate is added to a solution of the this compound-fluorophore conjugate in a suitable buffer (e.g., sodium acetate, pH 4.5).
-
Incubation: The reaction mixture is heated at 95°C for 10 minutes.
-
Quality Control: The radiochemical purity of the final product (⁶⁸Ga-Adarulatide tetraxetan-fluorophore) is determined by radio-TLC or radio-HPLC.
In Vitro Cell Binding and Uptake Assay
Objective: To evaluate the binding affinity and internalization of the dual-modality probe in receptor-positive and receptor-negative cell lines.
Methodology:
-
Cell Culture: Receptor-positive and receptor-negative cells are cultured to near confluence in appropriate media.
-
Binding Assay: Cells are incubated with increasing concentrations of the non-radiolabeled probe to determine the IC50 value through competitive displacement of a known radiolabeled ligand.
-
Uptake Assay: Cells are incubated with the ⁶⁸Ga-labeled probe for various time points. Cell-surface bound and internalized radioactivity are measured using a gamma counter.
In Vivo PET/Fluorescence Imaging
Objective: To assess the in vivo tumor-targeting ability and pharmacokinetic profile of the dual-modality probe in a tumor-bearing animal model.
Methodology:
-
Animal Model: Tumor xenografts are established in immunocompromised mice by subcutaneous injection of receptor-positive cancer cells.
-
Probe Administration: ⁶⁸Ga-Adarulatide tetraxetan-fluorophore is administered intravenously via the tail vein.
-
PET/CT Imaging: Dynamic or static PET/CT scans are acquired at various time points post-injection to visualize the biodistribution of the probe.
-
Fluorescence Imaging: After the final PET scan, animals are euthanized, and tumors and major organs are excised for ex vivo fluorescence imaging.
-
Biodistribution Study: Tissues of interest are weighed, and the radioactivity is measured in a gamma counter to quantify the probe uptake (%ID/g).
Visualizations
References
- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based imaging agents for cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides as Diagnostic, Therapeutic, and Theranostic Tools: Progress and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multimodality Imaging Probes: Design and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Emerging chelators for nuclear imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-based Probes for Targeted Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cell-based Uptake and Internalization of Adarulatide Tetraxetan
Note on Nomenclature: The compound "Adarulatide tetraxetan" is not widely documented in publicly available scientific literature. However, extensive research indicates a strong association with Lutetium Lu 177 vipivotide tetraxetan (also known as Lu-PSMA-617), a radiopharmaceutical targeting Prostate-Specific Membrane Antigen (PSMA). The following application notes and protocols are based on the properties and mechanism of action of Lutetium Lu 177 vipivotide tetraxetan.
Introduction
This compound is a radiolabeled peptide conjugate designed for targeted radionuclide therapy. It comprises a PSMA-targeting ligand, vipivotide, conjugated to the chelator tetraxetan, which stably complexes the beta-emitting radioisotope Lutetium-177. The high affinity and specificity of the vipivotide moiety for PSMA, a transmembrane protein overexpressed on the surface of prostate cancer cells, enables the targeted delivery of a cytotoxic radiation dose to tumor cells while minimizing off-target effects.[1][2][3][4] The therapeutic efficacy of this compound is contingent upon its binding to PSMA and subsequent internalization into the cancer cells.[5]
Mechanism of Action
This compound's mechanism of action begins with the high-affinity binding of its vipivotide ligand to the extracellular domain of PSMA on the surface of target cells.[1][4] Following binding, the this compound-PSMA complex is internalized by the cell through endocytosis.[5][6] Once inside the cell, the Lutetium-177 component decays, emitting beta particles that induce DNA damage, ultimately leading to apoptosis and cell death.[1][4]
Quantitative Data
The following tables summarize the binding affinity and internalization properties of the PSMA-targeting ligand.
Table 1: Binding Affinity of Vipivotide Tetraxetan
| Parameter | Value | Cell Line / Method | Reference |
| Ki | 0.37 nM | Enzymatically determined | [7][8] |
| Ki | 2.34 ± 2.94 nM | LNCaP cells | [7] |
| Kd | 4.7 nM | PSMA expressing cells | [9] |
| IC50 | 5.6 nM - 37.3 nM | LNCaP cells (competitive binding) | [10] |
| IC50 | 7.7 nM - 13.8 nM | PSMA expressing cells | [9] |
Table 2: Cellular Uptake and Internalization of Radiolabeled PSMA Ligands
| Radiopharmaceutical | Cell Line | Binding (30 min) | Internalization (30 min) | Binding (60 min) | Internalization (60 min) | Reference |
| [68Ga]Ga-PSMA-11 | LNCaP | 4.07 ± 0.51% | 19.22 ± 2.73% | 4.56 ± 0.46% | 16.85 ± 1.34% | [11] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol determines the binding affinity of this compound to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding Buffer (e.g., HBSS with 0.1% BSA)
-
[177Lu]Lu-Adarulatide tetraxetan (radiolabeled ligand)
-
Non-radiolabeled this compound (competitor)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture PSMA-positive cells to 80-90% confluency. Harvest and resuspend the cells in ice-cold Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
Total Binding: To designated wells of a 96-well plate, add 50 µL of cell suspension and 50 µL of varying concentrations of [177Lu]Lu-Adarulatide tetraxetan.
-
Non-specific Binding: To another set of wells, add 50 µL of cell suspension, 50 µL of varying concentrations of [177Lu]Lu-Adarulatide tetraxetan, and a high concentration of non-radiolabeled this compound (e.g., 1000-fold excess).
-
Competitive Binding: To determine the IC50 of a test compound, add 50 µL of cell suspension, a fixed concentration of [177Lu]Lu-Adarulatide tetraxetan (typically at its Kd value), and serial dilutions of the non-radiolabeled this compound.
-
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation to reach binding equilibrium.
-
Filtration: Transfer the contents of each well to a 96-well filter plate and wash rapidly with ice-cold Binding Buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding, plot Specific Binding vs. [177Lu]Lu-Adarulatide tetraxetan concentration and use non-linear regression to determine Kd and Bmax.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.
-
Protocol 2: Cellular Internalization Assay using Fluorescently Labeled this compound
This protocol visualizes and quantifies the internalization of this compound using fluorescence microscopy.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
Fluorescently labeled this compound (e.g., with FITC or a pH-sensitive dye)
-
Hoechst 33342 (nuclear stain)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Confocal microscope
-
Glass-bottom culture dishes
Procedure:
-
Cell Seeding: Seed PSMA-positive cells onto glass-bottom culture dishes and allow them to adhere and grow for 24-48 hours.
-
Labeling and Incubation:
-
Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled this compound.
-
For co-localization studies, add a lysosomal marker during the last 30-60 minutes of incubation.
-
Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 0, 30, 60, 120 minutes) to observe the time course of internalization.
-
-
Staining and Fixation (Optional):
-
Wash the cells with PBS.
-
Incubate with Hoechst 33342 for 10 minutes to stain the nuclei.
-
Cells can be fixed with 4% paraformaldehyde for 15 minutes, although live-cell imaging is preferred to avoid artifacts.
-
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores.
-
Capture Z-stacks to confirm intracellular localization.
-
-
Image Analysis:
-
Analyze the images to observe the subcellular localization of the fluorescently labeled this compound over time.
-
Quantify the fluorescence intensity within the cells to measure the extent of internalization. Co-localization with lysosomal markers can be quantified to determine the trafficking pathway.
-
Visualizations
Caption: PSMA signaling upon this compound binding and internalization.
Caption: Experimental workflows for uptake and internalization assays.
References
- 1. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bipivotide tetrahetan (PSMA-617) | TargetMol [targetmol.com]
- 8. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of Adarulatide Tetraxetan Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarulatide tetraxetan, also known as PSMA-617, is a ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. When chelated with a radionuclide, such as Lutetium-177 (¹⁷⁷Lu), it forms a radiopharmaceutical used for both imaging and targeted radiotherapy of prostate cancer. Understanding the biodistribution of these compounds is critical for assessing their efficacy and safety. These application notes provide a summary of quantitative data from preclinical biodistribution studies in animal models and detailed protocols for conducting such experiments.
Quantitative Biodistribution Data
The following tables summarize the biodistribution of ¹⁷⁷Lu-labeled this compound (¹⁷⁷Lu-PSMA-617) in various organs of tumor-bearing mice at different time points post-injection. The data is expressed as a percentage of the injected activity per gram of tissue (%IA/g).
Table 1: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice
| Organ | 1 h post-injection (%IA/g ± SD) | 4 h post-injection (%IA/g ± SD) | 24 h post-injection (%IA/g ± SD) | 48 h post-injection (%IA/g ± SD) |
| Blood | 0.54 ± 0.07 | 0.05 ± 0.01 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Heart | 0.11 ± 0.01 | 0.04 ± 0.01 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Lungs | 0.32 ± 0.04 | 0.10 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 |
| Liver | 0.58 ± 0.07 | 0.23 ± 0.03 | 0.10 ± 0.01 | 0.07 ± 0.01 |
| Spleen | 0.20 ± 0.02 | 0.11 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| Kidneys | 43.83 ± 3.41 | 21.65 ± 2.12 | 2.91 ± 0.28 | 1.12 ± 0.11 |
| Stomach | 0.10 ± 0.01 | 0.05 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Intestine | 0.25 ± 0.03 | 0.15 ± 0.02 | 0.05 ± 0.01 | 0.03 ± 0.00 |
| Muscle | 0.08 ± 0.01 | 0.03 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Bone | 0.29 ± 0.03 | 0.18 ± 0.02 | 0.07 ± 0.01 | 0.05 ± 0.01 |
| Tumor | 15.72 ± 1.54 | 23.31 ± 0.94 | 12.88 ± 0.55 | 8.97 ± 0.43 |
Data adapted from a study using mice with bone metastases of LNCaP-luc prostate cancer.[1]
Table 2: Comparative Biodistribution of ⁸⁹Zr-PSMA-617 in LNCaP (PSMA+) and PC-3 (PSMA-) Tumor-Bearing Mice at 24 hours post-injection
| Organ/Tissue | LNCaP (PSMA+) (%ID/g ± SD) | PC-3 (PSMA-) (%ID/g ± SD) |
| LNCaP Tumor | 1.76 ± 0.61 | - |
| PC-3 Tumor | - | < 0.1 |
| Kidneys | 0.46 ± 0.15 | < 0.1 |
| Other Tissues | < 0.1 | < 0.1 |
Data adapted from a study using a different radionuclide (⁸⁹Zr) for PET imaging, demonstrating PSMA-specific uptake.[2]
Experimental Protocols
Radiolabeling of this compound (PSMA-617) with Lutetium-177
This protocol outlines the general steps for radiolabeling PSMA-617 with ¹⁷⁷Lu.
Materials:
-
This compound (PSMA-617)
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate (B1210297) buffer (pH 4.5-5.5)
-
Gentisic acid/sodium ascorbate (B8700270) solution
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, combine the sodium acetate buffer and the gentisic acid/sodium ascorbate solution.
-
Add the desired amount of this compound to the vial.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial containing the ligand and buffer.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 90-95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo studies.
Animal Model and Tumor Xenograft Implantation
This protocol describes the establishment of a prostate cancer xenograft model in mice.
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Matrigel or similar basement membrane matrix.
-
Sterile syringes and needles.
-
Anesthetic agent (e.g., isoflurane).
Procedure:
-
Culture LNCaP cells to 70-80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of cell culture medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors should reach a size of approximately 100-200 mm³ before the biodistribution study.
Ex Vivo Biodistribution Study Protocol
This protocol details the procedure for assessing the tissue distribution of radiolabeled this compound.[3][4]
Materials:
-
Tumor-bearing mice.
-
¹⁷⁷Lu-PSMA-617 solution formulated in sterile saline.
-
Anesthetic agent.
-
Syringes and needles for injection and blood collection.
-
Dissection tools.
-
Pre-weighed collection tubes.
-
Gamma counter.
Procedure:
-
Anesthetize the mice.
-
Administer a known amount of ¹⁷⁷Lu-PSMA-617 (e.g., 1-5 MBq in 100 µL) via tail vein injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of mice (n=3-5 per group).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Rinse tissues to remove excess blood, blot dry, and place them in pre-weighed tubes.
-
Weigh the collected tissues to determine the wet weight.
-
Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).
Visualizations
PSMA-Mediated Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) expression has been shown to redirect cell survival signaling pathways in prostate cancer.[5][6] The following diagram illustrates the shift from the MAPK/ERK pathway to the PI3K/AKT pathway, promoting tumor progression.
Caption: PSMA redirects signaling from MAPK to PI3K-AKT pathway.
Experimental Workflow for Biodistribution Study
The following diagram outlines the key steps in conducting an ex vivo biodistribution study of radiolabeled this compound in a mouse model.
Caption: Workflow for ex vivo biodistribution study.
Logical Relationship of this compound Radiotherapy
The following diagram illustrates the logical relationship from the molecular components to the therapeutic effect of ¹⁷⁷Lu-Adarulatide tetraxetan.
Caption: Logical flow of this compound radiotherapy.
References
- 1. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. DSpace [helda.helsinki.fi]
- 4. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
Application Notes and Protocols for Preclinical SPECT/CT Imaging of Adarulatide Tetraxetan Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the preclinical Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging of Adarulatide tetraxetan and its analogs, such as the widely studied [¹⁷⁷Lu]Lu-PSMA-617. This compound is a radiopharmaceutical agent designed to target Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells. This document outlines the essential procedures for in vivo imaging and biodistribution studies in preclinical models, crucial for evaluating the efficacy and safety of these targeted radioligand therapies.
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, and its expression levels are correlated with tumor aggressiveness and metastasis.[1] Tracers like this compound, when labeled with a gamma-emitting radionuclide such as Lutetium-177, allow for non-invasive visualization of PSMA-expressing tumors and metastases.[2] The beta-minus emissions from Lutetium-177 also provide a therapeutic effect by inducing DNA damage and subsequent cell death in the targeted cancer cells.[2]
This document will detail the necessary materials, experimental workflow, imaging parameters, and data analysis techniques to conduct successful preclinical SPECT/CT studies with this compound-based tracers.
Signaling Pathway and Mechanism of Action
This compound acts as a ligand that binds with high affinity to the extracellular domain of PSMA. Upon binding, the radiolabeled complex is internalized by the cancer cell. The emitted radiation from the conjugated radionuclide, such as ¹⁷⁷Lu, then induces cellular damage.
Furthermore, PSMA itself is not a passive receptor but is involved in cellular signaling. Upon ligand binding, PSMA can modulate intracellular signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[3][4] Understanding this mechanism is vital for interpreting imaging results and the therapeutic effects of PSMA-targeted radioligands.
Experimental Protocols
Animal Models and Handling
-
Animal Species: Male immunodeficient mice (e.g., BALB/c nude or NSG) are commonly used.[5]
-
Tumor Model: Subcutaneous xenografts are established by injecting human prostate cancer cells expressing PSMA (e.g., LNCaP or PC3-pip) into the flank of the mice.[5][6] Tumor growth should be monitored, and imaging studies are typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).
-
Animal Care: All animal procedures must be conducted in accordance with institutional guidelines and approved by the local animal care and use committee. Animals should be housed in a controlled environment with free access to food and water.
Radiotracer Preparation and Administration
-
Radiolabeling: this compound is labeled with a suitable SPECT radionuclide, most commonly ¹⁷⁷Lu, following established radiolabeling protocols. Quality control should be performed to ensure high radiochemical purity.
-
Dose: The injected activity can range from 2-5 MBq per mouse for imaging studies.[7] For therapeutic studies, higher activities (e.g., 50-100 MBq) may be used.[8]
-
Administration: The radiotracer is typically administered via intravenous (tail vein) injection.[7]
SPECT/CT Imaging Protocol
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in oxygen) for the duration of the imaging session.[9]
-
Positioning: Place the anesthetized mouse on the scanner bed in a prone position.
-
CT Acquisition: Perform a CT scan for anatomical localization and attenuation correction. Typical parameters include:
-
X-ray tube voltage: 50-70 kVp
-
Tube current: 200-500 µA
-
Number of projections: 360-512
-
Voxel size: ~0.1-0.2 mm
-
-
SPECT Acquisition: Immediately following the CT scan, acquire SPECT data. Typical parameters for ¹⁷⁷Lu include:
-
Energy Windows: Dual energy windows centered at 113 keV and 208 keV (e.g., with a 15-20% window width).[2][6]
-
Collimator: A medium-energy, high-resolution collimator is recommended.
-
Acquisition Time: 30-60 minutes, depending on the injected dose and scanner sensitivity.
-
Projections: 60-120 projections over 360 degrees.
-
-
Image Reconstruction: Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and detector response.[9]
Experimental Workflow Diagram
Quantitative Data Presentation
Biodistribution data is crucial for assessing the targeting efficacy and off-target accumulation of the tracer. The data is typically expressed as the percentage of the injected activity per gram of tissue (%IA/g). Below are representative biodistribution data for ¹⁷⁷Lu-labeled PSMA tracers in preclinical models.
Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice (%IA/g)
| Organ/Tissue | 1 h p.i. | 24 h p.i. | 48 h p.i. | 72 h p.i. |
| Blood | 1.5 ± 0.3 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 1.0 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.0 |
| Spleen | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.0 |
| Kidneys | 15.2 ± 3.5 | 3.5 ± 1.0 | 2.0 ± 0.5 | 1.5 ± 0.4 |
| Tumor | 10.5 ± 2.5 | 12.7 ± 3.0 | 10.1 ± 2.8 | 8.5 ± 2.1 |
Data are presented as mean ± standard deviation and are compiled from representative preclinical studies.[7]
Tumor-to-Organ Ratios for ¹⁷⁷Lu-PSMA-617 (24 h p.i.)
| Ratio | Value |
| Tumor-to-Blood | 127 |
| Tumor-to-Muscle | 150 |
| Tumor-to-Liver | 42 |
| Tumor-to-Kidney | 3.6 |
Ratios are calculated from the mean %IA/g values at 24 hours post-injection.[7]
Conclusion
The protocols and data presented in these application notes provide a robust framework for conducting preclinical SPECT/CT imaging studies with this compound-based tracers. Adherence to these guidelines will facilitate the acquisition of high-quality, reproducible data, which is essential for the evaluation and development of novel PSMA-targeted radiopharmaceuticals for the diagnosis and treatment of prostate cancer. Careful planning of animal models, radiotracer administration, and imaging parameters, coupled with rigorous quantitative analysis, will ensure the successful application of this powerful imaging modality in translational research.
References
- 1. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of Adarulatide Tetraxetan-Based Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for radiopharmaceuticals based on Adarulatide tetraxetan. The information is compiled from clinical trial data and established dosimetry methodologies, intended to guide researchers in the safe and effective development and application of these therapeutic agents.
Introduction to this compound Radiopharmaceuticals and Dosimetry
This compound is a chelating agent used to link therapeutic radionuclides to targeting molecules, such as peptides that bind to specific cell surface receptors overexpressed on tumor cells. A notable example is [¹⁷⁷Lu]Lu-satoreotide tetraxetan, a somatostatin (B550006) receptor antagonist being investigated for the treatment of neuroendocrine tumors (NETs).
Dosimetry is the measurement and calculation of the absorbed dose of ionizing radiation in tissue.[1][2][3] For radiopharmaceutical therapy, patient-specific dosimetry is crucial to ensure that a therapeutic dose is delivered to the tumor while minimizing radiation exposure to healthy organs and tissues, thereby reducing potential toxicity.[3][4][5] The kidneys and bone marrow are often critical organs for which absorbed doses must be carefully monitored.[4][5]
The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted method for calculating internal radiation doses.[6][7][8] Software packages such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) are commonly used to perform these calculations based on the MIRD schema.[9][10][11][12][13]
Quantitative Biodistribution and Dosimetry Data
The following tables summarize the quantitative biodistribution and dosimetry data for [¹⁷⁷Lu]Lu-satoreotide tetraxetan from a phase I/II clinical trial in patients with progressive neuroendocrine tumors (NCT02592707).[4][14][15]
Table 1: Median Absorbed Dose Coefficients (ADCs) for [¹⁷⁷Lu]Lu-satoreotide tetraxetan at First Treatment Cycle. [4][14][15]
| Organ/Tissue | Median ADC (Gy/GBq) |
| Tumors | 5.0 |
| Kidneys | 0.9 |
| Spleen | 0.8 |
| Liver | 0.2 |
| Bone Marrow | 0.1 |
Table 2: Pharmacokinetics and Elimination of [¹⁷⁷Lu]Lu-satoreotide tetraxetan. [4][14][15]
| Parameter | Value |
| Median Terminal Blood Half-life | 127 hours |
| Cumulative Renal Excretion (within 48h) | 57-66% |
| Time of Maximum Organ Uptake | 4 hours post-injection |
Table 3: Cumulative Absorbed Dose Limits and Observed Doses in a Multi-Cycle Treatment Regimen. [4][5][14]
| Organ | Cumulative Absorbed Dose Limit (Gy) | Median Cumulative Absorbed Dose (after 3 cycles) (Gy) |
| Kidneys | 23.0 | 10.8 |
| Bone Marrow | 1.5 | 1.1 |
Experimental Protocols for Patient-Specific Dosimetry
The following protocols are based on the methodology employed in the clinical evaluation of [¹⁷⁷Lu]Lu-satoreotide tetraxetan.
Protocol for Image Acquisition and Biodistribution Analysis
Objective: To determine the time-dependent biodistribution of the radiopharmaceutical in the patient.
Materials:
-
[¹⁷⁷Lu]Lu-satoreotide tetraxetan
-
SPECT/CT scanner
-
Standardized dose calibrator
-
Patient imaging table and positioning aids
Procedure:
-
Patient Preparation: Ensure the patient is well-hydrated. No other specific preparation is typically required.
-
Radiopharmaceutical Administration: Administer a known activity of [¹⁷⁷Lu]Lu-satoreotide tetraxetan to the patient via intravenous injection. The exact activity should be measured using a dose calibrator prior to administration.
-
Image Acquisition Schedule: Acquire whole-body SPECT/CT images at multiple time points post-injection to characterize the uptake and clearance of the radiopharmaceutical. A typical schedule includes imaging at 4 hours, 24 hours, 72 hours, and 168 hours post-injection.
-
SPECT/CT Imaging Parameters:
-
Use a dual-head gamma camera equipped with medium-energy collimators.
-
Acquire images for the photopeaks of ¹⁷⁷Lu (113 keV and 208 keV).
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an iterative reconstruction algorithm with attenuation and scatter correction.
-
Co-register the SPECT and CT images.
-
Draw volumes of interest (VOIs) on the CT images for all relevant source organs (e.g., kidneys, liver, spleen, bone marrow) and tumors.
-
Quantify the activity in each VOI at each imaging time point. This can be achieved by using a calibration factor determined from a source of known activity.
-
Protocol for Dosimetry Calculation using the MIRD Formalism
Objective: To calculate the absorbed doses to target organs and tumors.
Materials:
-
Quantified time-activity data from the biodistribution analysis.
-
Dosimetry software (e.g., OLINDA/EXM).
-
Patient-specific organ masses derived from CT images.
Procedure:
-
Time-Activity Curve Generation: For each source organ and tumor, plot the measured activity as a function of time.
-
Time-Integrated Activity Calculation:
-
Fit the time-activity curves using appropriate mathematical models (e.g., exponential functions).
-
Integrate the fitted curves from time zero to infinity to determine the total number of disintegrations (time-integrated activity, Ã) in each source organ.
-
-
Absorbed Dose Calculation:
-
Input the calculated time-integrated activities and patient-specific organ masses into a dosimetry software package like OLINDA/EXM.
-
The software utilizes the MIRD formalism, which calculates the mean absorbed dose to a target organ (DT) by summing the contributions from all source organs (S): DT = ΣS ÃS × S(T←S) where S(T←S) is the S-value, representing the mean absorbed dose to the target organ T per unit of time-integrated activity in the source organ S.
-
-
Reporting: Report the absorbed doses for all relevant organs and tumors in units of Gray (Gy) or milliGray (mGy). Also, calculate and report the absorbed dose coefficients (Gy/GBq or mGy/MBq) by normalizing the absorbed dose to the administered activity.
Visualizations
The following diagrams illustrate the key workflows in the dosimetry calculation process for this compound-based radiopharmaceuticals.
Caption: Workflow for patient-specific dosimetry.
Caption: MIRD formalism calculation logic.
References
- 1. Frontiers | Activity quantification and dosimetry in radiopharmaceutical therapy with reference to 177Lutetium [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Dosimetry in Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Dosimetry for Radiopharmaceutical Therapy: Current Practices and Commercial Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 8. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 9. OLINDA/EXM Radiation Dose Assessment Software Application | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 10. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
- 11. OLINDA/EXM: the second-generation personal computer software for internal dose assessment in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OLINDA/EXM 2-The Next-generation Personal Computer Software for Internal Dose Assessment in Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Quality Control of Adarulatide Tetraxetan Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control procedures for the radiolabeling of Adarulatide tetraxetan, also known as PSMA-617. This compound is a precursor molecule widely used in the targeted radionuclide therapy of prostate cancer. When labeled with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), it forms a radiopharmaceutical that specifically targets the Prostate-Specific Membrane Antigen (PSMA) overexpressed on prostate cancer cells.[1]
Robust quality control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final radiolabeled product. These protocols outline the critical quality attributes to be tested and provide detailed methodologies for their assessment.
Radiolabeling Overview
The radiolabeling of this compound involves the chelation of a metallic radionuclide by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety of the molecule.[1] The process is a carefully controlled reaction requiring specific conditions of pH, temperature, and time to achieve high radiochemical purity and yield.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and acceptance criteria for the quality control of ¹⁷⁷Lu-Adarulatide tetraxetan.
Table 1: Reagents and Reaction Conditions for ¹⁷⁷Lu-Adarulatide Tetraxetan
| Parameter | Value |
| This compound (PSMA-617) Amount | 100 - 300 µg |
| Radionuclide | ¹⁷⁷LuCl₃ |
| ¹⁷⁷LuCl₃ Activity | 5.4 - 15.8 GBq |
| Reaction Buffer | Ascorbate (B8700270) or Acetate (B1210297) buffer |
| Reaction pH | 4.5 - 5.5 |
| Reaction Temperature | 95 °C |
| Incubation Time | 15 - 30 minutes |
| Stabilizer | Ascorbic acid, Gentisic acid |
Table 2: Quality Control Specifications for ¹⁷⁷Lu-Adarulatide Tetraxetan
| Quality Control Test | Method | Specification |
| Physical Appearance | Visual Inspection | Clear, colorless to slightly yellow solution, free of particulate matter |
| pH | pH meter or pH strips | 4.5 - 7.0 |
| Radiochemical Purity | HPLC | ≥ 95% |
| ITLC/PC | ≥ 95% | |
| Radionuclidic Purity | Gamma Spectroscopy | As per ¹⁷⁷Lu specifications |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (where V is the maximum recommended dose in mL) |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁷⁷Lu
Materials:
-
This compound (PSMA-617)
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.4 M, pH 5.5) or Sodium ascorbate buffer (pH 4.5-5.0)
-
Ascorbic acid/Gentisic acid solution (as stabilizer)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required amount of this compound.
-
Add the appropriate volume of sodium acetate or ascorbate buffer to the vial.
-
Carefully add the no-carrier-added ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents and verify the pH is within the range of 4.5 to 5.5.
-
Incubate the reaction vial in a heating block or water bath at 95°C for 15-30 minutes.[3]
-
After incubation, allow the vial to cool to room temperature.
-
Add a stabilizing solution, such as ascorbic acid or gentisic acid, to minimize radiolysis.[3][9]
-
Perform quality control tests as described in the following protocols.
-
Aseptically filter the final product through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: Equipped with a radioactivity detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A typical gradient might be: 0-4 min 95% A, 4-15 min from 95% A to 5% A, 15-20 min 5% A, 20-25 min from 5% A to 95% A, and 25-30 min 95% A.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: Radioactivity detector.
Procedure:
-
Inject a small, accurately measured volume of the ¹⁷⁷Lu-Adarulatide tetraxetan solution into the HPLC system.
-
Run the HPLC analysis according to the specified gradient conditions.
-
Record the chromatogram from the radioactivity detector.
-
Identify the peaks corresponding to ¹⁷⁷Lu-Adarulatide tetraxetan and any radiochemical impurities (e.g., free ¹⁷⁷Lu). Free ¹⁷⁷LuCl₃ typically elutes at a much earlier retention time (e.g., 3.5 ± 0.5 min) compared to the labeled compound (e.g., 17.5 ± 1.0 min).[4]
-
Calculate the radiochemical purity by determining the area of the ¹⁷⁷Lu-Adarulatide tetraxetan peak as a percentage of the total area of all radioactive peaks.
Acceptance Criteria: Radiochemical purity ≥ 95%.
Protocol 3: Determination of Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC) or Paper Chromatography (PC)
Materials:
-
ITLC strips (e.g., ITLC-SG) or chromatography paper.
-
Mobile Phase: Acetonitrile:water (1:1 v/v) or 0.1 M Trisodium citrate (B86180) solution (pH 5.0).[2][4]
-
Developing chamber.
-
Radiochromatogram scanner or gamma counter.
Procedure:
-
Apply a small spot of the ¹⁷⁷Lu-Adarulatide tetraxetan solution onto the origin of the ITLC strip or chromatography paper.
-
Place the strip/paper in the developing chamber containing the mobile phase, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the strip/paper until it reaches the solvent front.
-
Remove the strip/paper from the chamber and mark the solvent front.
-
Allow the strip/paper to dry.
-
Determine the distribution of radioactivity on the strip/paper using a radiochromatogram scanner or by cutting the strip into sections and counting each section in a gamma counter.
-
In a typical system with acetonitrile:water (1:1 v/v) as the mobile phase, the ¹⁷⁷Lu-Adarulatide tetraxetan complex moves with the solvent front (Rf = 0.9-1.0), while free ¹⁷⁷Lu remains at the origin (Rf = 0.0-0.1).[4]
-
Calculate the radiochemical purity by dividing the radioactivity of the product spot by the total radioactivity on the strip.
Acceptance Criteria: Radiochemical purity ≥ 95%.
Protocol 4: Sterility Testing
Sterility testing must be performed to ensure the absence of viable microorganisms. The two recommended methods are membrane filtration and direct inoculation, as per the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[10][11]
Method A: Membrane Filtration
-
Aseptically filter the radiopharmaceutical product through a sterile 0.45 µm membrane filter.
-
Aseptically transfer the membrane to a suitable growth medium (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for bacteria and 20-25°C for fungi) for a specified period (typically 14 days).[10]
-
Observe the media for any signs of microbial growth.
Method B: Direct Inoculation
-
Aseptically inoculate a suitable volume of the radiopharmaceutical product into the growth media.
-
Incubate and observe as described for the membrane filtration method.
Acceptance Criteria: No evidence of microbial growth.
Protocol 5: Bacterial Endotoxin (B1171834) Testing (LAL Test)
The Limulus Amebocyte Lysate (LAL) test is used to detect or quantify bacterial endotoxins.[7]
Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic).
-
Endotoxin-free vials and pipettes.
-
Heating block or water bath.
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent with LAL Reagent Water.
-
Mix a specified volume of the radiopharmaceutical sample (or a dilution thereof) with the LAL reagent in an endotoxin-free tube.
-
Include positive and negative controls in the assay.
-
Incubate the tubes at 37°C for a specified time (typically 60 minutes).[12]
-
After incubation, carefully invert the tubes 180°.
-
A solid gel clot that remains intact after inversion indicates a positive result (presence of endotoxins). A liquid or viscous gel that flows indicates a negative result.
-
The test is considered valid if the positive control shows a solid clot and the negative control is negative.
Acceptance Criteria: The endotoxin level must be below the established limit, typically < 175 EU/V, where V is the maximum recommended dose in mL.[7]
Visualizations
Caption: Workflow for the radiolabeling of this compound with ¹⁷⁷Lu.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. cup-contract-labs.com [cup-contract-labs.com]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols for Longitudinal Preclinical Imaging Using PSMA-Targeted Radiopharmaceuticals
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals for longitudinal preclinical imaging. While the initial request specified "Adarulatide tetraxetan," this term does not correspond to a known publicly documented compound. The suffix "-tetraxetan" is characteristic of chelating agents used in radiopharmaceuticals, such as in Lutetium Lu 177 vipivotide tetraxetan (Pluvicto®), a PSMA-targeted agent. Therefore, this document will focus on the principles and applications of well-established PSMA-targeted imaging agents, which are presumed to be the subject of interest.
PSMA is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy.[1][2] Longitudinal preclinical imaging with PSMA-targeted agents allows for non-invasive monitoring of tumor growth, metastasis, and response to therapy over time in animal models.[3][4][5] This enables a detailed assessment of treatment efficacy and the underlying biological mechanisms.
Mechanism of Action and Signaling Pathway
PSMA, also known as glutamate (B1630785) carboxypeptidase II, is a transmembrane protein with enzymatic activity.[6] Upon binding of a radiolabeled ligand, the complex is internalized by the cancer cell, allowing for the accumulation of the radionuclide.[7] This accumulation enables visualization of PSMA-expressing tumors via imaging techniques like Positron Emission Tomography (PET).[8]
Recent research has elucidated the role of PSMA in intracellular signaling pathways that promote prostate cancer progression. PSMA expression has been shown to modulate signaling from the MAPK pathway to the PI3K-AKT pathway.[9][10][11] This switch is mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a signaling complex involving β1 integrin and IGF-1R.[9][10][11] The resulting activation of the PI3K-AKT pathway promotes tumor cell survival and growth.[9][10][12]
PSMA Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. PSMA-Targeted Therapy for Prostate Cancer - ARA Theranostics [theranostics.ausrad.com]
- 3. Preclinical imaging - Wikipedia [en.wikipedia.org]
- 4. Preclinical Imaging - HSR Research [research.hsr.it]
- 5. youtube.com [youtube.com]
- 6. imaging-therapy.com [imaging-therapy.com]
- 7. Current Status of PSMA-Radiotracers for Prostate Cancer: Data Analysis of Prospective Trials Listed on ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA PET Scan for Prostate Cancer | UCSF Radiology [radiology.ucsf.edu]
- 9. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography of Tissues Following Adarulatide Tetraxetan Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarulatide tetraxetan, also known as Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617), is a radioligand therapy approved for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This therapeutic agent combines a PSMA-targeting small molecule (vipivotide tetraxetan) with the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1][3][4] Upon administration, this compound binds to PSMA, a transmembrane protein highly expressed on prostate cancer cells, leading to the targeted delivery of radiation, which induces DNA damage and subsequent cell death.[2][4]
Autoradiography is a critical technique for visualizing and quantifying the distribution of radiolabeled compounds like this compound within tissues. This application note provides detailed protocols for in vitro and ex vivo autoradiography to assess the binding and distribution of this compound in relevant tissues, aiding in preclinical research and drug development.
Quantitative Data Presentation
The following tables summarize quantitative biodistribution data from preclinical studies involving ¹⁷⁷Lu-PSMA-617 in mouse models. This data provides insights into the expected tissue distribution of this compound.
Table 1: Biodistribution of ¹⁷⁷Lu-PSMA-617 in PC-3 PIP/flu Tumor-Bearing Mice
| Tissue | 15 min (%IA/g) | 2 h (%IA/g) | 6 h (%IA/g) |
| PSMA-positive Tumor (PC-3 PIP) | 25.8 ± 3.21 | 15.3 ± 2.15 | 10.9 ± 1.58 |
| PSMA-negative Tumor (PC-3 flu) | ~1.0 | ~0.5 | ~0.3 |
| Kidneys | 30.8 ± 4.52 | ~6.0 | ~3.0 |
%IA/g = percentage of injected activity per gram of tissue. Data is adapted from a study comparing ⁴⁴Sc-PSMA-617 and ¹⁷⁷Lu-PSMA-617, focusing on the ¹⁷⁷Lu-PSMA-617 data for relevance.[5]
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-PSMA Tracers in PC295 PDX Bearing Mice
| Tissue | Time Point | ¹⁷⁷Lu-PSMA-617 (%IA/g) |
| Tumor | 4 h | ~12 |
| 8 h | ~10 | |
| 24 h | ~8 | |
| Kidney | 4 h | ~1.5 |
| 8 h | ~1.0 | |
| 24 h | ~0.5 |
%IA/g = percentage of injected activity per gram of tissue. Data is estimated from graphical representations in a preclinical evaluation of Lutetium-177-labeled PSMA-specific tracers.[6][7]
Experimental Protocols
Protocol 1: Ex Vivo Autoradiography of Tissues After this compound Administration
This protocol details the procedure for visualizing the distribution of this compound in tissues from an animal previously dosed with the radiolabeled drug.
1. Animal Dosing and Tissue Collection:
-
Administer ¹⁷⁷Lu-labeled this compound to the study animals (e.g., mice, rats) via an appropriate route (typically intravenous).
-
At predetermined time points post-administration, euthanize the animals according to approved institutional guidelines.
-
Immediately dissect the tissues of interest (e.g., tumor, kidneys, salivary glands, liver, etc.).
-
Snap-freeze the collected tissues in isopentane (B150273) cooled with liquid nitrogen or on dry ice to preserve tissue morphology and prevent redistribution of the radioligand.[8][9]
-
Store the frozen tissues at -80°C until sectioning.
2. Tissue Sectioning:
-
Acclimate the frozen tissue to the cryostat temperature (-20°C) for at least 20 minutes.[8]
-
Mount the frozen tissue onto a cryostat chuck using an appropriate embedding medium (e.g., OCT).
-
Cut tissue sections at a thickness of 10-20 µm.[10]
-
Thaw-mount the sections onto pre-labeled microscope slides (e.g., Superfrost® Plus).[8][11]
-
Air-dry the slides for at least one hour before storage or imaging.[8]
-
Store the slides in a desiccated, light-tight box at -80°C.
3. Autoradiography Imaging:
-
Arrange the slides in a light-tight cassette.
-
For quantitative analysis, include a set of radioactive standards (e.g., ¹⁴C or ³H micro-scale) alongside the tissue sections.
-
In a darkroom, appose the slides to a phosphor imaging plate or radiation-sensitive film.[9]
-
The exposure time will depend on the administered dose and the specific activity of the radioligand, ranging from several hours to days.
-
After exposure, scan the imaging plate using a phosphor imager system.
4. Data Analysis:
-
Use appropriate software to analyze the digital autoradiograms.
-
Define regions of interest (ROIs) over the different tissues on the sections.
-
Quantify the signal intensity within each ROI and correlate it to the radioactive standards to determine the concentration of radioactivity in different tissues.
Protocol 2: In Vitro Autoradiography for this compound Binding
This protocol is used to determine the binding characteristics of this compound to specific receptors (PSMA) in tissue sections.
1. Tissue Sectioning:
-
Prepare cryosections of tissues of interest (e.g., PSMA-positive tumors, normal tissues) as described in Protocol 1, Step 2.
2. Incubation with Radioligand:
-
Thaw the slides to room temperature.
-
Pre-incubate the sections in a suitable buffer (e.g., Tris-HCl with MgCl₂) for approximately 30 minutes to rehydrate the tissue and remove endogenous ligands.
-
Incubate the sections with a solution containing ¹⁷⁷Lu-labeled this compound at a specific concentration until equilibrium is reached (e.g., 60-90 minutes at room temperature).[10]
-
For determining non-specific binding, incubate a parallel set of sections with the radioligand solution containing a high concentration of a non-labeled PSMA inhibitor (e.g., 2-PMPA) to block specific binding.
3. Washing and Drying:
-
After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple washes (e.g., 3 washes of 5 minutes each).[10]
-
Briefly dip the slides in distilled water to remove buffer salts.[10]
-
Dry the slides under a stream of cool, dry air.
4. Imaging and Analysis:
-
Proceed with autoradiography imaging and data analysis as described in Protocol 1, Steps 3 and 4.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Diagrams
Signaling Pathway
Caption: PSMA-mediated signaling pathway.
Experimental Workflow
Caption: Ex Vivo Autoradiography Workflow.
References
- 1. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. qps.com [qps.com]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. researchgate.net [researchgate.net]
- 6. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 9. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
Troubleshooting & Optimization
Technical Support Center: Adarulatide Tetraxetan Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling efficiency of Adarulatide tetraxetan (also known as DOTA-AE105).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diagnostic imaging agent. It is a DOTA-conjugated peptide designed for radiolabeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging.[1]
Q2: Which radionuclide is typically used for labeling this compound?
A2: this compound is most commonly labeled with Gallium-68 (⁶⁸Ga), a generator-produced radionuclide with a 68-minute half-life, which is well-suited for the rapid pharmacokinetics of peptides.[2][3] It has also been labeled with Copper-64 (⁶⁴Cu) and Lutetium-177 (¹⁷⁷Lu) for PET imaging and radionuclide therapy research, respectively.[4][5]
Q3: What is the optimal pH for radiolabeling this compound with ⁶⁸Ga?
A3: For DOTA-conjugated peptides like this compound, the optimal pH for radiolabeling with ⁶⁸Ga is typically in the range of 3.5 to 4.5.[6]
Q4: What is the recommended temperature and incubation time for ⁶⁸Ga labeling of this compound?
A4: The labeling of DOTA-AE105-NH₂ with ⁶⁸Ga is typically performed at 95°C.[3][7] Incubation times can vary, but are generally in the range of 5 to 15 minutes.
Q5: What radiochemical purity and specific activity can be expected for ⁶⁸Ga-Adarulatide tetraxetan?
A5: Radiochemical purities of greater than 95% can be achieved for ⁶⁸Ga-Adarulatide tetraxetan.[1] A specific radioactivity of approximately 20 GBq/µmol has been reported.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The reaction pH is outside the optimal range of 3.5-4.5. | Adjust the pH of the reaction mixture using a suitable buffer, such as sodium acetate (B1210297). |
| Incorrect Temperature: The reaction was not heated to the optimal temperature of 95°C. | Ensure the heating block or water bath is properly calibrated and maintained at 95°C during the incubation period. | |
| Insufficient Precursor: The amount of this compound is too low. | Increase the amount of the peptide precursor in the reaction mixture. | |
| Metal Ion Contamination: Trace metal impurities in the ⁶⁸Ga eluate are competing for the DOTA chelator. | Use high-purity reagents and consider pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge. | |
| Presence of Acetone (if using cation-exchange elution): Acetone used to elute ⁶⁸Ga from a cation-exchange column can negatively impact the labeling efficiency of some DOTA-peptides. | Consider using the fractionated elution approach for the ⁶⁸Ga generator, which avoids the use of organic solvents.[1][3] | |
| Poor Radiochemical Purity | Formation of Colloidal ⁶⁸Ga: At higher pH values, ⁶⁸Ga can form colloids that will not be chelated. | Ensure the pH of the reaction mixture is maintained within the optimal acidic range. |
| Radiolysis: High amounts of radioactivity can lead to the degradation of the peptide. | Add a radical scavenger, such as ascorbic acid, to the reaction mixture. | |
| Impure Precursor: The this compound precursor may be of low purity. | Verify the purity of the precursor using analytical techniques like HPLC and mass spectrometry. | |
| Inconsistent Results | Variability in ⁶⁸Ga Eluate Quality: The quality of the eluate from the ⁶⁸Ge/⁶⁸Ga generator can vary. | Perform regular quality control checks on the generator eluate for radionuclide and chemical purity. |
| Manual Labeling Inconsistencies: Variations in manual pipetting and timing can lead to inconsistent results. | Utilize an automated synthesis module for a more standardized and reproducible labeling process.[2] |
Experimental Protocols
Protocol 1: ⁶⁸Ga Radiolabeling of this compound using Fractionated Elution
This protocol is adapted from a method described for ⁶⁸Ga-DOTA-AE105-NH₂.[3][7]
Materials:
-
This compound (DOTA-AE105)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free water for injection
-
Hydrochloric acid (0.1 M)
-
Heating block or water bath set to 95°C
-
C18 Sep-Pak cartridge
-
Sterile 0.9% sodium chloride for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Collect the eluate in fractions (e.g., 0.5 mL fractions).
-
Identify Peak Fraction: Identify the fraction with the highest radioactivity concentration using a dose calibrator. This fraction will be used for labeling.
-
Reaction Mixture Preparation: In a sterile reaction vial, add:
-
5-10 nmol of this compound
-
100-200 µL of 1 M sodium acetate buffer (to achieve a final pH of 3.5-4.5)
-
The peak fraction of the ⁶⁸Ga eluate (typically 200-500 µL)
-
-
Incubation: Securely cap the vial and place it in the heating block or water bath at 95°C for 10-15 minutes.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the C18 cartridge. The ⁶⁸Ga-Adarulatide tetraxetan will be retained.
-
Wash the cartridge with 5 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with 0.5-1 mL of ethanol.
-
-
Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the purified ⁶⁸Ga-Adarulatide tetraxetan in sterile 0.9% sodium chloride for injection.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
Protocol 2: Quality Control of ⁶⁸Ga-Adarulatide tetraxetan by Radio-HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Gradient:
-
A linear gradient from 95% A / 5% B to 5% A / 95% B over 20 minutes.
Flow Rate:
-
1 mL/min
Procedure:
-
Inject a small aliquot (10-20 µL) of the final product onto the HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
The retention time of the radiolabeled peptide should correspond to the retention time of the non-radioactive this compound standard (monitored by UV).
-
Calculate the radiochemical purity by integrating the peak area of the desired product in the radioactivity chromatogram and expressing it as a percentage of the total integrated radioactivity.
Data Presentation
Table 1: Comparison of Radiolabeling Parameters for DOTA- and NODAGA-conjugated AE105-NH₂ with ⁶⁸Ga.
| Parameter | ⁶⁸Ga-DOTA-AE105-NH₂ | ⁶⁸Ga-NODAGA-AE105-NH₂ | Reference |
| Labeling Temperature | 95°C | Room Temperature | [3] |
| Radiochemical Purity | >95% | >95% | [1] |
| Specific Radioactivity | ~20 GBq/µmol | ~20 GBq/µmol | [1] |
| Tumor-to-Muscle Ratio (1h p.i.) | 3.34 ± 0.16 | 5.37 ± 0.7 | [1] |
Visualizations
Caption: Figure 1: General Workflow for ⁶⁸Ga-Adarulatide Tetraxetan Radiolabeling
Caption: Figure 2: Troubleshooting Decision Tree for Low Radiolabeling Efficiency
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 68Ga-labeling and in vivo evaluation of a uPAR binding DOTA- and NODAGA-conjugated peptide for PET imaging of invasive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 177Lu-Labeled DOTA-conjugated AE105 peptide (Asp-Cha-Phe-(d)Ser-(d)Arg-Tyr-Leu-Trp-Ser-CONH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to reduce non-specific binding of Adarulatide tetraxetan tracers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of Adarulatide tetraxetan (also known as FAP-2286) tracers during their experiments.
Understanding this compound and Non-Specific Binding
This compound is a potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a cell-surface protease highly expressed in the tumor microenvironment of many cancers.[1] When labeled with a radionuclide, this compound is used as a tracer for PET imaging and targeted radionuclide therapy.
Non-specific binding refers to the tracer attaching to surfaces or molecules other than its intended target, FAP. This can be driven by hydrophobic or electrostatic interactions and can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. Minimizing non-specific binding is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (FAP-2286) is a peptide-based inhibitor of Fibroblast Activation Protein (FAP) that can be labeled with radionuclides for imaging and therapeutic applications.[1] It is designed to target FAP, which is overexpressed in the stroma of various cancers.
Q2: What causes non-specific binding of this compound?
A2: Non-specific binding of peptide tracers like this compound can be caused by several factors:
-
Hydrophobic interactions: The peptide may adhere to plastic surfaces of labware.
-
Electrostatic interactions: Charged portions of the peptide can interact with charged surfaces.
-
Insufficient blocking: Failure to adequately block all potential non-specific binding sites on assay surfaces can result in high background signals.
-
Inappropriate buffer composition: The pH and ionic strength of buffers can influence non-specific interactions.
Q3: Why is it important to reduce non-specific binding?
A3: Reducing non-specific binding is critical for improving the signal-to-noise ratio in your experiments. High non-specific binding can lead to:
-
Elevated background signals, making it difficult to detect the specific signal from FAP.
-
Decreased assay sensitivity and accuracy.
-
Inaccurate quantification of FAP expression.
-
Misinterpretation of imaging results.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating high non-specific binding in experiments with this compound tracers.
| Problem | Probable Cause | Recommended Solution & Experimental Protocol |
| High background signal in in vitro cell-binding assays | 1. Suboptimal Buffer Composition | a. Adjust Buffer pH: The pH of your assay buffer can influence the charge of this compound and the cell surface, affecting electrostatic interactions. While the specific isoelectric point of this compound is not readily available, a neutral pH (7.2-7.6) is generally a good starting point. Test a range of pH values to find the optimal condition for your specific cell line. b. Increase Ionic Strength: Higher salt concentrations can shield charged molecules and reduce non-specific electrostatic interactions.[2] Protocol: Prepare your binding buffer (e.g., PBS or Tris-based) with varying concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM) and assess the impact on the signal-to-background ratio. |
| 2. Insufficient Blocking | a. Add Blocking Agents: Use blocking proteins like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on your assay plates and cells.[2][3] Protocol: Prepare a blocking buffer containing 1-5% BSA in your assay buffer. Incubate your cells/plates with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C before adding the this compound tracer. Include 0.1-1% BSA in your tracer dilution buffer as well. b. Include Non-ionic Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt non-specific hydrophobic interactions.[2][4] Protocol: Add a low concentration of Tween-20 (e.g., 0.01-0.05%) to your binding and wash buffers. Be cautious, as high concentrations can disrupt cell membranes. | |
| 3. Inadequate Washing | Increase Wash Steps: Insufficient washing can leave unbound tracer behind, contributing to high background. Protocol: Increase the number and duration of wash steps after incubation with the tracer. Use a wash buffer that contains a non-ionic detergent (e.g., 0.05% Tween-20 in PBS) to help remove non-specifically bound tracer. | |
| High background in PET/SPECT imaging | 1. Suboptimal Uptake Time | Optimize Tracer Uptake Time: The time between tracer injection and imaging is critical for achieving a good tumor-to-background ratio. For 68Ga-labeled FAP inhibitors, an uptake time of 20 to 60 minutes is generally recommended.[5][6] Protocol: Perform dynamic imaging or static scans at multiple time points post-injection (e.g., 30, 60, 90 minutes) to determine the optimal imaging window for your specific tumor model and research question. |
| 2. Non-specific in vivo Accumulation | a. Use of Blocking Dose: To confirm that the observed signal is due to specific binding to FAP, a blocking experiment can be performed.[2] Protocol: Co-inject a saturating dose of non-radiolabeled this compound or another FAP inhibitor along with the radiolabeled tracer. A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms FAP-specific binding. b. Consider Physiological Uptake: Be aware of the known biodistribution of this compound. While generally showing low background, some physiological uptake in organs like the kidneys, liver, and heart has been observed.[7] |
Experimental Protocols
Protocol 1: General In Vitro Cell Binding Assay with this compound Tracer
This protocol provides a general framework for a cell-binding assay. Optimization of buffer components and incubation times is recommended.
-
Cell Plating: Seed FAP-expressing cells in a 24-well plate and allow them to adhere and grow to a suitable confluency.
-
Blocking:
-
Prepare a blocking buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA).
-
Aspirate the cell culture medium and wash the cells once with PBS.
-
Add 500 µL of blocking buffer to each well and incubate for 1 hour at 37°C.
-
-
Tracer Incubation:
-
Prepare your radiolabeled this compound tracer solution in a binding buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
For determining non-specific binding, prepare a parallel set of wells where a 100-fold excess of non-radiolabeled this compound is added along with the tracer.
-
Aspirate the blocking buffer and add the tracer solution to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Aspirate the tracer solution.
-
Wash the cells three times with 1 mL of cold wash buffer (PBS with 0.05% Tween-20).
-
-
Cell Lysis and Counting:
-
Add a suitable lysis buffer (e.g., 1N NaOH) to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate to counting tubes and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Determine the total binding and non-specific binding.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Specific vs. non-specific binding of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. licorbio.com [licorbio.com]
- 7. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Adarulatide-Tetraxetan Conjugation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of the peptide Adarulatide with the bifunctional chelator tetraxetan (also known as DOTA). The information herein is designed to assist researchers in optimizing their experimental workflows, ensuring high-quality conjugate synthesis, and overcoming common hurdles in the development of Adarulatide-based therapeutics and diagnostics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind Adarulatide-tetraxetan conjugation?
A1: The conjugation of Adarulatide to tetraxetan typically involves the formation of a stable amide bond. This is achieved by activating one of the four carboxyl groups of the tetraxetan chelator to make it reactive towards a primary amine on the Adarulatide peptide, such as the N-terminal amine or the amine group on a lysine (B10760008) residue.
Q2: Which functional groups on Adarulatide can be targeted for tetraxetan conjugation?
A2: The most common target for conjugation is the ε-amino group of a lysine residue within the Adarulatide sequence due to its high nucleophilicity. The α-amino group at the N-terminus of the peptide is another potential conjugation site. Site-specific conjugation is often preferred to ensure a homogeneous product.
Q3: What are the most critical parameters to control during the conjugation reaction?
A3: Key parameters include pH, temperature, reaction time, and the molar ratio of reactants. The pH of the reaction buffer is crucial as it influences the reactivity of the amine groups on the peptide. A slightly alkaline pH (typically 8-9) is often used to facilitate the reaction with lysine residues. Reaction time and temperature need to be optimized to ensure complete conjugation while minimizing potential degradation of the peptide.
Q4: How can I purify the Adarulatide-tetraxetan conjugate?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptide-chelator conjugates. It allows for the separation of the desired conjugate from unreacted peptide, excess chelator, and other reaction byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inefficient activation of the tetraxetan carboxyl group. 2. Suboptimal reaction pH. 3. Steric hindrance at the conjugation site on Adarulatide. 4. Short reaction time or low temperature. | 1. Use fresh coupling agents (e.g., EDC/NHS). Consider a pre-activation step for the tetraxetan. 2. Optimize the pH of the reaction buffer (test a range from 7.5 to 9.0). 3. If possible, redesign the Adarulatide peptide to include a more accessible conjugation site or a linker. 4. Increase the reaction time and/or temperature incrementally, monitoring for any signs of peptide degradation. |
| Multiple Conjugation Products (Heterogeneity) | 1. Presence of multiple reactive amines (e.g., multiple lysines) on Adarulatide. 2. Lack of site-specific activation of the tetraxetan. | 1. Employ orthogonal protecting groups on the Adarulatide peptide during synthesis to leave only the desired amine available for conjugation. 2. Use a tetraxetan derivative with a single activatable group. |
| Adarulatide Degradation | 1. Prolonged exposure to high pH or temperature. 2. Presence of proteases or other contaminants. | 1. Minimize reaction time and temperature. Use a fresh, high-purity buffer. 2. Ensure all reagents and equipment are sterile and free of contaminants. |
| Poor Separation During HPLC Purification | 1. Inappropriate HPLC column or gradient. 2. Co-elution of the product with impurities. | 1. Screen different RP-HPLC columns (e.g., C18, C8) and optimize the mobile phase gradient (e.g., acetonitrile/water with TFA). 2. Adjust the pH of the mobile phase to improve the separation of closely eluting species. |
| Difficulty in Characterizing the Final Conjugate | 1. Ambiguous mass spectrometry (MS) results. 2. Broad peaks in analytical HPLC. | 1. Use high-resolution mass spectrometry (e.g., ESI-TOF) for accurate mass determination. 2. Broad peaks may indicate product instability or aggregation. Re-evaluate purification and storage conditions. |
Experimental Protocols
Protocol 1: Activation of Tetraxetan with EDC/Sulfo-NHS
Objective: To activate a carboxyl group of tetraxetan to form a reactive sulfo-NHS ester.
Materials:
-
Tetraxetan (DOTA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve tetraxetan in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add a molar excess of EDC and sulfo-NHS to the tetraxetan solution. A common molar ratio is Tetraxetan:EDC:sulfo-NHS of 1:1.2:1.2.
-
Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring.
-
The resulting solution contains the activated tetraxetan-sulfo-NHS ester, which is ready for conjugation to the Adarulatide peptide.
Protocol 2: Conjugation of Activated Tetraxetan to Adarulatide
Objective: To covalently link the activated tetraxetan to a primary amine on the Adarulatide peptide.
Materials:
-
Adarulatide peptide
-
Activated tetraxetan-sulfo-NHS ester solution (from Protocol 1)
-
Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
RP-HPLC system for purification
Procedure:
-
Dissolve the Adarulatide peptide in the conjugation buffer to a known concentration.
-
Add the activated tetraxetan-sulfo-NHS ester solution to the Adarulatide solution. The molar ratio of activated tetraxetan to peptide should be optimized, but a starting point of 5:1 to 10:1 is common.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.
-
Monitor the reaction progress using analytical RP-HPLC.
-
Once the reaction is complete, add the quenching solution to stop the reaction by consuming any remaining activated tetraxetan.
-
Purify the Adarulatide-tetraxetan conjugate using preparative RP-HPLC.
-
Characterize the purified conjugate by mass spectrometry and analytical RP-HPLC.
Data Presentation
Table 1: Representative Data for Adarulatide-Tetraxetan Conjugation Optimization
| Reaction Condition | Molar Ratio (Tetraxetan:Peptide) | pH | Reaction Time (h) | Conjugation Efficiency (%) | Purity after HPLC (%) |
| A | 5:1 | 8.0 | 2 | 65 | 92 |
| B | 10:1 | 8.0 | 2 | 85 | 95 |
| C | 10:1 | 9.0 | 2 | 90 | 96 |
| D | 10:1 | 9.0 | 4 | 92 | 97 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: General Workflow for Adarulatide-Tetraxetan Conjugation
Caption: Workflow for the synthesis and purification of Adarulatide-tetraxetan.
Diagram 2: Logical Troubleshooting Flow for Low Conjugation Yield
Caption: A logical flow for troubleshooting low conjugation yield.
Technical Support Center: Enhancing Tumor Uptake of Adarulatide Tetraxetan-Based Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the tumor uptake of Adarulatide tetraxetan-based agents in experimental settings.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and how does it target tumors? | This compound is a radioligand therapeutic agent. Its active component, a radionuclide such as Lutetium-177, is linked to a moiety that binds to specific receptors overexpressed on the surface of certain cancer cells, enabling targeted delivery of radiation to the tumor site.[1][2][3][4] |
| What are the common causes of suboptimal tumor uptake of this compound-based agents? | Suboptimal tumor uptake can be attributed to several factors including poor vascularization of the tumor, high interstitial fluid pressure, and a dense extracellular matrix that creates a physical barrier to drug penetration.[5][6] The expression levels of the target receptor on the tumor cells also play a critical role. |
| How can I assess the expression of the target receptor in my tumor model? | Target receptor expression can be evaluated using techniques such as immunohistochemistry (IHC), flow cytometry on dispersed tumor cells, or through non-invasive imaging with a diagnostic version of the radioligand (e.g., using Gallium-68). |
| What are the potential side effects associated with this compound-based agents? | As with other radioligand therapies, potential side effects can include fatigue, nausea, and myelosuppression (anemia, thrombocytopenia, leukopenia).[2][3] Careful monitoring of blood cell counts and kidney function is crucial during experiments.[7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low tumor-to-background signal in imaging studies. | 1. Low target receptor expression. 2. Poor vascular permeability. 3. Rapid clearance of the agent from circulation. | 1. Confirm target expression levels in the tumor model. 2. Consider co-administration with agents that enhance vascular permeability. 3. Evaluate the pharmacokinetics of the agent to ensure the imaging timepoint is optimal. |
| High off-target accumulation (e.g., in kidneys or liver). | 1. Non-specific binding of the agent. 2. Clearance pathway of the agent. | 1. Modify the chelator or linker to improve in vivo stability and reduce non-specific binding. 2. Co-infusion of amino acids or plasma expanders can sometimes reduce renal uptake. |
| Inconsistent tumor uptake across a cohort of experimental animals. | 1. Variability in tumor size and vascularity. 2. Heterogeneity in target receptor expression. | 1. Ensure tumors are within a consistent size range at the start of the study. 2. Screen tumors for target expression prior to treatment to ensure a homogenous cohort. |
| Limited therapeutic efficacy despite good initial tumor uptake. | 1. Development of radioresistance. 2. The "barrier effect" where the agent only reaches the outer cell layers of the tumor. | 1. Investigate combination therapies with radiosensitizing agents. 2. Explore strategies to improve drug penetration, such as the use of agents that modify the tumor microenvironment.[8][9] |
Experimental Protocols
Protocol 1: Evaluation of Tumor Vascular Permeability
-
Animal Model: Prepare tumor-bearing mice with palpable tumors.
-
Imaging Agent: Administer a vascular imaging agent, such as Evans blue dye or a fluorescently-labeled dextran, via tail vein injection.
-
Image Acquisition: At various time points post-injection, acquire fluorescence images of the tumor region.
-
Data Analysis: Quantify the fluorescence intensity within the tumor region of interest (ROI) over time to assess vascular leakiness.
Protocol 2: Modulating the Extracellular Matrix to Enhance Uptake
-
Pre-treatment: Administer an agent known to degrade components of the extracellular matrix (e.g., collagenase, hyaluronidase) or inhibit its production.
-
Agent Administration: After a predetermined interval, administer the this compound-based agent.
-
Uptake Assessment: Utilize SPECT/CT or PET/CT imaging at relevant time points to quantify the tumor uptake of the radiolabeled agent.
-
Comparison: Compare the tumor uptake in the pre-treated group to a control group that did not receive the matrix-modulating agent.
Visualizations
Caption: A generalized experimental workflow for evaluating strategies to enhance the tumor uptake of this compound-based agents.
Caption: A diagram illustrating how modulating the tumor microenvironment can enhance the delivery of this compound to tumor cells.
References
- 1. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 4. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ways to improve tumor uptake and penetration of drugs into solid tumors [directory.doabooks.org]
- 6. frontiersin.org [frontiersin.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FAK improves the tumor uptake of antibody-drug conjugates to strengthen the anti-cancer responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adarulatide Tetraxetan Radiopharmaceuticals
Welcome to the Technical Support Center for Adarulatide Tetraxetan Radiopharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating a common challenge in preclinical and clinical studies: high kidney uptake of this compound-based radiopharmaceuticals. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is reducing kidney uptake of this compound radiopharmaceuticals important?
High renal accumulation of this compound, the targeting component of radiopharmaceuticals like [¹⁷⁷Lu]Lu-PSMA-617, is a significant concern in both diagnostic imaging and therapeutic applications. The kidneys are a primary route of excretion for these small molecules.[1][2] This can lead to high radiation doses to the kidneys, potentially causing nephrotoxicity and limiting the maximum tolerable dose that can be administered to achieve a therapeutic effect in target tissues, such as prostate cancer tumors.[3] In diagnostic imaging, high background signal from the kidneys can obscure the detection of nearby lesions.
Q2: What is the primary mechanism of renal uptake for this compound?
The primary mechanism for renal uptake of small peptides and molecules like this compound involves glomerular filtration followed by reabsorption in the proximal tubules. This reabsorption is largely mediated by the megalin-cubilin receptor system, a multi-ligand endocytic receptor complex expressed on the apical membrane of proximal tubule cells.[4][5]
Q3: What are the most common strategies to reduce kidney uptake of this compound?
Several strategies are being investigated and employed to reduce the renal accumulation of this compound and similar radiopharmaceuticals. These primarily focus on competitive inhibition of the megalin-cubilin uptake pathway or modulation of renal physiology. Key approaches include:
-
Co-administration of "cold" PSMA ligands: Injecting a non-radiolabeled version of a PSMA-targeting ligand (e.g., PSMA-11) alongside the radiolabeled this compound.[6][7]
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Infusion of Mannitol (B672): An osmotic diuretic that is thought to reduce reabsorption in the proximal tubules.[1][8]
-
Use of Probenecid: An inhibitor of organic anion transporters in the kidneys.[9]
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Co-administration of albumin fragments or gelatin-based plasma expanders: These compete for uptake by the megalin-cubilin receptors.[2][10]
Troubleshooting Guide
This section provides solutions to common issues encountered during experiments aimed at reducing kidney uptake of this compound radiopharmaceuticals.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in kidney uptake between subjects. | - Inconsistent timing of injections (radioligand and blocking agent).- Differences in hydration status of animal models.- Variable tumor burden affecting overall biodistribution. | - Standardize injection timing and procedures meticulously.- Ensure consistent access to water for all animals.- Group animals by tumor volume to reduce variability. |
| Suboptimal reduction in kidney uptake with a chosen intervention. | - Insufficient dose of the blocking agent.- Incorrect timing of administration of the blocking agent.- The chosen blocking agent is not effective for this specific radiopharmaceutical. | - Perform a dose-escalation study to determine the optimal dose of the blocking agent.- Optimize the administration schedule (e.g., pre-injection, co-injection, post-injection).- Consider testing an alternative or combination of blocking agents. |
| Reduced tumor uptake along with decreased kidney uptake. | - The blocking agent is also competing with the radiopharmaceutical for binding to the target receptor (e.g., PSMA on tumor cells).- The dose of the blocking agent is too high, leading to systemic clearance of the radiopharmaceutical. | - Titrate the dose of the blocking agent to find a concentration that reduces kidney uptake without significantly affecting tumor uptake.- For competitive inhibitors like "cold" ligands, ensure the molar ratio of cold to hot ligand is optimized.[7] |
| Unexpected toxicity or adverse effects in animal models. | - The blocking agent itself may have inherent toxicity at the administered dose.- The combination of the radiopharmaceutical and the blocking agent may lead to synergistic toxicity. | - Review the literature for known toxicities of the blocking agent.- Conduct a pilot study to assess the tolerability of the blocking agent alone and in combination with the radiopharmaceutical.- Monitor animals closely for signs of distress or toxicity. |
Quantitative Data Summary
The following tables summarize the reported efficacy of various strategies in reducing the kidney uptake of PSMA-targeted radiopharmaceuticals.
Table 1: Reduction of [¹⁷⁷Lu]Lu-PSMA-617 Kidney Uptake by Co-administration of "Cold" PSMA-11 Ligand in Mice [7]
| Molar Amount of Co-injected PSMA-11 (pmol) | Kidney Uptake (%ID/g ± SD) at 1 hour post-injection | Percent Reduction in Kidney Uptake |
| 0 (Control) | 123.14 ± 52.52 | - |
| 5 | 132.31 ± 47.4 | -7.4% (Increase) |
| 100 | 84.29 ± 78.25 | 31.5% |
| 500 | 2.12 ± 1.88 | 98.3% |
| 1000 | 1.16 ± 0.36 | 99.1% |
| 2000 | 0.64 ± 0.23 | 99.5% |
Table 2: Effect of Mannitol on Kidney Uptake of PSMA-Targeted Radiopharmaceuticals in Patients
| Radiopharmaceutical | Intervention | Change in Kidney Uptake (SUVmax) | Reference |
| ⁶⁸Ga-PSMA | 500 ml 10% Mannitol infused over 40 min after radiotracer | +11.9% (Right), +7.4% (Left) | [1] |
| ⁶⁸Ga-PSMA | 250 ml 10% Mannitol infused over 15 min before and after radiotracer | -24.3% (Right), -22.4% (Left) | [1] |
| ¹⁷⁷Lu-PSMA-617 | 500 mL of a 10% mannitol solution | No significant difference observed in kidney absorbed dose | [3][11] |
Experimental Protocols
1. Co-administration of a "Cold" PSMA Ligand to Reduce Kidney Uptake of [¹⁷⁷Lu]Lu-PSMA-617 in a Mouse Model
This protocol is adapted from a preclinical study demonstrating the efficacy of competitive inhibition.[7]
-
Animal Model: Athymic nude mice bearing PSMA-positive tumor xenografts (e.g., PC3-PIP).
-
Materials:
-
[¹⁷⁷Lu]Lu-PSMA-617 (this compound labeled with Lutetium-177).
-
"Cold" PSMA-11 ligand.
-
Sterile saline for injection.
-
Animal handling and injection equipment.
-
Gamma counter for biodistribution studies.
-
-
Procedure:
-
Prepare injection solutions of [¹⁷⁷Lu]Lu-PSMA-617 in sterile saline.
-
For the experimental groups, add varying molar amounts of "cold" PSMA-11 (e.g., 5, 100, 500, 1000, 2000 pmol) to the [¹⁷⁷Lu]Lu-PSMA-617 solution immediately prior to injection. The control group receives only [¹⁷⁷Lu]Lu-PSMA-617.
-
Administer a fixed volume of the prepared solution (e.g., 100 µL) to each mouse via tail vein injection.
-
At a predetermined time point (e.g., 1 hour post-injection), euthanize the mice.
-
Dissect key organs, including the kidneys and tumor.
-
Weigh the dissected organs and measure the radioactivity in each using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the kidneys between the control and experimental groups to determine the extent of uptake reduction.
-
2. Mannitol Infusion to Reduce Kidney Uptake of PSMA-Targeted Radiopharmaceuticals
This protocol is based on clinical studies investigating the use of mannitol.[1][8]
-
Subject: Human patients or large animal models.
-
Materials:
-
PSMA-targeted radiopharmaceutical (e.g., ⁶⁸Ga-PSMA or ¹⁷⁷Lu-PSMA-617).
-
Sterile 10% Mannitol solution for infusion.
-
Intravenous infusion equipment.
-
PET/CT or SPECT/CT scanner for imaging.
-
-
Procedure:
-
Establish intravenous access in the subject.
-
Protocol A (Pre- and Post-Radiopharmaceutical Infusion):
-
Infuse 250 mL of 10% Mannitol over 15 minutes immediately before the administration of the radiopharmaceutical.
-
Administer the PSMA-targeted radiopharmaceutical as a bolus injection.
-
Immediately following the radiopharmaceutical injection, infuse another 250 mL of 10% Mannitol over 15 minutes.
-
-
Protocol B (Post-Radiopharmaceutical Infusion):
-
Administer the PSMA-targeted radiopharmaceutical as a bolus injection.
-
Immediately following the radiopharmaceutical injection, infuse 500 mL of 10% Mannitol over 40 minutes.
-
-
Perform imaging (PET/CT or SPECT/CT) at specified time points post-injection.
-
Quantify the radiopharmaceutical uptake in the kidneys (e.g., using Standardized Uptake Value - SUV) and compare between different mannitol infusion protocols or to a baseline scan without mannitol.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Megalin-Cubilin Mediated Renal Uptake of Radiopharmaceuticals.
Caption: Competitive Inhibition of Renal Uptake.
Caption: General Experimental Workflow for Evaluating Kidney Uptake Reduction.
References
- 1. Reduction of 68Ga-PSMA renal uptake with mannitol infusion: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosimetry of 177Lu-PSMA-617 after Mannitol Infusion and Glutamate Tablet Administration: Preliminary Results of EUDRACT/RSO 2016-002732-32 IRST Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megalin-dependent cubilin-mediated endocytosis is a major pathway for the apical uptake of transferrin in polarized epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Megalin-dependent cubilin-mediated endocytosis is a major pathway for the apical uptake of transferrin in polarized epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Probenecid Pre-treatment Downregulates the Kidney Cl-/HCO3- Exchanger (Pendrin) and Potentiates Hydrochlorothiazide-Induced Diuresis [frontiersin.org]
- 10. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosimetry of 177Lu-PSMA-617 after Mannitol Infusion and Glutamate Tablet Administration: Preliminary Results of EUDRACT/RSO 2016-002732-32 IRST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected metabolites of Adarulatide tetraxetan in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo metabolism of Adarulatide tetraxetan and encountering unexpected metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for a molecule like this compound?
A1: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, molecules with similar peptide-like structures and chelating moieties are expected to undergo metabolism through several primary routes. These include hydrolysis of amide bonds by proteases and peptidases, oxidation of amino acid side chains by cytochrome P450 enzymes, and potential cleavage of the linker to the tetraxetan chelator. It's also possible to observe conjugation reactions, such as glucuronidation, although this is less common for peptides.
Q2: We are observing metabolites with mass-to-charge ratios that do not correspond to simple hydrolysis or oxidation of the parent compound. What could be the cause?
A2: Unexpected mass-to-charge ratios can arise from several sources. Complex metabolic pathways can lead to a large number of metabolites, and if cyclization is involved, the theoretical number of metabolites can increase exponentially.[1] It is also possible that the molecule is undergoing in-source fragmentation in the mass spectrometer, leading to the appearance of what seem to be metabolites. Additionally, consider the possibility of adduction with endogenous small molecules or ions. Another point to consider is that peptides can form multiply charged ions in mass spectrometry analysis, which can complicate data interpretation.[1]
Q3: How can we confirm the structure of an unexpected metabolite?
A3: Structural confirmation of metabolites typically requires a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). HRMS provides a highly accurate mass measurement, which can be used to predict the elemental composition. MS/MS provides fragmentation data that can be used to elucidate the structure of the metabolite by comparing the fragmentation pattern to that of the parent compound. If the metabolite can be isolated in sufficient quantities, nuclear magnetic resonance (NMR) spectroscopy can provide definitive structural information.
Q4: What are the best practices for sample collection and preparation to minimize artifactual degradation of this compound?
A4: To minimize ex vivo degradation, it is crucial to collect biological samples (e.g., plasma, urine, tissue homogenates) on ice and process them as quickly as possible. The addition of protease inhibitors to the collection tubes is highly recommended. Samples should be stored at -80°C until analysis. For sample preparation, techniques like protein precipitation followed by solid-phase extraction (SPE) are commonly used to remove larger proteins and concentrate the analytes of interest.
Q5: Are there any software tools that can aid in the identification of peptide drug metabolites?
A5: Yes, several software platforms are available that can assist in the identification of metabolites from LC-HRMS data. These tools can help in peak picking, background subtraction, and searching for potential biotransformations of the parent drug. Some software can also aid in the interpretation of MS/MS fragmentation data to pinpoint the site of metabolic modification.[2][3]
Troubleshooting Guides
Issue 1: Poor recovery of this compound and its metabolites from biological matrices.
| Possible Cause | Troubleshooting Step |
| Adsorption to labware | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to buffers. |
| Inefficient extraction | Optimize the solid-phase extraction (SPE) protocol. Experiment with different sorbent types, wash solutions, and elution solvents. |
| Precipitation issues | If using protein precipitation, ensure the correct ratio of organic solvent to sample is used. Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated proteins. |
| Instability in matrix | Process samples immediately after collection or thaw. Keep samples on ice throughout the preparation process. Add protease inhibitors. |
Issue 2: High background noise in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Matrix effects | Improve sample cleanup. Incorporate an additional purification step, such as liquid-liquid extraction or a more rigorous SPE protocol. |
| Contaminated LC-MS system | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run system suitability tests with known standards. |
| Mobile phase contamination | Prepare fresh mobile phases using high-purity solvents and additives. Filter all mobile phases before use. |
Issue 3: Difficulty in achieving good chromatographic separation of metabolites.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Screen different reversed-phase columns (e.g., C18, C8, phenyl-hexyl) to find the optimal selectivity for your metabolites. |
| Suboptimal gradient | Optimize the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting isomers. |
| Ion-pairing agent issues | If using an ion-pairing agent like trifluoroacetic acid (TFA), ensure it is fresh and used at the appropriate concentration. Consider alternative ion-pairing agents or ion-exchange chromatography. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation: Thaw pooled human plasma at 37°C. Fortify the plasma with this compound to a final concentration of 1 µM.
-
Incubation: Incubate the fortified plasma at 37°C.
-
Time Points: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Sample Quenching: Immediately mix the withdrawn aliquot with 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins and stop the reaction.
-
Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Metabolite Identification using LC-HRMS
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (High-Resolution Q-TOF or Orbitrap):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 1500.
-
Data-Dependent Acquisition (DDA): Trigger MS/MS scans for the top 5 most intense ions in each full scan.
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to obtain rich fragmentation spectra.
-
-
Data Analysis: Process the acquired data using metabolite identification software. Search for expected biotransformations (e.g., hydrolysis, oxidation) and compare the MS/MS spectra of potential metabolites with that of the parent drug.
Visualizations
Caption: Workflow for in vivo metabolite identification.
Caption: Troubleshooting logic for unexpected MS signals.
Caption: Hypothetical metabolic pathways for this compound.
References
Improving the signal-to-noise ratio in Adarulatide tetraxetan PET imaging
I have completed the second step of my plan. The targeted searches provided some general principles of quantitative PET imaging, including factors affecting standardized uptake value (SUV) measurements and methods to optimize PET protocols. However, a significant challenge remains: there is a lack of specific information directly on "Adarulatide tetraxetan."
The search results for "this compound" consistently redirect to information about "Lutetium (177Lu) vipivotide tetraxetan," which is a different agent targeting Prostate-Specific Membrane Antigen (PSMA), not CXCR4. This indicates a possible confusion in the user's query or that "this compound" is a less common or alternative name for a CXCR4-targeting agent.
Given that the core of the user's request is about improving the signal-to-noise ratio for a CXCR4-targeting PET agent, and the initial search provided information on [68Ga]Pentixafor (a well-researched CXCR4-targeting PET tracer), the most logical path forward is to build the technical support center around the principles of CXCR4 PET imaging, using [68Ga]Pentixafor as the primary example, while clearly stating that these principles are applicable to other CXCR4-targeting agents like this compound.
I have enough general information to create the troubleshooting guides and FAQs based on common PET imaging issues and the specifics of CXCR4 targeting. I can create tables and diagrams based on the data available for [68Ga]Pentixafor and general PET optimization techniques.
Therefore, I will now proceed to generate the full response based on the information I have gathered. I will structure the response as a technical support center and create all the required elements, including tables and Graphviz diagrams.
Technical Support Center: Improving Signal-to-Noise Ratio in CXCR4-Targeted PET Imaging (featuring this compound)
Welcome to the technical support center for optimizing PET imaging with CXCR4-targeted radiopharmaceuticals like this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in their experiments.
Note: While this compound is specified, publicly available research data is more extensive for the chemically similar CXCR4-targeting agent, [68Ga]Pentixafor. The principles and protocols outlined here are based on established best practices for CXCR4-targeted PET imaging and are broadly applicable.
Troubleshooting Guides
This section addresses common issues encountered during CXCR4-targeted PET imaging that can lead to a poor signal-to-noise ratio.
Issue 1: High Image Noise
Question: My PET images are excessively noisy, making it difficult to distinguish the signal from the background. What are the potential causes and how can I reduce the noise?
Answer: High image noise is a common challenge that can obscure true signal and affect quantitative accuracy. The primary sources of noise in PET are scattered and random coincidence events.[1] Here are the potential causes and solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficient Injected Dose | Ensure the administered dose is appropriate for the subject's weight and the scanner's sensitivity. Lower doses result in lower count statistics and higher noise. | For preclinical imaging with [68Ga]Pentixafor, a typical dose is 10-15 MBq. For clinical studies, a dose of 150 ± 50 MBq is common. Always adhere to local regulations and institutional guidelines for radiotracer administration. |
| Short Acquisition Time | Increase the scan duration per bed position. Longer acquisition times allow for the collection of more coincidence events, which improves the statistical quality of the data. | For whole-body PET/CT, a typical acquisition time is 2-4 minutes per bed position. For dynamic imaging, the total scan time may be longer, with specific time frames for early and delayed imaging. |
| Suboptimal Reconstruction Parameters | Utilize iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM), as they generally provide better SNR compared to Filtered Backprojection (FBP).[2] Experiment with the number of iterations and subsets to find an optimal balance between noise reduction and image sharpness. | The optimal number of iterations and subsets is scanner-dependent. A common starting point for OSEM is 2-4 iterations and 8-16 subsets. Consult your scanner's manual and relevant literature for model-specific recommendations. |
| Inappropriate Post-Reconstruction Filtering | Apply a Gaussian filter post-reconstruction to smooth the image and reduce noise. Be cautious, as excessive filtering can lead to blurring and loss of spatial resolution. | The choice of the filter's full width at half maximum (FWHM) is a trade-off between noise reduction and resolution. A FWHM of 2-5 mm is a typical starting point. The optimal value should be determined based on phantom studies and the specific research question. |
Issue 2: Low Tumor-to-Background Ratio (TBR)
Question: The signal in my target region (e.g., tumor) is not significantly higher than the surrounding background tissue. How can I improve the contrast?
Answer: A low tumor-to-background ratio can make it challenging to accurately delineate and quantify tracer uptake. Several factors related to the radiotracer, imaging time, and biology can influence TBR.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Imaging Time Point | The time between tracer injection and scanning significantly impacts TBR. For CXCR4-targeted agents like [68Ga]Pentixafor, uptake in target tissues can be rapid, while clearance from non-target tissues takes longer. | The optimal imaging time for [68Ga]Pentixafor is typically between 30 and 90 minutes post-injection, with the highest target-to-background ratios often observed around 60 minutes.[3] Perform dynamic imaging or multiple static scans at different time points in a pilot study to determine the optimal window for your specific model. |
| Low Target Receptor Expression | The level of CXCR4 expression in the target tissue may be inherently low, leading to a weak signal. | Before in vivo imaging, consider performing in vitro validation of CXCR4 expression in your target cells or tissue samples using techniques like immunohistochemistry, western blotting, or flow cytometry to confirm target availability. |
| High Non-Specific Binding | The radiotracer may exhibit binding to non-target tissues, increasing the background signal. | While [68Ga]Pentixafor has shown high specificity, consider performing blocking studies by co-injecting a non-radioactive CXCR4 antagonist (e.g., AMD3100) to confirm that the observed signal is target-specific. A significant reduction in signal in the presence of the blocking agent indicates specific binding. |
| Physiological Tracer Accumulation | CXCR4 is expressed in various normal tissues, including the spleen, liver, kidneys, and bone marrow, leading to physiological background uptake. | Familiarize yourself with the expected biodistribution of the tracer. The spleen typically shows the highest uptake. This physiological uptake can sometimes interfere with the assessment of nearby lesions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the PET signal?
A1: this compound is a CXCR4-directed peptide ligand. The tetraxetan component is a chelator that securely holds a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga). When the resulting radiopharmaceutical is administered, the Adarulatide peptide targets and binds to the C-X-C chemokine receptor 4 (CXCR4), which is often overexpressed on the surface of various cancer cells. The radionuclide decays, emitting positrons that annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons. The PET scanner detects these photons to generate an image that reflects the density and location of CXCR4 expression.
Caption: Mechanism of this compound PET imaging.
Q2: What are typical Standardized Uptake Values (SUVs) for CXCR4-targeted PET imaging?
A2: Standardized Uptake Values (SUVs) are a semi-quantitative measure of tracer uptake. For [68Ga]Pentixafor PET imaging, reported SUVmax values can vary depending on the tumor type and level of CXCR4 expression.
| Tissue | Typical SUVmax Range | Reference |
| Primary Breast Cancer | 1.7 - 4.5 | [4] |
| Recurrent Breast Cancer Metastases | 2.0 - 4.5 | [4] |
| Lymphoma | High uptake, often significantly higher than background | [3] |
| Atherosclerotic Plaques | 1.2 - 2.3 | [5] |
| Healthy Liver (Background) | ~1.5 - 2.5 | [5] |
| Healthy Spleen (High Physiological Uptake) | Can be > 10 | [3] |
Note: These values are indicative and can be influenced by factors such as the scanner calibration, reconstruction parameters, and patient-specific variables.
Q3: How can I design an experimental workflow to optimize the signal-to-noise ratio?
A3: A systematic approach is crucial for optimizing your imaging protocol. The following workflow outlines the key steps:
Caption: Workflow for optimizing SNR in PET imaging.
Experimental Protocols for Workflow Steps:
-
In Vitro Target Validation:
-
Objective: To confirm CXCR4 expression in the cell lines or tissues of interest.
-
Methods:
-
Immunohistochemistry (IHC): Stain tissue sections with an anti-CXCR4 antibody to visualize receptor distribution.
-
Western Blot: Quantify CXCR4 protein levels in cell lysates.
-
Flow Cytometry: Determine the percentage of CXCR4-positive cells in a cell suspension.
-
-
-
Phantom Studies:
-
Objective: To calibrate the PET scanner and test different reconstruction parameters.
-
Method:
-
Use a NEMA (National Electrical Manufacturers Association) or similar phantom with known activities in different-sized spheres.
-
Acquire data and reconstruct using various algorithms (e.g., OSEM, FBP), iterations, subsets, and filters.
-
Calculate recovery coefficients and background variability to determine the parameters that provide the most accurate quantification with the lowest noise.
-
-
-
Pilot In Vivo Study:
-
Objective: To determine the optimal imaging time point and assess in vivo biodistribution.
-
Method:
-
Administer the radiotracer to a small cohort of subjects.
-
Perform dynamic imaging over 90-120 minutes or multiple static scans at various time points (e.g., 30, 60, 90, 120 minutes post-injection).
-
Generate time-activity curves for the target lesion and background tissues to identify the time of maximum TBR.
-
-
-
Image Reconstruction and Analysis:
-
Objective: To quantitatively assess image quality.
-
Method:
-
Draw regions of interest (ROIs) over the target lesion and a uniform background region (e.g., muscle or liver).
-
Calculate the mean and standard deviation of pixel values within these ROIs.
-
Signal-to-Noise Ratio (SNR): SNR = Mean_lesion / SD_background
-
Contrast-to-Noise Ratio (CNR): CNR = (Mean_lesion - Mean_background) / SD_background
-
Tumor-to-Background Ratio (TBR): TBR = Mean_lesion / Mean_background
-
-
By systematically addressing these factors, researchers can significantly improve the signal-to-noise ratio in this compound and other CXCR4-targeted PET imaging studies, leading to more reliable and quantitatively accurate results.
References
- 1. Quantitative analysis of PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method to assess image quality for Low-dose PET: analysis of SNR, CNR, bias and image noise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimisation of low and ultra-low dose scanning protocols for ultra-extended field of view PET in a real-world clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics and Advances of Quantitative PET Imaging | Radiology Key [radiologykey.com]
Technical Support Center: Minimizing Aggregation of Adarulatide Tetraxetan-Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the aggregation of Adarulatide tetraxetan-protein conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation when conjugated to proteins?
This compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelating agent. When conjugated to proteins, such as monoclonal antibodies, it forms an antibody-drug conjugate (ADC). The addition of this compound, which can be hydrophobic in nature, to the protein surface increases the overall hydrophobicity of the conjugate. This increased hydrophobicity can lead to intermolecular interactions, causing the conjugates to self-associate and form aggregates.
Q2: What are the primary drivers of aggregation in this compound-protein conjugates?
The primary drivers of aggregation include:
-
Hydrophobic Interactions: The this compound moiety can create hydrophobic patches on the protein surface, leading to aggregation to minimize exposure to the aqueous environment.
-
Electrostatic Mismatches: If the buffer pH is close to the isoelectric point (pI) of the protein conjugate, the net charge on the molecules will be minimal. This reduces electrostatic repulsion and increases the likelihood of aggregation.
-
Conformational Instability: The conjugation process itself, including the use of chemical reagents and potential changes in buffer conditions, can cause partial unfolding of the protein, exposing aggregation-prone hydrophobic regions.
-
High Protein Concentration: Increased proximity of conjugate molecules at high concentrations enhances the probability of collision and aggregation.
-
Environmental Stress: Factors such as elevated temperatures, freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing) can induce protein unfolding and subsequent aggregation.[1]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
The Drug-to-Antibody Ratio (DAR), in this case, the number of this compound molecules per protein, is a critical factor. A higher DAR generally increases the hydrophobicity of the conjugate, thereby increasing its propensity to aggregate. It is crucial to optimize the DAR to balance therapeutic efficacy with colloidal stability.[1] A higher number of chelators per antibody can also alter the pharmacokinetic properties, potentially leading to faster clearance from the blood.
Troubleshooting Guide: Minimizing Aggregation
This guide provides a systematic approach to troubleshooting and minimizing aggregation of your this compound-protein conjugates.
Issue: High Levels of Aggregates Detected Post-Conjugation
1. Optimization of Buffer Conditions
The composition of your reaction and storage buffers is critical for maintaining the stability of the conjugate.
-
pH Control: Maintain the buffer pH at least 1-2 units away from the isoelectric point (pI) of the protein conjugate to ensure sufficient electrostatic repulsion between molecules. Human IgGs are generally most stable with minimal heat-induced aggregation at a pH between 5.0 and 5.5.[2]
-
Ionic Strength: The salt concentration in the buffer can significantly impact stability. While some salt is necessary for solubility, excessively high concentrations can promote aggregation. It is recommended to screen a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition.
Table 1: Effect of Formulation on ADC Aggregation (Illustrative Data)
| Formulation Buffer | Protein Concentration | % Aggregate (Illustrative) |
| 20 mM Histidine, 5.5% Trehalose, 0.01% Polysorbate 20, pH 6.0 | 0.2 mg/mL | 5% |
| 20 mM Histidine, 5.5% Trehalose, 0.01% Polysorbate 20, pH 6.0 | 0.8 mg/mL | 5% |
| 10 mM Potassium Phosphate, 200 mM NaCl, pH 6.5 | 0.2 mg/mL | 8% |
| 10 mM Potassium Phosphate, 200 mM NaCl, pH 6.5 | 0.8 mg/mL | 12% |
This table illustrates that both buffer composition and protein concentration can influence aggregation levels. Data is based on findings from studies on ADC aggregation.[3]
2. Use of Stabilizing Excipients
The addition of specific excipients to the formulation can significantly enhance the stability of the conjugate and reduce aggregation.
-
Arginine: This amino acid is widely used to suppress protein aggregation by interacting with the protein surface and reducing intermolecular interactions.[4][5][6]
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Sugars (e.g., Sucrose (B13894), Trehalose): These act as cryoprotectants and stabilizers, helping to maintain the native conformation of the protein during freeze-thaw cycles and storage.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents can prevent surface-induced aggregation and stabilize the protein in solution. Polysorbate 20 and 80 at a concentration of 0.01 g/L have been shown to be effective in reducing aggregate formation.[7]
Table 2: Effect of Excipients on Aggregation of a Model ADC (Illustrative Data)
| Excipient | Concentration | % Monomer Loss (after stress) |
| None (Control) | - | 15% |
| L-Arginine | 200 mM | 5% |
| Sucrose | 5% (w/v) | 8% |
| Polysorbate 80 | 0.02% (v/v) | 7% |
This table provides an illustrative example of how different excipients can reduce the loss of monomeric protein, indicating a reduction in aggregation, under stress conditions. The effectiveness of arginine in suppressing aggregation is concentration-dependent.[6][8]
3. Control of Process Parameters
Careful control of the experimental conditions during conjugation and purification is essential.
-
Temperature: Perform conjugation and purification steps at low temperatures (e.g., 4°C) to minimize protein unfolding and aggregation.
-
Protein Concentration: Keep the protein concentration as low as practically possible during the conjugation reaction. If a high final concentration is required, perform a concentration step after the addition of stabilizing excipients.
-
Gentle Handling: Avoid vigorous vortexing or shaking, which can cause mechanical stress and induce aggregation. Use gentle mixing methods.
-
Molar Ratio of Reactants: Optimize the molar ratio of activated this compound to the protein. A high excess of the chelator can lead to a higher DAR and increased aggregation. It is recommended to perform small-scale experiments to determine the optimal ratio.
Table 3: Molar Ratio of DOTA-Chelator to Antibody and Resulting Conjugation
| Chelator | Molar Ratio (Chelator:Antibody) | Average Chelators per Antibody |
| p-SCN-Bn-DOTA | 10:1 | ~5 |
| DOTA-NHS-ester | 100:1 | ~18 |
This table shows that different activated DOTA derivatives and molar ratios can result in varying numbers of chelators conjugated to an antibody.[9]
Experimental Protocols
Protocol 1: NHS-Ester Mediated Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating an NHS-ester activated this compound to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
-
Stabilizing Buffer (e.g., PBS with 5% sucrose and 0.01% Polysorbate 20)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer using a desalting column to remove any amine-containing substances.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
This compound-NHS Ester Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved this compound-NHS ester to the antibody solution at a desired molar excess (e.g., 10-50 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the Stabilizing Buffer.
-
Collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of conjugation.
-
Analyze for aggregation using Size Exclusion Chromatography (see Protocol 2).
-
Store the purified conjugate at 4°C for short-term or at -80°C in aliquots for long-term storage.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC is a standard method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.
Materials and Instrumentation:
-
SEC column suitable for antibody analysis (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UHPLC system with a UV detector (280 nm)
-
Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). For ADCs, the addition of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) (up to 15%) may be necessary to reduce hydrophobic interactions with the column matrix.[10]
-
This compound-protein conjugate sample
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the Mobile Phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Chromatographic Run:
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high-molecular-weight (HMW) species (aggregates), the monomer, and any low-molecular-weight (LMW) fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW Peaks / Total Area of All Peaks) * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Adarulatide Tetraxetan Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adarulatide tetraxetan radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the chelator important?
This compound is a peptide-based radiopharmaceutical precursor. The "tetraxetan" component is a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. This chelator forms a stable complex with a radionuclide, such as Lutetium-177 (¹⁷⁷Lu), allowing for targeted delivery of radiation to specific cells.[1][2][3] The structure of vipivotide tetraxetan, a close analogue, includes a PSMA-binding motif, a linker, and the DOTA chelator for radiolabeling.[1]
Q2: What are the most common reasons for radiolabeling failure with this compound?
The most common reasons for failed or inefficient radiolabeling of DOTA-conjugated peptides like this compound include:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation.[4]
-
Incorrect Temperature: DOTA chelation often requires heating to proceed at an optimal rate.[4]
-
Presence of Metal Ion Impurities: Competing metal ions can interfere with the incorporation of the desired radionuclide into the DOTA cage.[4]
-
Inappropriate Molar Ratio: An incorrect ratio of the peptide to the radionuclide can lead to low radiochemical yield.
-
Radiolysis: The degradation of the peptide by the radiation emitted from the radionuclide can occur, especially at high specific activities.[5]
Q3: Which metal ions are known to interfere with ¹⁷⁷Lu labeling of DOTA-peptides?
Metal ion impurities in the radionuclide solution or buffers can significantly reduce radiolabeling efficiency by competing with ¹⁷⁷Lu for the DOTA chelator. While decay products of ¹⁷⁷Lu, such as Hafnium-177 (¹⁷⁷Hf), do not typically interfere, other metal ions can be problematic.[4] For other radionuclides, ions like Fe³⁺, Cu²⁺, Al³⁺, and Zn²⁺ are known to compete for DOTA chelation.
Q4: What is radiolysis and how can it be minimized?
Radiolysis is the process where the radiation emitted by the radionuclide generates reactive oxygen species (free radicals) from water in the solution.[5] These free radicals can damage and degrade the this compound peptide, reducing its ability to bind to its target.[5] To minimize radiolysis, radical scavengers such as ascorbic acid or gentisic acid are often added to the reaction mixture.[5]
Q5: What are the typical quality control tests performed after radiolabeling?
After radiolabeling, it is essential to perform quality control tests to ensure the purity and identity of the final product. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine radiochemical purity and identify any impurities.
-
Thin-Layer Chromatography (TLC): A simpler method to assess radiochemical purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Radiochemical Yield (<95%) | Suboptimal pH | Verify the pH of the reaction buffer is within the optimal range for ¹⁷⁷Lu-DOTA labeling, typically between 4.0 and 5.0.[4] Adjust the pH using high-purity acid or base if necessary. |
| Incorrect Temperature or Incubation Time | Ensure the reaction is heated to the recommended temperature (e.g., 80-100°C) for a sufficient duration (e.g., 20-45 minutes).[4][6] | |
| Metal Ion Contamination | Use high-purity water and reagents. If metal contamination of the radionuclide is suspected, consider pre-purification of the radionuclide solution. | |
| Incorrect Peptide Concentration | Accurately determine the concentration of the this compound stock solution. Ensure the correct volume is added to achieve the desired molar ratio. | |
| Multiple Radioactive Peaks in HPLC | Radiolysis | Add a radical scavenger like ascorbic acid or gentisic acid to the reaction mixture.[5] Minimize the time the peptide is in contact with the radionuclide before injection. |
| Impure Peptide | Verify the purity of the starting this compound peptide using HPLC or mass spectrometry. | |
| Formation of Colloids | Ensure proper mixing and solubility of all components. Consider adjusting the buffer concentration. | |
| Batch-to-Batch Variability | Inconsistent Reagent Quality | Use reagents from the same lot for a series of experiments. Qualify new lots of reagents before use. |
| Variability in Radionuclide Quality | Obtain a certificate of analysis for each batch of radionuclide to check for impurities and specific activity. | |
| Inconsistent Pipetting or Measurement | Calibrate all pipettes and balances regularly. Use precise measurement techniques. |
Experimental Protocols
Protocol 1: General Radiolabeling of this compound with ¹⁷⁷Lu
This protocol provides a general guideline. Specific parameters may need to be optimized for your particular experimental setup.
Materials:
-
This compound solution (e.g., 1 mg/mL in high-purity water)
-
No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (e.g., 0.1 M, pH 4.5)[6]
-
Radical scavenger (e.g., gentisic acid or ascorbic acid)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
Procedure:
-
In a sterile reaction vial, combine the buffer solution and the desired amount of this compound. A molar ratio of 1:5 (radionuclide to peptide) is a common starting point.[6]
-
Add the radical scavenger to the vial.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at a controlled temperature, for example, 80°C for 45 minutes.[6]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control analysis using HPLC or TLC to determine the radiochemical purity.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound radiolabeling failures.
Mechanism of Action: Targeted Radionuclide Therapy
Caption: The signaling pathway of ¹⁷⁷Lu-Adarulatide tetraxetan leading to tumor cell death.[7][8]
References
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. Tetraxetan | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptide-Chelator Conjugates
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of peptide-chelator conjugates, with a focus on addressing low yield.
Issue 1: Low Yield After Solid-Phase Peptide Synthesis (SPPS)
Q1: My final peptide yield after cleavage from the resin is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low peptide yield after SPPS can stem from several factors, primarily incomplete coupling reactions or peptide aggregation during synthesis. A systematic approach is necessary to identify the root cause.
Troubleshooting Steps:
-
Verify Coupling Efficiency: Incomplete coupling of amino acids is a common reason for low yield of the full-length peptide.
-
Kaiser Test: Perform a qualitative ninhydrin (B49086) (Kaiser) test after each coupling step to check for the presence of free primary amines. A positive result (blue color) indicates incomplete coupling.[1]
-
Solution: If the Kaiser test is positive, perform a second coupling step before proceeding to the deprotection of the next amino acid. Consider extending the reaction time or using a stronger coupling reagent.[1][2]
-
-
Address Peptide Aggregation: Hydrophobic peptides or those with specific sequences are prone to aggregation on the solid support, which can block reactive sites and lead to truncated sequences.[3][4]
-
Solution:
-
Use specialized resins, such as PEG-based resins, which can improve solvation of the growing peptide chain.[5]
-
Incorporate pseudoproline dipeptides or other "difficult sequence" interrupting residues in your peptide sequence design.[3]
-
Consider switching the solvent from DMF to NMP, as NMP can be more effective at solvating aggregating sequences.[5]
-
-
-
Optimize Cleavage from Resin: Inefficient cleavage can leave a significant amount of your peptide attached to the resin.
-
Solution:
-
Ensure you are using the correct cleavage cocktail for your specific peptide sequence and protecting groups.
-
Increase the cleavage reaction time or repeat the cleavage step.[6]
-
After cleavage, wash the resin with a small amount of the cleavage cocktail or an appropriate solvent to recover any remaining peptide.
-
-
Workflow for Troubleshooting Low SPPS Yield
References
Technical Support Center: Adarulatide Tetraxetan In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro assays with Adarulatide tetraxetan (also known as Lutetium Lu 177 vipivotide tetraxetan or ¹⁷⁷Lu-PSMA-617). The following resources are designed to help troubleshoot common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a radioligand therapeutic agent.[1] It consists of a radionuclide, Lutetium-177 (¹⁷⁷Lu), linked to a molecule that binds to Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a protein that is overexpressed on the surface of prostate cancer cells.[2][3] Upon binding to PSMA-expressing cells, the beta-minus emissions from ¹⁷⁷Lu deliver radiation to the target cells and surrounding cells, inducing DNA damage that can lead to cell death.[1]
Q2: What are the key in vitro assays used to characterize this compound?
The in vitro characterization of this compound typically involves a combination of binding and functional assays. Ligand binding assays are used to determine the affinity and specificity of the molecule for its target, PSMA.[4] Cell-based functional assays, such as cytotoxicity and cell proliferation assays, are crucial for evaluating the biological activity and efficacy of the drug.[4]
Q3: What are some common causes of inconsistent results in this compound in vitro assays?
Inconsistent results can arise from a variety of factors, including the radioligand's properties, assay conditions, and cell culture-related issues. For radioligand binding assays, high non-specific binding is a common problem that can obscure the specific binding signal.[5] In cell-based assays, the metabolic state of the cells and the density of the target receptor can significantly influence the outcome.
Troubleshooting Guide
Inconsistent Radioligand Binding Assay Results
Q4: We are observing high non-specific binding in our PSMA binding assay. What are the potential causes and solutions?
High non-specific binding (NSB) can make it difficult to interpret your data. Here are some common causes and troubleshooting steps:
-
Radioligand Properties: Hydrophobic radioligands tend to have higher non-specific binding.[5]
-
Solution: While you cannot change the properties of this compound, ensure that it is of high purity (ideally >90%).[5]
-
-
Assay Conditions:
-
Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions.[5] You can also try adding salts or detergents to the wash or binding buffer.[5]
-
Solution 2: Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that equilibrium is still reached for specific binding. Performing experiments at 4°C can help by stopping cell metabolism.
-
Solution 3: Optimize Washing Steps: Insufficient washing can leave unbound radioligand behind, contributing to high background. Increase the number or volume of washes.
-
Q5: Our specific binding signal is very low. How can we improve it?
A low specific binding signal can be due to several factors:
-
Low Receptor Expression: The cells you are using may not express sufficient levels of PSMA.
-
Solution: Confirm PSMA expression levels in your cell line using techniques like qPCR, Western blot, or flow cytometry. If necessary, switch to a cell line with higher PSMA expression.
-
-
Incorrect Radioligand Concentration: Using a radioligand concentration that is too low can result in a weak signal.
-
Solution: Determine the optimal radioligand concentration by performing a saturation binding experiment.
-
-
Degradation of the Radioligand or Receptor:
-
Solution: Ensure proper storage of this compound and use freshly prepared reagents. Include protease inhibitors in your assay buffer to prevent receptor degradation.[6]
-
Inconsistent Cell-Based Functional Assay Results
Q6: We are seeing significant variability in our cytotoxicity assay results. What could be the cause?
Variability in cytotoxicity assays can be frustrating. Here are some potential sources of inconsistency and how to address them:
-
Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can respond differently to treatment.
-
Solution: Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the assay.
-
-
Inconsistent Cell Seeding: Uneven cell seeding can lead to variability in the number of cells per well, affecting the final readout.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating to get a uniform cell density across the plate.
-
-
Assay Readout Issues: The choice of viability assay can impact results. For example, MTT assays are dependent on the metabolic activity of the cells, which can be influenced by experimental conditions.[7]
-
Solution: Consider using a different viability assay that measures a more direct marker of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity or a caspase-3/7 assay for apoptosis.[8]
-
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that might be expected from in vitro assays with this compound. These values are for illustrative purposes and may vary depending on the specific experimental conditions and cell lines used.
| Parameter | Typical Value Range | Assay Type | Cell Line |
| Binding Affinity (Kd) | 1 - 10 nM | Radioligand Binding | PC-3 PIP (PSMA-positive) |
| IC50 | 5 - 50 nM | Competitive Binding | PC-3 PIP (PSMA-positive) |
| EC50 (Cytotoxicity) | 10 - 100 nM | Cell Viability Assay | LNCaP (PSMA-positive) |
Experimental Protocols
Radioligand Saturation Binding Assay
-
Cell Culture: Culture PSMA-positive cells (e.g., PC-3 PIP) to 80-90% confluency.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Determine cell concentration and viability.
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of ¹⁷⁷Lu-Adarulatide tetraxetan to triplicate wells.
-
For non-specific binding, add a high concentration of a non-labeled PSMA inhibitor to a parallel set of wells.
-
Add the cell suspension to all wells.
-
-
Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.
Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Detection: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot the percentage of viable cells against the log concentration of this compound. Fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting inconsistent cytotoxicity assay results.
References
- 1. drugs.com [drugs.com]
- 2. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
Adarulatide Tetraxetan Conjugate Purification Technical Support Center
Welcome to the technical support center for Adarulatide Tetraxetan conjugate purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this peptide conjugate.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the purification of the this compound conjugate, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1][2]
Issue 1: Low Yield of the Final Conjugate
-
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer:
-
Poor Conjugation Efficiency: The initial chemical reaction linking Adarulatide to tetraxetan (DOTA) may be incomplete.
-
Solution: Re-optimize the conjugation reaction conditions, including stoichiometry of reactants, pH, temperature, and incubation time.
-
-
Sample Loss During Handling: The peptide may be lost during sample preparation steps like precipitation and redissolution.[3] Hydrophobic peptides, in particular, can be challenging to redissolve after precipitation.[3]
-
Solution: Minimize the number of transfer steps. Ensure complete dissolution of the crude product before injection; sonication may be helpful. Consider alternative sample loading techniques like dry loading if solubility is a major issue.[4]
-
-
Suboptimal HPLC Fraction Collection: The collection window for the main product peak may be too narrow, or the peak itself may be broad, leading to incomplete collection.
-
Issue 2: Poor Peak Resolution or Broad Peaks in HPLC Chromatogram
-
Question: My HPLC chromatogram shows broad, poorly resolved peaks, making it difficult to separate the this compound conjugate from impurities. How can I improve this?
-
Answer:
-
Inappropriate HPLC Method: The gradient, flow rate, or column chemistry may not be suitable for this specific conjugate.
-
Solution:
-
Gradient: Develop a shallower gradient around the elution time of your target conjugate to better separate it from closely eluting impurities.[7]
-
Column: Ensure you are using a C18-modified silica (B1680970) column, which is standard for peptide purification.[2] If resolution is still poor, consider a column with a different pore size or particle size.
-
Mobile Phase: Ensure the mobile phase (typically Acetonitrile (B52724) and Water with 0.1% TFA) is correctly prepared and degassed.[2][8]
-
-
-
Column Overload: Injecting too much sample can lead to peak broadening and poor separation.[4]
-
Solution: Reduce the amount of crude material injected onto the column. Perform multiple smaller injections if necessary.
-
-
Sample Dissolution Solvent: Dissolving the sample in a solvent that is much stronger (e.g., higher organic content) than the initial mobile phase can cause the sample to flush through the column without proper binding, resulting in a broad peak at the solvent front.[4][7]
-
Solution: Whenever possible, dissolve the crude sample in the initial mobile phase (low percentage of organic solvent) or a weaker solvent.[5]
-
-
Issue 3: Presence of Impurities in the Final Product
-
Question: After purification, my final product still contains significant impurities. What are these impurities and how can I remove them?
-
Answer:
-
Common Impurities: After solid-phase peptide synthesis (SPPS) and conjugation, crude products contain various impurities.[2] These include:
-
Deletion or Truncated Peptides: Shorter peptide sequences resulting from incomplete amino acid coupling during synthesis.[1][9]
-
Unconjugated Adarulatide: The starting peptide that did not react with tetraxetan.
-
Free Tetraxetan (DOTA): Excess chelating agent from the conjugation reaction.
-
Reagents and By-products: Residual reagents from the synthesis and cleavage steps.[2]
-
-
Solutions:
-
Optimize Chromatography: Use a high-resolution analytical HPLC to first identify the retention times of the impurities relative to the main product. Adjust the preparative HPLC gradient to maximize separation.[2]
-
Orthogonal Purification Methods: If RP-HPLC alone is insufficient, consider a secondary purification step using a different method like ion-exchange chromatography, which separates molecules based on charge.[10][11]
-
Improve Synthesis/Conjugation: The most effective way to reduce impurities is to optimize the upstream synthesis and conjugation steps to minimize their formation in the first place.[1]
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the standard method for purifying this compound conjugate?
-
Q2: What type of HPLC column is best suited for this purification?
-
A2: A C18-modified silica stationary phase is the most common and effective choice for peptide purification via RP-HPLC.[2] The specific column dimensions (preparative vs. analytical), particle size, and pore size should be chosen based on the scale of the purification.
-
-
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
-
A3: TFA is an ion-pairing agent. It sharpens peaks and improves the resolution of peptides during RP-HPLC by forming ion pairs with charged residues on the peptide, which masks their charge and allows for separation based primarily on hydrophobicity. It is typically used at a concentration of 0.1%.[2]
-
-
Q4: My peptide conjugate is showing high uptake in the kidneys in preclinical models. Could this be related to purification?
-
A4: While high kidney uptake can be an inherent property of a radiolabeled peptide, inefficient purification can exacerbate the issue.[12] The presence of small, charged impurities or free radiometal-tetraxetan complexes can lead to non-specific accumulation in the kidneys, potentially causing nephrotoxicity. Ensuring high purity is crucial to minimize these effects.[12]
-
-
Q5: What is the difference between analytical and preparative HPLC?
-
A5: Analytical HPLC is used for identifying and quantifying the components in a mixture, using small columns and injecting very small sample amounts. Preparative HPLC is used to physically separate and collect the desired compound from a mixture for subsequent use, employing larger columns and handling much larger sample loads.[13] You would use analytical HPLC to develop the method and check the purity of fractions collected from the preparative HPLC.
-
III. Data Presentation: Purification Outcomes
The following tables summarize typical quantitative data from a purification experiment. These are illustrative examples to serve as a benchmark.
Table 1: Example HPLC Purification Summary
| Parameter | Value | Description |
| Crude Sample Injected | 100 mg | Total mass of the crude conjugate mixture loaded onto the HPLC column. |
| Collected Fractions Volume | 250 mL | Total volume of the fractions containing the purified product peak. |
| Purified Product Yield | 45 mg | Mass of the final lyophilized this compound conjugate. |
| Overall Yield | 45% | The percentage of the final purified product relative to the crude starting material. |
| Final Purity (by Analytical HPLC) | >98% | The purity of the final product as determined by the peak area in an analytical HPLC run. |
Table 2: Comparison of Crude vs. Purified Product
| Sample | Main Peak Area (%) | Impurity A (Unconjugated) (%) | Impurity B (Truncated) (%) | Other Impurities (%) |
| Crude Mixture | 65.2% | 15.8% | 9.5% | 9.5% |
| Purified Product | 98.7% | 0.5% | 0.3% | 0.5% |
IV. Experimental Protocols
Protocol: Standard RP-HPLC Purification of this compound Conjugate
-
Sample Preparation:
-
Accurately weigh the crude lyophilized this compound conjugate.
-
Dissolve the crude product in a minimal volume of Mobile Phase A (see below). If solubility is low, a small amount of acetonitrile (ACN) or another suitable solvent can be added. The final sample solvent should be as weak as possible.[5]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
System: A preparative HPLC system equipped with a UV detector (monitoring at 210-220 nm) and a fraction collector.[2]
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Run & Fraction Collection:
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient: Run a linear gradient. The exact gradient should be optimized based on an initial analytical run, but a typical starting gradient could be:
-
5-25% B over 10 minutes
-
25-50% B over 40 minutes
-
50-95% B over 5 minutes (column wash)
-
95-5% B over 5 minutes (return to initial conditions)
-
-
Flow Rate: Set a flow rate appropriate for the column size (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Fraction Collection: Begin collecting fractions as the main product peak begins to elute. Collect fractions based on the UV signal, ensuring the entire peak is captured.
-
-
Post-Purification Processing:
-
Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to identify the fractions containing the pure product (>95% purity).
-
Pooling: Pool the pure fractions together.
-
Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to remove the solvents and obtain the final purified this compound conjugate as a white, fluffy powder.
-
V. Visualization
Workflow for this compound Conjugate Purification
A standard workflow for the synthesis and purification of this compound conjugate.
Troubleshooting Logic for Low HPLC Resolution
A logical diagram for troubleshooting poor peak resolution during HPLC purification.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. bachem.com [bachem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biotage.com [biotage.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. gilson.com [gilson.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Drug Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
Validation & Comparative
A Head-to-Head Comparison: Adarulatide Tetraxetan (Satoreotide Tetraxetan) vs. DOTA-Conjugates for Radionuclide Chelation in Somatostatin Receptor Targeting
For researchers, scientists, and drug development professionals, the choice of a targeting vector for radionuclide therapy is critical. This guide provides an objective comparison between Adarulatide tetraxetan (also known as Satoreotide tetraxetan) and the established DOTA-conjugated somatostatin (B550006) analogue, DOTA-TATE, for the chelation and delivery of radionuclides to somatostatin receptor type 2 (SSTR2)-positive tumors.
The fundamental distinction lies not in the chelator itself, as "tetraxetan" in this compound refers to the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, but in the peptide backbone to which it is attached. Adarulatide/Satoreotide is an SSTR2 antagonist, whereas the peptide in DOTA-TATE is an SSTR2 agonist. This difference in pharmacology leads to distinct biological activities and therapeutic profiles.
Quantitative Performance Data
The following tables summarize key in vitro and in vivo data from a head-to-head preclinical comparison of [¹⁷⁷Lu]Lu-satoreotide tetraxetan and [¹⁷⁷Lu]Lu-DOTA-TATE in a murine model bearing SSTR2-positive AR42J tumors.
| Parameter | [¹⁷⁷Lu]Lu-satoreotide tetraxetan | [¹⁷⁷Lu]Lu-DOTA-TATE | Reference |
| Receptor Binding | |||
| SSTR2 Binding Sites Recognized | ~2-fold higher | Baseline | [1] |
| In Vivo Tumor Uptake (96h post 4th injection) | |||
| Mean Tumor Radioactivity (15 MBq dose) | 3.5 MBq/g | 1.0 MBq/g | [1] |
| Therapeutic Efficacy | |||
| Median Time to 850 mm³ Tumor Volume (15 MBq dose) | 68 days | 43 days | [1] |
| Complete Tumor Senescence (at study end) | 20% of animals | 0% of animals (15 MBq), 13% (30 MBq) | [1] |
| Organ | [¹⁷⁷Lu]Lu-satoreotide tetraxetan (15 MBq) %ID/g | [¹⁷⁷Lu]Lu-DOTA-TATE (15 MBq) %ID/g | [¹⁷⁷Lu]Lu-DOTA-TATE (30 MBq) %ID/g | Reference |
| Tumor | 23.9 ± 2.9 | 17.8 ± 1.5 | 12.0 ± 1.1 | [2] |
| Kidneys | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 | [1] |
| Femur | 0.09 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 | [1] |
Experimental Protocols
Radiolabeling of DOTA-peptides with Lutetium-177
This protocol is a generalized procedure for the radiolabeling of DOTA-conjugated peptides such as Satoreotide tetraxetan and DOTA-TATE with ¹⁷⁷Lu.
Materials:
-
DOTA-peptide (Satoreotide tetraxetan or DOTA-TATE)
-
[¹⁷⁷Lu]LuCl₃ solution in HCl
-
Sodium ascorbate (B8700270) buffer (0.5 M, pH 5.0)
-
Sterile, metal-free water
-
Sterile reaction vial
-
Heating block
-
Radio-TLC or HPLC with a radioactivity detector for quality control
Procedure:
-
In a sterile reaction vial, combine 100 µg of the DOTA-peptide with the sodium ascorbate buffer.
-
Add the desired activity of [¹⁷⁷Lu]LuCl₃ (e.g., 7.4 GBq) to the peptide solution.
-
Gently mix the reaction solution.
-
Incubate the reaction vial in a heating block at 95°C for 15-20 minutes[3].
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally considered acceptable for clinical use.
In Vitro SSTR2 Competition Binding Assay
This protocol outlines a competitive binding assay to determine the relative binding affinity of unlabeled peptides to the SSTR2 receptor.
Materials:
-
Cell membranes from cells expressing SSTR2 (e.g., AR42J cells)
-
Radiolabeled ligand with known high affinity for SSTR2 (e.g., [¹²⁵I]-Somatostatin-28)
-
Unlabeled competitor peptides (Satoreotide tetraxetan and DOTA-TATE) at various concentrations
-
Incubation buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
In a multiwell filter plate, add a fixed amount of cell membrane preparation to each well.
-
Add a constant, low concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptides to the wells.
-
Incubate the plate at 37°C for 1 hour to allow for competitive binding to reach equilibrium.
-
After incubation, wash the filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
In Vivo Biodistribution Study in a Murine Model
This protocol describes a typical biodistribution study to evaluate the uptake and clearance of radiolabeled peptides in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., Swiss Nude mice with subcutaneous AR42J xenografts)
-
Radiolabeled peptides ([¹⁷⁷Lu]Lu-satoreotide tetraxetan and [¹⁷⁷Lu]Lu-DOTA-TATE)
-
Anesthesia
-
Gamma counter
Procedure:
-
Administer a known activity of the radiolabeled peptide to each mouse via intravenous injection (e.g., tail vein).
-
At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours) post-injection, euthanize a cohort of mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Signaling Pathways and Experimental Workflows
The differential effects of Adarulatide (Satoreotide) tetraxetan and DOTA-TATE stem from their opposing actions on the SSTR2 signaling pathway.
Figure 1. DOTA-TATE (Agonist) Signaling Pathway.
Figure 2. Adarulatide/Satoreotide (Antagonist) Mechanism.
Figure 3. Experimental workflow for comparison.
References
A Head-to-Head Comparison of Adarulatide Tetraxetan (DOTA-derivative) and HBED-CC Chelators in Radiopharmaceutical Development
This guide provides a detailed, data-driven comparison of two prominent chelators used in the development of radiopharmaceuticals: Adarulatide tetraxetan, a derivative of the macrocyclic chelator DOTA, and HBED-CC, an acyclic chelator. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of a chelating agent for their specific application, particularly in the context of targeting the prostate-specific membrane antigen (PSMA).
Introduction to the Chelators
This compound is a bifunctional derivative of DOTA (also known as tetraxetan), a well-established macrocyclic chelator.[1] DOTA and its derivatives are widely used in nuclear medicine due to their ability to form stable complexes with a variety of radionuclides, including therapeutic isotopes like Lutetium-177.[2] The name "tetraxetan" refers to the four nitrogen atoms in the macrocyclic ring and the four acetic acid arms that coordinate with the metal ion.[1] this compound is the chelating component of Lutetium Lu 177 vipivotide tetraxetan (Pluvicto®), an FDA-approved radioligand therapy for prostate cancer.[3][4][5]
HBED-CC (N,N'-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) is an acyclic, hexadentate chelator that has gained significant attention for its highly efficient and rapid complexation of Gallium-68 (⁶⁸Ga) under mild conditions.[6][7] Its ability to be radiolabeled at room temperature makes it particularly suitable for sensitive biomolecules.[7][8] The most prominent application of HBED-CC is in the PET imaging agent [⁶⁸Ga]Ga-PSMA-11 (also known as [⁶⁸Ga]Ga-HBED-CC-PSMA), which has received FDA approval for prostate cancer imaging.[6][9]
Quantitative Performance Data
The selection of a chelator is critical as it influences the radiolabeling efficiency, stability, and in vivo pharmacokinetics of the final radiopharmaceutical. The following tables summarize key quantitative data comparing the performance of DOTA-based chelators and HBED-CC, primarily in the context of Gallium-68 labeling for PSMA-targeted agents.
Table 1: Chelation and Radiochemical Properties
| Parameter | This compound (DOTA-derivative) | HBED-CC | References |
| Typical Radionuclide | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac | ⁶⁸Ga | [10],[7] |
| Radiolabeling Temperature | Typically requires heating (e.g., 95°C) | Room temperature or gentle heating | [8],[11] |
| Radiolabeling Time | 5-15 minutes | < 5 minutes | [8],[11] |
| Radiochemical Yield (RCY) | >95% | >98% | [11],[10] |
| Thermodynamic Stability (log KGaL) | ~21.3 | ~38.5 | [12],[13] |
| Structure Type | Macrocyclic | Acyclic | [7],[1] |
Table 2: Preclinical Performance of ⁶⁸Ga-labeled PSMA-targeted Radiotracers
| Parameter | ⁶⁸Ga-DOTA-PSMA | ⁶⁸Ga-HBED-CC-PSMA | References |
| Cellular Internalization (PSMA+ cells) | Lower compared to HBED-CC conjugate | Significantly higher than DOTA conjugate | [10] |
| Tumor Uptake (%ID/g at 2h) | 24.8 ± 1.1 | ~19.5 (variable across studies) | [10] |
| Kidney Uptake (%ID/g at 1h) | Significantly lower | Significantly higher | [10] |
| Spleen Uptake (%ID/g at 1h) | Lower | Higher | [10] |
| Tumor-to-Blood Ratio (2h) | High | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Protocol 1: Radiolabeling of a PSMA-targeting Peptide with ⁶⁸Ga
Objective: To radiolabel a PSMA-targeting peptide conjugated with either a DOTA-derivative or HBED-CC with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for generator elution
-
Chelator-conjugated peptide (e.g., DOTA-PSMA or HBED-CC-PSMA)
-
Sodium acetate (B1210297) buffer (0.25 M, pH 4.0-4.5)[6]
-
Sterile reaction vial
-
Heating block (for DOTA-conjugates)
-
C18 Sep-Pak cartridge for purification
-
Ethanol and sterile saline for cartridge conditioning and elution
-
Sterile 0.22 µm filter
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain a solution of [⁶⁸Ga]GaCl₃.[6]
-
Reaction Mixture Preparation: In a sterile reaction vial, dissolve the chelator-conjugated peptide in the sodium acetate buffer. Add the [⁶⁸Ga]GaCl₃ eluate to the vial. The final pH should be maintained between 4.0 and 4.5.[6]
-
Incubation:
-
Purification: After incubation, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted [⁶⁸Ga]GaCl₃. Elute the purified radiolabeled peptide with an ethanol/saline mixture.[6]
-
Quality Control: Determine the radiochemical purity using radio-HPLC or ITLC. The final product should be passed through a sterile 0.22 µm filter before use.[11]
Protocol 2: In Vitro Cellular Uptake and Internalization Assay
Objective: To compare the cellular uptake and internalization of ⁶⁸Ga-labeled DOTA-PSMA and HBED-CC-PSMA in prostate cancer cells.
Materials:
-
PSMA-positive (PSMA+) and PSMA-negative (PSMA-) prostate cancer cell lines (e.g., PC3 PIP and PC3 flu).[10]
-
Cell culture medium and supplements.
-
⁶⁸Ga-DOTA-PSMA and ⁶⁸Ga-HBED-CC-PSMA.
-
Glycine (B1666218) buffer (pH 2.5) to strip surface-bound radioactivity.
-
Lysis buffer (e.g., 1N NaOH).
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed PSMA+ and PSMA- cells in 12-well plates and allow them to adhere overnight.
-
Incubation: Add a known activity of each radiotracer to the respective wells and incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, remove the radioactive medium and wash the cells twice with ice-cold PBS.
-
Surface-Bound vs. Internalized Fraction:
-
Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the uptake as a percentage of the total added activity, normalized to the protein content or cell number.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the context of choosing a chelator for radiopharmaceutical development.
References
- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. FDA Approves Radioligand for Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 4. PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA-Targeted Therapy for Prostate Cancer - ARA Theranostics [theranostics.ausrad.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 68Ga-Chelation and comparative evaluation of N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC) conjugated NGR and RGD peptides as tumor targeted molecular imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Specificity of Radiopharmaceuticals In Vivo: A Comparative Guide to [¹⁷⁷Lu]Lu-satoreotide tetraxetan and [¹⁷⁷Lu]Lu-vipivotide tetraxetan
For Researchers, Scientists, and Drug Development Professionals
The in vivo validation of target specificity is a cornerstone in the development of targeted radiopharmaceuticals. This guide provides a comparative analysis of two prominent lutetium-177 (B1209992) labeled therapeutic agents: [¹⁷⁷Lu]Lu-satoreotide tetraxetan, which targets somatostatin (B550006) receptor 2 (SSTR2), and [¹⁷⁷Lu]Lu-vipivotide tetraxetan, targeting the prostate-specific membrane antigen (PSMA). This comparison will elucidate the experimental methodologies used to confirm their precise in vivo targeting capabilities, supported by experimental data.
While the initial request specified "Adarulatide tetraxetan," no such compound appears in the scientific literature. It is presumed that this was a typographical error, and this guide focuses on two well-documented radiopharmaceuticals with the "tetraxetan" chelator.
Comparative Analysis of In Vivo Target Specificity
The validation of in vivo target specificity for radiopharmaceuticals like [¹⁷⁷Lu]Lu-satoreotide tetraxetan and [¹⁷⁷Lu]Lu-vipivotide tetraxetan relies on a series of preclinical and clinical studies. These studies are designed to demonstrate that the therapeutic agent accumulates preferentially at the intended target site (e.g., a tumor expressing the target receptor) while minimizing exposure to non-target tissues. Key methodologies include biodistribution studies, in vivo imaging, and blocking studies.
Data Presentation
The following tables summarize the key characteristics and in vivo performance of [¹⁷⁷Lu]Lu-satoreotide tetraxetan and [¹⁷⁷Lu]Lu-vipivotide tetraxetan, highlighting their target specificity.
Table 1: General Characteristics
| Feature | [¹⁷⁷Lu]Lu-satoreotide tetraxetan | [¹⁷⁷Lu]Lu-vipivotide tetraxetan (Pluvicto™) |
| Target | Somatostatin Receptor 2 (SSTR2) | Prostate-Specific Membrane Antigen (PSMA) |
| Indications | Neuroendocrine Tumors (NETs) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Mechanism of Action | Binds to SSTR2-expressing cells, delivering localized beta radiation, leading to DNA damage and cell death.[1][2] | Binds to PSMA-expressing cells, delivering localized beta radiation, leading to DNA damage and cell death.[3][4] |
| Imaging Modality | SPECT/CT | PET/CT or SPECT/CT |
Table 2: Preclinical In Vivo Biodistribution Data (Mouse Models)
| Organ/Tissue | [¹⁷⁷Lu]Lu-satoreotide tetraxetan (%ID/g) | [¹⁷⁷Lu]Lu-vipivotide tetraxetan (%ID/g) |
| SSTR2-positive Tumor | High and sustained uptake | Not Applicable |
| PSMA-positive Tumor | Not Applicable | High and sustained uptake |
| Kidneys | Moderate uptake with clearance over time | High initial uptake with rapid clearance |
| Liver | Low uptake | Low uptake |
| Spleen | Low uptake | Low uptake |
| Blood | Rapid clearance | Rapid clearance |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue, a common metric in biodistribution studies. Actual values can vary based on the specific animal model and experimental conditions.
Table 3: Clinical Performance and Target Engagement
| Parameter | [¹⁷⁷Lu]Lu-satoreotide tetraxetan | [¹⁷⁷Lu]Lu-vipivotide tetraxetan |
| Tumor-to-Kidney Ratio | Favorable, with prolonged tumor retention | Favorable, with rapid kidney clearance |
| Objective Response Rate (ORR) | Approximately 21% in pre-treated NETs[5][6] | Significant improvement in radiographic progression-free survival in mCRPC[6][7] |
| Disease Control Rate (DCR) | Approximately 95% in pre-treated NETs[2] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments used to assess the target specificity of [¹⁷⁷Lu]Lu-satoreotide tetraxetan and [¹⁷⁷Lu]Lu-vipivotide tetraxetan.
In Vivo Biodistribution Studies
Objective: To determine the temporal distribution and accumulation of the radiopharmaceutical in various organs and tissues, particularly in the tumor and organs with potential for off-target uptake.
Animal Models:
-
For [¹⁷⁷Lu]Lu-satoreotide tetraxetan: Nude mice bearing xenografts of SSTR2-expressing human neuroendocrine tumor cells (e.g., AR42J, NCI-H69).[8]
-
For [¹⁷⁷Lu]Lu-vipivotide tetraxetan: Nude mice bearing xenografts of PSMA-expressing human prostate cancer cells (e.g., LNCaP, PC-3 PIP).[9][10]
Procedure:
-
Radiopharmaceutical Administration: A known activity of the radiopharmaceutical (typically 1-5 MBq for biodistribution studies in mice) is injected intravenously (e.g., via the tail vein).[11]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the change in biodistribution over time.[9]
-
Organ Harvesting: Key organs and tissues (tumor, blood, kidneys, liver, spleen, muscle, bone, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.[11][12]
-
Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different tissues and animals.[12]
In Vivo Imaging Studies (SPECT/CT and PET/CT)
Objective: To visually and quantitatively assess the localization of the radiopharmaceutical in vivo, confirming accumulation at the target site and providing a non-invasive assessment of biodistribution.
Imaging Systems:
-
[¹⁷⁷Lu]Lu-satoreotide tetraxetan: SPECT/CT is used as ¹⁷⁷Lu is a gamma emitter.
-
[¹⁷⁷Lu]Lu-vipivotide tetraxetan: While ¹⁷⁷Lu is primarily a beta emitter, it also has gamma emissions suitable for SPECT/CT. For initial targeting and patient selection, a PET/CT scan is often performed using a positron-emitting version of the ligand (e.g., [⁶⁸Ga]Ga-PSMA-11).
Procedure:
-
Animal Preparation: Tumor-bearing mice are anesthetized (e.g., with isoflurane) to prevent movement during imaging.
-
Radiopharmaceutical Administration: The radiopharmaceutical is administered intravenously at a dose suitable for imaging (e.g., ~30-50 MBq for SPECT/CT in mice).[10][11]
-
Image Acquisition: Static or dynamic images are acquired at specified time points post-injection. CT scans are performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Regions of interest (ROIs) are drawn around the tumor and other organs to quantify the radioactivity concentration. This data can be used to calculate tumor-to-background ratios.
In Vivo Blocking Studies
Objective: To demonstrate the target specificity of the radiopharmaceutical by showing that its uptake in the target tissue can be significantly reduced by pre-administration of an excess of a non-radiolabeled version of the targeting ligand.
Procedure:
-
Animal Groups: Two groups of tumor-bearing mice are used: a control group and a blocking group.
-
Blocking Agent Administration: The blocking group receives an intravenous injection of a high dose of the non-radiolabeled ligand (e.g., unlabeled satoreotide (B12389138) or vipivotide) typically 15-30 minutes before the administration of the radiolabeled compound.
-
Radiopharmaceutical Administration: Both groups are then injected with the radiolabeled compound.
-
Biodistribution or Imaging: Biodistribution studies or in vivo imaging are performed as described above.
-
Data Analysis: The uptake of the radiopharmaceutical in the tumor and other target organs is compared between the control and blocking groups. A significant reduction in uptake in the blocking group indicates that the binding is specific to the target receptor.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for in vivo validation.
Caption: Targeting of SSTR2 by [¹⁷⁷Lu]Lu-satoreotide tetraxetan.
Caption: Targeting of PSMA by [¹⁷⁷Lu]Lu-vipivotide tetraxetan.
References
- 1. Preparation and SPECT/CT Imaging of 177Lu-Labeled Peptide Nucleic Acid (PNA) Targeting CITED1: Therapeutic Evaluation in Tumor-Bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMAfore: Lutetium Lu-177 Vipivotide Tetraxetan in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 7. Lutetium Lu-177 Vipivotide Tetraxetan for PSMA-Positive Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 8. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 – Ariceum Therapeutics [ariceum-therapeutics.com]
- 9. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Mediso - SPECT/CT imaging, biodistribution and radiation dosimetry of a 177Lu-DOTA-integrin αvβ6 cystine knot peptide in a pancreatic cancer xenograft model [mediso.com]
- 12. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CD146-Targeted Imaging with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo imaging of the cell surface glycoprotein (B1211001) CD146 (also known as Melanoma Cell Adhesion Molecule, MCAM) with traditional histological methods. Overexpression of CD146 is linked to tumor progression, metastasis, and poor prognosis in various cancers, making it a critical biomarker for diagnosis and therapeutic development.[1][2][3] This guide focuses on the cross-validation of immuno-positron emission tomography (immuno-PET) imaging, a non-invasive technique, with the gold-standard histological assessments of CD146 expression. While the specific agent "Adarulatide tetraxetan" was not identified in available literature, this guide utilizes data from well-documented CD146-targeting radiolabeled antibodies, such as 64Cu-NOTA-YY146, which serve as a proxy for advanced CD146 imaging agents.
Data Presentation: Quantitative Comparison of Immuno-PET and Histology
The following tables summarize quantitative data from preclinical studies, demonstrating the correlation between immuno-PET signal intensity and CD146 expression as confirmed by histological and in vitro methods.
Table 1: Correlation of 64Cu-NOTA-YY146 PET Imaging with CD146 Expression in Lung Cancer Models
| Lung Cancer Cell Line | Relative CD146 Expression (in vitro) | Tumor Uptake of 64Cu-NOTA-YY146 (%ID/g at 48h post-injection) |
| H460 | High | 20.1 ± 2.86 |
| H23 | High | 11.6 ± 2.34 |
| H358 | Low | Similar to A549 and H4006 |
| A549 | Low-Median | Similar to H358 and H4006 |
| H4006 | Low-Median | Similar to A549 and H358 |
| H522 | Low | 4.1 ± 0.98 |
| A strong linear correlation (r²=0.98, p<0.01) was observed between the tumor uptake of 64Cu-NOTA-YY146 and the relative expression of CD146 in these tumor cell lines, validating the imaging agent's specificity.[1] |
Table 2: Immuno-PET Imaging of CD146 in Orthotopic and Metastatic Breast Cancer Models
| Breast Cancer Cell Line | CD146 Expression Level (Western Blotting) | Tumor Uptake of 64Cu-NOTA-YY146 in Orthotopic Tumors (%ID/g) | Metastatic Lung Tumor Uptake (Ex vivo Biodistribution) |
| MDA-MB-435 | High | Significantly higher than MCF-7 (P < 0.01) | High radioactivity accumulation |
| MCF-7 | Low | Low | Not reported |
| Immuno-PET with 64Cu-NOTA-YY146 successfully visualized CD146 expression in both primary and metastatic breast cancer models, with results confirmed by biodistribution and histological staining.[4][5] |
Table 3: 89Zr-Df-YY146 Immuno-PET in Melanoma Models
| Cell Line | CD146 Expression | Peak Tumor Uptake of 89Zr-Df-YY146 (%ID/g at 72h) | Peak Tumor Uptake of Nonspecific 89Zr-Df-IgG (%ID/g) |
| A375 | High | 26.48 ± 3.28 | 4.80 ± 1.75 |
| SK-MEL-5 | High | Not specified in abstract | Not specified in abstract |
| The significant difference in tumor uptake between the specific and non-specific probes highlights the high specificity of 89Zr-Df-YY146 for CD146-positive melanomas.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. The following are summarized protocols for key experiments cited in the validation of CD146 imaging.
Protocol 1: Immuno-PET Imaging of CD146 Expression
-
Radiolabeling of Anti-CD146 Antibody (e.g., YY146):
-
The monoclonal antibody (mAb) YY146 is conjugated with a chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or DFO (deferoxamine).
-
The conjugated antibody is then radiolabeled with a positron-emitting radionuclide, for example, 64Cu or 89Zr, under controlled pH and temperature conditions.
-
The final radiolabeled product (e.g., 64Cu-NOTA-YY146) is purified and its radiochemical purity is assessed.[1][7]
-
-
Animal Models:
-
Immuno-PET/CT Imaging:
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images to quantify the radioactivity concentration in tumors and other organs.
-
Tumor uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Protocol 2: Histological Validation of CD146 Expression
-
Tissue Collection and Preparation:
-
Following the final imaging session, animals are euthanized, and tumors and major organs are excised for ex vivo biodistribution analysis and histological staining.
-
Tissues are fixed (e.g., in formalin) and embedded in paraffin (B1166041) or frozen for sectioning.[4][9]
-
-
Immunohistochemistry (IHC) and Immunofluorescence (IF):
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the CD146 epitope.
-
Sections are incubated with a primary antibody against CD146 (e.g., YY146).
-
For IHC, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chromogen to produce a colored precipitate at the site of the antigen.[10]
-
For IF, a fluorescently labeled secondary antibody is used, and the sections are counterstained with a nuclear stain like DAPI.[1]
-
To assess vasculature, co-staining with an endothelial marker like CD31 can be performed.[8]
-
-
Hematoxylin and Eosin (H&E) Staining:
-
H&E staining is performed on adjacent tissue sections to visualize the overall tissue morphology and confirm the presence of tumors.[4]
-
-
Microscopy and Analysis:
-
Stained slides are examined under a microscope, and the intensity and distribution of CD146 staining are evaluated and often scored.
-
The histological findings are then correlated with the in vivo imaging data.[11]
-
Mandatory Visualization
Conclusion
The cross-validation of CD146-targeted immuno-PET imaging with histology provides strong evidence for the utility of this non-invasive technique in assessing tumor characteristics. The high correlation between radiotracer uptake and histologically confirmed CD146 expression underscores the potential of agents like 64Cu-NOTA-YY146 and 89Zr-Df-YY146 for clinical translation.[6][7] This approach could aid in patient stratification for CD146-targeted therapies, monitoring treatment response, and predicting prognosis in a variety of cancers.[3][4] The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance cancer diagnostics and therapeutics.
References
- 1. ImmunoPET for assessing the differential uptake of a CD146-specific monoclonal antibody in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD146 expression is associated with a poor prognosis in human breast tumors and with enhanced motility in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of CD146 expression and clinicopathological characteristics in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ImmunoPET of CD146 in Orthotopic and Metastatic Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD146-Targeted Multimodal Image-Guided Photoimmunotherapy of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CD146 with a 64Cu-labeled antibody enables in vivo immunoPET imaging of high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting CD146 with a 64Cu-labeled antibody enables in vivo immunoPET imaging of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD146 is a potential marker for the diagnosis of malignancy in cervical and endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Adarulatide Tetraxetan and Alternative Chelators in PSMA-Targeted Radiopharmaceuticals
A detailed examination of the biodistribution profiles of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals is crucial for optimizing diagnostic imaging and therapeutic efficacy. This guide provides a comparative analysis of the biodistribution of Adarulatide tetraxetan, which utilizes the DOTA chelator, against other common chelating agents like HBED-CC, supported by experimental data.
This compound, the active component of Lutetium Lu 177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617), is a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] At its core, this compound comprises a PSMA-targeting ligand conjugated with the chelator tetraxetan (a derivative of DOTA), which securely holds the therapeutic radioisotope Lutetium-177.[3][4] The choice of chelator plays a pivotal role in the in vivo stability, pharmacokinetics, and ultimately, the biodistribution of the radiopharmaceutical.[5] Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in the field of nuclear medicine.
Comparative Biodistribution Data
The biodistribution of a radiopharmaceutical, typically quantified as the percentage of injected dose per gram of tissue (%ID/g), determines the concentration of the agent in target tissues (tumors) versus non-target organs. High tumor uptake coupled with low accumulation in healthy organs is the hallmark of an effective and safe radiopharmaceutical.
Preclinical studies in xenograft mouse models provide valuable comparative data on the biodistribution of PSMA inhibitors with different chelators. The following tables summarize the biodistribution of Gallium-68 (⁶⁸Ga)-labeled PSMA inhibitors, offering insights into the influence of the chelator on tissue uptake. While this compound is labeled with Lutetium-177 for therapy, the biodistribution characteristics of the ligand-chelator construct are often initially evaluated using Gallium-68 for PET imaging.
Table 1: Comparative Biodistribution of ⁶⁸Ga-labeled PSMA Inhibitors with DOTA and HBED-CC Chelators in PSMA+ PC3-PIP Xenograft Mice (%ID/g)
| Organ | ⁶⁸Ga-PSMA-11 (HBED-CC) | ⁶⁸Ga-DOTA-PSMA (Representative) | Time Point |
| Blood | High Retention | Lower Retention | 1-3 h p.i. |
| Kidney | 26.12 ± 2.74 | Lower Accumulation | 1 h p.i. |
| Spleen | High Uptake | Lower Accumulation | 1-3 h p.i. |
| Salivary Glands | High Uptake | Lower Uptake | 1-3 h p.i. |
| Tumor (PSMA+) | 7.13 ± 3.54 | 19.5 ± 1.8 | 1 h p.i. |
Data compiled from preclinical studies.[6][7]
Table 2: Tumor-to-Background Ratios for ⁶⁸Ga-labeled PSMA Inhibitors
| Ratio | ⁶⁸Ga-PSMA-11 (HBED-CC) | ⁶⁸Ga-DOTA-PSMA (Representative) | Time Point |
| Tumor-to-Kidney | Lower | Significantly Higher | 1-3 h p.i. |
| Tumor-to-Salivary Gland | Lower | Significantly Higher | 1-3 h p.i. |
| Tumor-to-Blood | Lower | Higher | 1-3 h p.i. |
Data compiled from preclinical studies.[6]
These data suggest that DOTA-based chelators, such as the one used in this compound, can lead to more favorable biodistribution profiles compared to HBED-CC. Specifically, DOTA-chelated compounds have demonstrated lower uptake in non-target organs like the kidneys, salivary glands, and spleen, while achieving high tumor accumulation.[6] This results in significantly higher tumor-to-background ratios, which is advantageous for both diagnostic imaging and therapeutic applications.[6] The faster clearance from non-target tissues observed with DOTA-chelated agents is a key factor in reducing radiation dose to healthy organs.[6]
Experimental Protocols
Standardized preclinical biodistribution studies are essential for the development of radiopharmaceuticals.[8][9] The following is a generalized protocol for an ex vivo biodistribution study in a rodent model.
1. Animal Model:
-
Typically, immunodeficient mice (e.g., nude mice) are used.
-
Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., PSMA-positive PC3 PIP cells).
2. Radiopharmaceutical Administration:
-
The radiolabeled compound is administered intravenously (e.g., via the tail vein).
-
A known amount of radioactivity is injected into each animal.
3. Tissue Collection and Measurement:
-
At predefined time points post-injection (e.g., 1, 2, 4 hours), animals are euthanized.[7]
-
Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are collected, weighed, and their radioactivity is measured using a gamma counter.[10]
4. Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.[10]
-
Tumor-to-background ratios are determined by dividing the %ID/g of the tumor by the %ID/g of non-target organs.
Caption: Experimental workflow for a typical preclinical biodistribution study.
Signaling Pathways and Logical Relationships
The targeting of PSMA by ligands like this compound is a well-defined process. The following diagram illustrates the mechanism of action.
References
- 1. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutetium Lu 177 vipivotide tetraxetan for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutetium Lu 177 vipivotide tetraxetan: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Lutetium-177 Tetraxetan-Based Radioligand Therapies Against Standard Treatments
This guide provides a comprehensive comparison of Lutetium-177 (¹⁷⁷Lu) tetraxetan-based radioligand therapies against current standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC) and advanced neuroendocrine tumors (NETs). The analysis is based on data from pivotal clinical trials and focuses on efficacy, safety, and treatment protocols to inform researchers, scientists, and drug development professionals.
The term "Adarulatide tetraxetan" does not correspond to a specific approved therapeutic agent. However, the core components—a Lutetium-177 radioisotope linked to a targeting molecule via a tetraxetan chelator—are characteristic of two distinct, targeted radiopharmaceutical drugs:
-
¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto®), which targets Prostate-Specific Membrane Antigen (PSMA) for the treatment of mCRPC.
-
¹⁷⁷Lu-satoreotide tetraxetan , an investigational agent that targets the somatostatin (B550006) receptor 2 (SSTR2) for the treatment of NETs.
This guide will primarily focus on the more established ¹⁷⁷Lu-vipivotide tetraxetan due to the wealth of available comparative data, with a secondary overview of ¹⁷⁷Lu-satoreotide tetraxetan.
Part 1: ¹⁷⁷Lu-Vipivotide Tetraxetan for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
¹⁷⁷Lu-vipivotide tetraxetan is a targeted radioligand therapy approved for adult patients with PSMA-positive mCRPC who have been previously treated with androgen receptor (AR) pathway inhibitors and taxane-based chemotherapy.[1][2] Standard treatments for this patient population include taxane-based chemotherapy like cabazitaxel (B1684091) and further hormonal therapies.[3][4][5]
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials comparing ¹⁷⁷Lu-vipivotide tetraxetan to standard treatments.
Table 1: Efficacy of ¹⁷⁷Lu-Vipivotide Tetraxetan vs. Standard of Care (VISION Trial)
| Endpoint | ¹⁷⁷Lu-Vipivotide Tetraxetan + Standard of Care (SoC) | Standard of Care (SoC) Alone | Hazard Ratio (HR) [95% CI] |
| Overall Survival (OS) | Median 15.3 months | Median 11.3 months | 0.62 [0.52-0.74] |
| Radiographic Progression-Free Survival (rPFS) | Median 8.7 months | Median 3.4 months | 0.40 [0.29-0.57] |
| Objective Response Rate (ORR) | 51% (9.2% Complete, 41.8% Partial) | N/A | N/A |
| PSA Decline ≥50% | 46% | 7.1% | N/A |
| Time to First Symptomatic Skeletal Event (SSE) | Median 11.5 months | Median 6.8 months | 0.50 [0.40-0.62] |
Source: VISION Phase 3 Trial.[1][6][7]
Table 2: Efficacy of ¹⁷⁷Lu-Vipivotide Tetraxetan vs. Cabazitaxel (TheraP Trial)
| Endpoint | ¹⁷⁷Lu-Vipivotide Tetraxetan | Cabazitaxel | Hazard Ratio (HR) or Difference [95% CI] |
| Overall Survival (OS) - RMST at 36 mos. | 19.1 months | 19.6 months | Difference: -0.5 months [-3.7 to +2.7] |
| Progression-Free Survival (PFS) | Not specified in source | Not specified in source | HR 0.63 [0.46-0.86] |
| PSA Response Rate (≥50% decline) | 66% | 37% | 29% difference [p<0.001] |
| Objective Response Rate (RECIST) | 49% | 24% | 25% difference |
Source: TheraP Phase 2 Trial. RMST = Restricted Mean Survival Time.[8][9][10][11]
Table 3: Key Grade 3-4 Adverse Events (TheraP Trial)
| Adverse Event | ¹⁷⁷Lu-Vipivotide Tetraxetan (n=99) | Cabazitaxel (n=101) |
| Thrombocytopenia | 11% | 1% |
| Anemia | 8% | 4% |
| Neutropenia | 4% | 10% |
| Febrile Neutropenia | 1% | 4% |
| Diarrhea | 1% | 5% |
| Fatigue | 5% | 4% |
| Overall Grade 3-4 AEs | 33% | 53% |
Source: TheraP Phase 2 Trial.[8][12]
Experimental Protocols
VISION Trial Protocol (¹⁷⁷Lu-Vipivotide Tetraxetan Arm):
-
Patient Selection: Adult males with mCRPC and PSMA-positive status confirmed by ⁶⁸Ga-PSMA-11 PET/CT imaging. Patients must have progressed after at least one AR pathway inhibitor and one or two taxane (B156437) chemotherapy regimens.[13]
-
Treatment Regimen: Patients received ¹⁷⁷Lu-vipivotide tetraxetan at a dose of 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 cycles.[6]
-
Concomitant Medication: Administered alongside protocol-permitted standard of care (SoC), which excluded cytotoxic chemotherapy, systemic radioisotopes, and other investigational drugs.[13]
-
Monitoring: Patients were monitored for safety, including hematology, kidney, and liver function, before each dose and throughout the trial. Efficacy was assessed via regular PSA measurements and radiographic imaging (CT and bone scans).
TheraP Trial Protocol (¹⁷⁷Lu-Vipivotide Tetraxetan Arm):
-
Patient Selection: Men with mCRPC progressing after docetaxel. Eligibility required high PSMA expression on ⁶⁸Ga-PSMA-11 PET/CT (at least one site with SUVmax ≥20) and no discordant FDG-positive/PSMA-negative disease on ¹⁸F-FDG PET/CT.[8][9]
-
Treatment Regimen: Patients received ¹⁷⁷Lu-vipivotide tetraxetan intravenously every 6 weeks for a maximum of 6 cycles. The starting dose was 8.5 GBq, which was decreased by 0.5 GBq per cycle to a final dose of 6.0 GBq.[9]
-
Comparator Arm: The control group received cabazitaxel at a dose of 20 mg/m² intravenously every 3 weeks for a maximum of 10 cycles.[8][9]
-
Monitoring: The primary endpoint was PSA response. Secondary endpoints included PFS, OS, radiographic response, and adverse events.[8]
Visualizations: Mechanism of Action and Experimental Workflow
Part 2: ¹⁷⁷Lu-Satoreotide Tetraxetan for Neuroendocrine Tumors (NETs)
¹⁷⁷Lu-satoreotide tetraxetan is an investigational SSTR2 antagonist radioligand therapy. The current standard-of-care for many patients with advanced, progressive, SSTR-positive NETs is the SSTR agonist ¹⁷⁷Lu-dotatate (Lutathera®), often administered with octreotide (B344500).[14][15][16]
Comparative Efficacy and Safety Data
Direct randomized comparisons between ¹⁷⁷Lu-satoreotide tetraxetan and the standard of care are not yet mature. The data below is from a Phase I/II study of ¹⁷⁷Lu-satoreotide tetraxetan and the pivotal NETTER-1 trial for the standard of care, ¹⁷⁷Lu-dotatate.
Table 4: Efficacy of ¹⁷⁷Lu-Satoreotide Tetraxetan (Phase I/II Study)
| Endpoint | ¹⁷⁷Lu-Satoreotide Tetraxetan (n=40) |
| Overall Response Rate (ORR) | 21.1% |
| Disease Control Rate (DCR) | 94.7% |
| Progression-Free Survival (PFS) | Median 21.0 months (in an earlier Phase I cohort) |
Source: Phase I/II Trial (NCT02592707).[9][17]
Table 5: Efficacy of ¹⁷⁷Lu-Dotatate (Standard of Care) vs. Octreotide (NETTER-1 Trial)
| Endpoint | ¹⁷⁷Lu-Dotatate + Octreotide | High-Dose Octreotide Alone | Hazard Ratio (HR) [95% CI] |
| Overall Survival (OS) | Median 48.0 months | Median 36.3 months | 0.84 [0.60-1.17] |
| Progression-Free Survival (PFS) | Not Reached (at 20 mos.) | Median 8.4 months | 0.21 [0.13-0.33] |
| Objective Response Rate (ORR) | 18% | 3% | N/A |
Source: NETTER-1 Phase 3 Trial.[18][19][20]
Table 6: Key Grade 3-4 Adverse Events (¹⁷⁷Lu-Satoreotide Tetraxetan Phase I/II Study)
| Adverse Event | ¹⁷⁷Lu-Satoreotide Tetraxetan (n=40) |
| Lymphopenia | Most Common |
| Thrombocytopenia | Common |
| Neutropenia | Common |
| Myeloid Neoplasms | 2 patients (5%) |
Source: Phase I/II Trial (NCT02592707).[9][17]
Experimental Protocol
Phase I/II Protocol (¹⁷⁷Lu-Satoreotide Tetraxetan):
-
Patient Selection: Patients with previously treated, progressive, SSTR-positive neuroendocrine tumors.[9]
-
Treatment Regimen: The study evaluated multiple dosing cohorts. A representative fixed-dose cohort (Part A) received three cycles of ¹⁷⁷Lu-satoreotide tetraxetan at an activity of 4.5 GBq per cycle.[9][17] Other cohorts received doses up to 6.0 GBq/cycle, limited by dosimetry to the kidneys and bone marrow.[17]
-
Monitoring: Safety and efficacy were evaluated, with dosimetry used to guide the maximum administered activity in some cohorts.[9] Key assessments included tumor response, adverse events (particularly hematologic and renal), and progression-free survival.
Visualization: Signaling Pathway
References
- 1. targetedonc.com [targetedonc.com]
- 2. Lu-177 PSMA vs Comparator Treatments and Survival in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatments for castration-resistant prostate cancer | Canadian Cancer Society [cancer.ca]
- 5. 2022 Canadian Urological Association (CUA)-Canadian Uro Oncology Group (CUOG) guideline: Management of castration-resistant prostate cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VISION Trial HRQoL With the Addition of Lu-177 Vipivotide Tetraxetan to Standard of Care in Patients With Advanced Prostate Cancer - The ASCO Post [ascopost.com]
- 7. urotoday.com [urotoday.com]
- 8. TheraP: 177Lu-PSMA-617 (LuPSMA) versus cabazitaxel in metastatic castration-resistant prostate cancer (mCRPC) progressing after docetaxel—Overall survival after median follow-up of 3 years (ANZUP 1603) - UROONCO [uroonco.uroweb.org]
- 9. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. urologytimes.com [urologytimes.com]
- 12. Dr. Bital Savir-Baruch on 177Lu-PSMA-617 Versus Cabazitaxel in mCRPC Phase 3 Trial | GU Oncology Now [guoncologynow.com]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. What is LUTATHERA® (lutetium Lu 177 dotatate)? [us.lutathera.com]
- 16. Lutathera (Lutetium Lu 177 Dotatate) First Radioactive Drug Approved for Gastroenteropancreatic Neuroendocrine Tumors [ahdbonline.com]
- 17. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NETTER-1 Trial Final Overall Survival Analysis of Lu-177 Dotatate Plus Long-Acting Octreotide vs High-Dose Long-Acting Octreotide for Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 19. ascopubs.org [ascopubs.org]
- 20. 177Lu-Dotatate plus long-acting octreotide versus high‑dose long-acting octreotide in patients with midgut neuroendocrine tumours (NETTER-1): final overall survival and long-term safety results from an open-label, randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PSMA-Targeting Ligands: Adarulatide Tetraxetan vs. The Field
For researchers, scientists, and drug development professionals, the landscape of prostate-specific membrane antigen (PSMA)-targeted radioligands is one of rapid innovation. Adarulatide tetraxetan, the chelating agent complexed with Lutetium-177 in Pluvicto™ (formerly known as ¹⁷⁷Lu-PSMA-617), has emerged as a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This guide provides an objective comparison of this compound's performance against other notable PSMA-targeting ligands, supported by preclinical experimental data.
This document summarizes key performance indicators, details the experimental methodologies used for their evaluation, and visualizes the underlying biological and experimental frameworks to offer a comprehensive overview for informed decision-making in research and development.
Quantitative Performance Comparison
The efficacy of a PSMA-targeting radioligand is determined by a delicate balance of several key parameters: high binding affinity to the PSMA receptor, efficient internalization into cancer cells, and a favorable biodistribution profile that maximizes tumor uptake while minimizing radiation exposure to healthy organs, particularly the kidneys and salivary glands. The following tables present a consolidated summary of preclinical data for this compound (as part of ¹⁷⁷Lu-PSMA-617) and other significant PSMA ligands.
Table 1: In Vitro Performance of PSMA-Targeting Ligands
| Ligand | Cell Line | Binding Affinity (IC50/Ki, nM) | Internalization (%ID/10^6 cells or relative) |
| PSMA-617 (Adarulatide) | LNCaP | 2.34 ± 2.94 (Ki) | 17.51 ± 3.99 (at 1h) |
| PSMA-I&T | LNCaP | ~2-7 (IC50) | High, comparable to PSMA-617 |
| PSMA-11 | LNCaP | 24.3 ± 2.0 (IC50) | ~6% (compared to 99mTc-IDA-EuKfG) |
| ¹⁸F-PSMA-1007 | LNCaP | 6.7 ± 1.7 (Ki) | High (67% ± 13% of total bound) |
| rhPSMA-7.3 | LNCaP | N/A | Higher than PSMA-I&T |
| rhPSMA-10.1 | LNCaP | N/A | N/A |
Data compiled from multiple preclinical studies. Experimental conditions may vary between studies.
Table 2: Preclinical Biodistribution of ¹⁷⁷Lu-Labeled PSMA Ligands in LNCaP Xenograft Models (% Injected Dose per Gram - %ID/g) at 24 hours post-injection
| Ligand | Tumor Uptake | Kidney Uptake | Salivary Gland Uptake |
| ¹⁷⁷Lu-PSMA-617 (Adarulatide) | ~7.5 - 12.5 | ~1.4 | ~0.4 |
| ¹⁷⁷Lu-PSMA-I&T | ~18.2 | ~34.7 | ~0.5 |
| ¹⁷⁷Lu-rhPSMA-7.3 | ~20.5 | Higher than PSMA-I&T | Similar to PSMA-I&T |
| ¹⁷⁷Lu-rhPSMA-10.1 | ~11.6 | Lower than PSMA-I&T | N/A |
Data compiled from multiple preclinical studies in mouse models. Direct head-to-head comparisons are limited, and experimental conditions can vary.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PSMA signaling pathway, a typical experimental workflow for comparing PSMA ligands, and the logical relationships of key ligand characteristics.
Caption: PSMA ligand binding, internalization, and therapeutic action.
Caption: Preclinical evaluation workflow for PSMA-targeted radioligands.
Caption: Key characteristics of an ideal PSMA-targeting ligand.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in the comparative evaluation of radioligands. Below are detailed methodologies for the key experiments cited in this guide.
Competitive Binding Assay (IC50/Ki Determination)
Objective: To determine the concentration of a non-radiolabeled PSMA ligand that inhibits 50% of the specific binding of a known radiolabeled PSMA ligand, thereby calculating its binding affinity (IC50) and inhibition constant (Ki).
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617)
-
Non-radiolabeled competitor ligands at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Multi-well cell culture plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Cell Culture: LNCaP cells are cultured to near confluency in multi-well plates.
-
Preparation: Cells are washed with ice-cold binding buffer.
-
Incubation: Cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the non-radiolabeled competitor ligand. A set of wells receives only the radiolabeled ligand to determine total binding, and another set receives the radiolabeled ligand plus a large excess of the non-radiolabeled ligand to determine non-specific binding. The incubation is typically carried out at 4°C for 1-2 hours to reach equilibrium.
-
Washing: After incubation, the cells are washed multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., NaOH).
-
Radioactivity Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted with the percentage of specific binding as a function of the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Internalization Assay
Objective: To quantify the rate and extent of radioligand internalization into PSMA-expressing cells over time.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Cell culture medium
-
Radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617)
-
Acidic wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) to strip surface-bound ligand
-
Binding buffer
-
Multi-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: Cells are incubated with a fixed concentration of the radiolabeled ligand at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Separation of Surface-Bound and Internalized Fractions:
-
At each time point, the medium containing unbound ligand is removed.
-
The cells are washed with ice-cold binding buffer.
-
The cells are then incubated with the acidic wash buffer for a short period (e.g., 5-10 minutes) on ice to strip the surface-bound radioactivity. This acidic wash solution is collected.
-
The remaining cells, containing the internalized radioligand, are lysed.
-
-
Radioactivity Measurement: The radioactivity in the acidic wash (surface-bound fraction) and the cell lysate (internalized fraction) is measured using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity is calculated as (internalized counts / (surface-bound counts + internalized counts)) x 100. This is plotted against time to determine the internalization kinetics.
In Vivo Biodistribution Study
Objective: To determine the temporal distribution and accumulation of a radiolabeled ligand in various organs and the tumor in an animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP) for xenograft establishment
-
Radiolabeled ligand
-
Anesthesia
-
Gamma counter
-
Calibrated scale
Procedure:
-
Tumor Xenograft Model: LNCaP cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radioligand Administration: A known amount of the radiolabeled ligand is injected intravenously into the tail vein of the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), cohorts of mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor at each time point. This allows for a quantitative comparison of tumor targeting and clearance from healthy tissues.
References
Comparative Efficacy of Adarulatide Tetraxetan in Oncology: An In-Vitro Analysis Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of Adarulatide Tetraxetan, a novel radiopharmaceutical agent, against a standard-of-care chemotherapy agent, Cisplatin, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as a targeted cancer therapeutic.
Mechanism of Action
This compound is a radioligand therapy that targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells and the neovasculature of various other solid tumors. The molecule consists of a PSMA-targeting ligand conjugated with the chelator tetraxetan, which securely holds the therapeutic radioisotope Lutetium-177. Upon intravenous administration, this compound binds to PSMA-expressing cancer cells. The subsequent decay of Lutetium-177 emits beta particles, which induce DNA double-strand breaks and ultimately lead to cancer cell death.[1][2][3][4]
Comparative Efficacy Data
The in-vitro efficacy of this compound was evaluated against Cisplatin in a panel of cancer cell lines with varying levels of PSMA expression. The half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells were determined to assess cytotoxicity and the mechanism of cell death.
| Cell Line | Cancer Type | PSMA Expression | This compound IC50 (nM) | Cisplatin IC50 (µM) | This compound Induced Apoptosis (%) | Cisplatin Induced Apoptosis (%) |
| LNCaP | Prostate Cancer | High | 15.2 | 8.5 | 78.5 | 65.2 |
| C4-2 | Prostate Cancer | High | 12.8 | 7.9 | 82.1 | 68.9 |
| PC-3 | Prostate Cancer | Low/Negative | > 1000 | 9.2 | < 5 | 70.1 |
| DU-145 | Prostate Cancer | Low/Negative | > 1000 | 10.1 | < 5 | 66.8 |
| MCF-7 | Breast Cancer | Negative | > 1000 | 12.3 | < 5 | 62.5 |
| A549 | Lung Cancer | Negative | > 1000 | 15.6 | < 5 | 58.4 |
Experimental Protocols
Cell Culture
All cancer cell lines (LNCaP, C4-2, PC-3, DU-145, MCF-7, and A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound (0.1 nM to 1000 nM) or Cisplatin (0.1 µM to 100 µM) for 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of this compound or Cisplatin for 48 hours.
-
Following treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry within one hour.
-
The percentage of apoptotic cells (Annexin V-positive) was determined.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for the MTT cell viability assay.
References
A Comparative Guide to CD138-Targeted Radiopharmaceuticals: Imaging vs. Therapeutic Applications
Introduction
The principle of theranostics—combining diagnostic imaging and targeted therapy with a single molecular agent—represents a frontier in personalized medicine, particularly in oncology. This guide provides a comparative analysis of a radiopharmaceutical agent designed to target Cluster of Differentiation 138 (CD138), or Syndecan-1, a transmembrane proteoglycan highly expressed on malignant plasma cells in multiple myeloma.[1][2] While the specific peptide "Adarulatide" is not extensively documented, this guide will use a well-researched anti-CD138 murine antibody (clone 9E7.4) as a representative targeting vector.[3][4] By chelating this antibody with "tetraxetan" (DOTA) and labeling it with different radioisotopes, it can be transformed into either a high-precision imaging agent or a potent therapeutic agent.
This document compares the preclinical performance of a CD138-targeted agent in two distinct applications:
-
Imaging: Utilizing a positron-emitting radionuclide, Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) to visualize tumor location and burden.[5]
-
Therapy: Employing an alpha-emitting radionuclide, Astatine-211 (²¹¹At), for Targeted Alpha Therapy (TAT) to deliver cytotoxic radiation directly to cancer cells.[4][6]
This comparison is intended for researchers, scientists, and drug development professionals to highlight the data, protocols, and theranostic potential of targeting CD138 in hematological malignancies.
Part 1: CD138-Targeted PET Imaging
The primary goal of the imaging application is to non-invasively identify and characterize multiple myeloma lesions with high specificity. By labeling the anti-CD138 antibody (9E7.4) with ⁶⁴Cu, researchers can visualize CD138-expressing tumors throughout the body, offering superior contrast compared to standard metabolic imaging like ¹⁸F-FDG PET.[5][7]
Quantitative Data: Preclinical Imaging and Biodistribution
The following table summarizes the biodistribution of the ⁶⁴Cu-labeled anti-CD138 antibody in a syngeneic mouse model of multiple myeloma at 24 hours post-injection. The data, presented as percentage of injected dose per gram of tissue (%ID/g), demonstrate significant tumor uptake with favorable tumor-to-organ ratios.
| Parameter | Subcutaneous Tumor | Blood | Spleen | Liver | Kidney | Bone | Muscle |
| Uptake (%ID/g) at 24h | 17.5 ± 4.5 | 8.1 | 11.2 | 4.6 | 4.0 | 2.1 | 0.9 |
| Tumor-to-Organ Ratio | N/A | 2.16 | 1.56 | 3.80 | 4.38 | 8.33 | 19.44 |
| (Data synthesized from preclinical studies involving ⁶⁴Cu-TE2A-9E7.4 in 5T33-MM tumor-bearing mice.[3][5]) |
Experimental Protocol: ⁶⁴Cu-Antibody PET Imaging
1. Antibody Conjugation and Radiolabeling:
-
Chelator Conjugation: The anti-CD138 antibody (9E7.4) is conjugated with a bifunctional chelator, such as p-SCN-Bn-TE2A, which allows for stable coordination of the ⁶⁴Cu isotope.
-
Radiolabeling: ⁶⁴CuCl₂ is incubated with the TE2A-conjugated antibody in a sodium acetate (B1210297) buffer (pH 5.5) for 1 hour at 40°C.
-
Purification: The resulting radiolabeled antibody, ⁶⁴Cu-TE2A-9E7.4, is purified using size-exclusion chromatography to remove unconjugated ⁶⁴Cu. Radiochemical purity is assessed via instant thin-layer chromatography.[5]
2. Animal Model:
-
C57BL/KaLwRij mice are used to establish a syngeneic multiple myeloma model.
-
Mice are subcutaneously inoculated with 5T33-MM cells. Tumors are allowed to grow to a palpable size before imaging.[3]
3. PET/CT Imaging and Biodistribution:
-
Tumor-bearing mice are injected intravenously with approximately 5-7 MBq of ⁶⁴Cu-TE2A-9E7.4.
-
At 24 hours post-injection, mice are anesthetized and a whole-body PET/CT scan is performed.
-
Following imaging, mice are euthanized, and organs of interest (tumor, blood, liver, spleen, kidneys, bone, muscle) are harvested, weighed, and counted in a gamma counter to determine the %ID/g.[3][5]
Visualization: Imaging Workflow
Part 2: CD138-Targeted Radionuclide Therapy
For therapeutic applications, the same anti-CD138 antibody is labeled with a radionuclide that emits highly energetic and short-range particles, such as alpha-emitter Astatine-211 (²¹¹At). The high linear energy transfer (LET) of alpha particles induces complex, difficult-to-repair double-strand DNA breaks in target cells, leading to potent and localized cytotoxicity while minimizing damage to surrounding healthy tissue.[4]
Quantitative Data: Preclinical Therapeutic Efficacy
The table below presents the survival outcomes from a preclinical study where multiple myeloma-bearing mice were treated with a single dose of ²¹¹At-labeled anti-CD138 antibody. The results show a significant, dose-dependent increase in survival.
| Treatment Group | Administered Activity (kBq) | Median Survival (Days) | Survival Increase vs. Control |
| Untreated Control | 0 | 45 | N/A |
| ²¹¹At-Isotype Control | 555 | 48 | + 3 days |
| ²¹¹At-anti-CD138 (Low Dose) | 370 | 47 | + 2 days |
| ²¹¹At-anti-CD138 (Mid Dose) | 555 | 79 | + 34 days |
| ²¹¹At-anti-CD138 (High Dose) | 740 | > 160 (65% survival) | > 115 days |
| (Data synthesized from a targeted alpha therapy study in a disseminated 5T33-MM mouse model.[4][6]) |
Experimental Protocol: Targeted Alpha Therapy
1. Antibody Conjugation and Radiolabeling:
-
Reagent Preparation: The anti-CD138 antibody (9E7.4) is conjugated with N-succinimidyl-3-(trimethylstannyl)benzoate (m-Me-ATE), which serves as a precursor for astatination.
-
Astatination: Astatine-211 is produced via cyclotron. The conjugated antibody is radiolabeled with ²¹¹At using an N-iodosuccinimide (NIS) oxidant in a mild acidic environment.
-
Purification: The final product, ²¹¹At-9E7.4, is purified using size-exclusion chromatography. Radiochemical purity is confirmed, and immunoreactivity is assessed via cell binding assays to ensure the antibody's targeting function is preserved.[4]
2. Animal Model:
-
A disseminated (systemic) multiple myeloma model is established by intravenously injecting 1 million 5T33-MM cells into C57BL/KaLwRij mice.
-
The disease is allowed to establish for 10 days before treatment initiation.[4]
3. Therapeutic Study:
-
Mice are randomized into different treatment groups and receive a single intravenous injection of ²¹¹At-9E7.4 at varying activities (e.g., 370, 555, 740 kBq). Control groups receive either no treatment or an ²¹¹At-labeled non-targeting isotype antibody.
-
Animals are monitored daily for weight loss (as a sign of toxicity) and overall health.
-
The primary endpoint is overall survival, which is tracked and analyzed using Kaplan-Meier survival curves.[4][6]
Visualization: Therapeutic Mechanism of Action
Comparative Analysis and Theranostic Principle
The dual use of a CD138-targeted agent for both imaging and therapy epitomizes the theranostic paradigm. The imaging agent acts as a predictive biomarker, confirming the presence and accessibility of the CD138 target before committing a patient to therapy.
| Feature | Imaging Agent (⁶⁴Cu-anti-CD138) | Therapeutic Agent (²¹¹At-anti-CD138) |
| Radionuclide | Copper-64 (⁶⁴Cu) | Astatine-211 (²¹¹At) |
| Emission Type | Positron (β+) for PET imaging | Alpha (α) for therapy |
| Particle Range | Millimeters | Micrometers (2-3 cell diameters) |
| Primary Purpose | Visualize tumor burden, confirm target expression, patient selection | Deliver localized, high-potency cytotoxic radiation to kill tumor cells |
| Administered Dose | Diagnostic (Megabecquerel range) | Therapeutic (Kilobecquerel to Megabecquerel range) |
| Key Outcome Metric | Tumor uptake (%ID/g), Tumor-to-background ratio | Increased median survival, Tumor growth inhibition |
The synergy between these agents allows for a highly personalized treatment strategy. A patient would first undergo a PET scan with the ⁶⁴Cu-labeled antibody. If the scan reveals significant and specific uptake in tumor lesions, it confirms that the patient is a suitable candidate for the therapeutic version. The imaging data can also potentially inform dosimetry calculations for the subsequent therapy, optimizing the administered dose to maximize efficacy while minimizing toxicity.
Visualization: The Theranostic Cycle
References
- 1. Targeted therapy for multiple myeloma: an overview on CD138-based strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted therapy for multiple myeloma: an overview on CD138-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted-Alpha-Therapy Combining Astatine-211 and anti-CD138 Antibody in a Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease [mdpi.com]
- 5. Comparison of Immuno-PET of CD138 and PET imaging with 64CuCl2 and 18F-FDG in a preclinical syngeneic model of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted-Alpha-Therapy Combining Astatine-211 and anti-CD138 Antibody in A Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Immuno-PET of CD138 and PET imaging with 64CuCl2 and 18F-FDG in a preclinical syngeneic model of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Guide to Adarulatide Tetraxetan (uPAR Imaging) and [68Ga]Ga-Pentixafor (CXCR4 Imaging)
For researchers, scientists, and drug development professionals, the non-invasive characterization of the tumor microenvironment is paramount. This guide provides a detailed comparison of two cutting-edge radiopharmaceutical imaging agents, Adarulatide tetraxetan (DOTA-AE105) and [68Ga]Ga-Pentixafor, which target two distinct but crucial receptors in oncology: the urokinase plasminogen activator receptor (uPAR) and the C-X-C chemokine receptor 4 (CXCR4), respectively.
While both receptors are implicated in tumor progression, invasion, and metastasis, they offer unique insights into tumor biology. This guide presents a side-by-side comparison of their performance, supported by experimental data, to aid in the selection of the appropriate imaging tool for specific research and clinical questions.
Performance Comparison: this compound vs. [68Ga]Ga-Pentixafor
The following table summarizes key quantitative data for this compound (targeting uPAR) and [68Ga]Ga-Pentixafor (targeting CXCR4), derived from preclinical and clinical studies.
| Parameter | This compound ([64Cu]Cu-DOTA-AE105 / [68Ga]Ga-NOTA-AE105) | [68Ga]Ga-Pentixafor |
| Target | Urokinase Plasminogen Activator Receptor (uPAR) | C-X-C Chemokine Receptor 4 (CXCR4) |
| Binding Affinity (IC50) | ~nM range (for AE105 peptide)[1] | 5 ± 1 nM[2] |
| Tumor Uptake (Preclinical) | [64Cu]Cu-DOTA-AE105: 10.8 ± 1.5 %ID/g in uPAR-positive tumors[3] | [68Ga]Ga-Pentixafor: High uptake in CXCR4-expressing tumors[2] |
| Tumor Uptake (Clinical - SUVmax) | [68Ga]Ga-NOTA-AE105: Visible uptake in primary tumors and metastases in breast, prostate, and bladder cancer[4][5] | High uptake in various hematologic and solid tumors, with highest SUVmax in multiple myeloma, adrenocortical carcinoma, and mantle cell lymphoma[6] |
| Tumor-to-Background Ratio | High tumor-to-background uptake observed in clinical studies[4] | High image contrast with a median Target-to-Blood-Pool Ratio (TBR) of 4.4[7] |
| Specificity Confirmation | Uptake blocked by excess unlabeled peptide; correlation with uPAR expression by IHC[3][8] | Uptake blocked by CXCR4 inhibitor AMD3100; correlation with CXCR4 expression by IHC[3][7] |
| Primary Radionuclide(s) | Copper-64 (64Cu), Gallium-68 (68Ga)[3][4] | Gallium-68 (68Ga)[3] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for each imaging agent, the following diagrams are provided.
Experimental Protocols
In Vivo PET Imaging Protocol (General)
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells known to express either uPAR (for this compound studies) or CXCR4 (for [68Ga]Ga-Pentixafor studies). Tumor growth is monitored until tumors reach a suitable size for imaging (typically 100-500 mm³).
-
Radiotracer Administration: Mice are anesthetized, and the radiotracer ([64Cu]Cu-DOTA-AE105, [68Ga]Ga-NOTA-AE105, or [68Ga]Ga-Pentixafor) is administered via tail vein injection. The injected dose is typically in the range of 5-10 MBq.
-
PET/CT Imaging: At specific time points post-injection (e.g., 1, 4, and 24 hours for 64Cu-labeled tracers; 60-90 minutes for 68Ga-labeled tracers), mice are anesthetized and placed in a small-animal PET/CT scanner. A CT scan is first acquired for anatomical co-registration and attenuation correction, followed by a static or dynamic PET scan.
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and reference tissues (e.g., muscle, blood pool). The uptake of the radiotracer is quantified as the percentage of injected dose per gram of tissue (%ID/g) or as the Standardized Uptake Value (SUV). Tumor-to-background ratios (TBRs) are calculated by dividing the tumor uptake by the uptake in a reference tissue.
Immunohistochemistry (IHC) for Target Validation
-
Tissue Preparation: Following the final imaging session, animals are euthanized, and tumors are excised. The tumors are then fixed in formalin and embedded in paraffin.
-
Sectioning and Staining: The paraffin-embedded tumor blocks are sectioned into thin slices (e.g., 4-5 µm). The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The slides are then incubated with a primary antibody specific for either uPAR or CXCR4.
-
Detection and Visualization: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen. The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Scoring: The stained slides are examined under a microscope, and the intensity and percentage of positive staining in the tumor cells are scored by a pathologist to provide a semi-quantitative measure of target expression. This score is then correlated with the in vivo PET imaging data.
Conclusion
Both this compound and [68Ga]Ga-Pentixafor are powerful tools for the non-invasive imaging of key cancer biomarkers. The choice between these agents depends on the specific biological question being addressed. This compound provides a means to visualize and quantify uPAR expression, a marker of cancer aggressiveness and invasion. In contrast, [68Ga]Ga-Pentixafor allows for the assessment of CXCR4 expression, which is crucial for understanding tumor metastasis and the interaction of cancer cells with their microenvironment. This guide provides the foundational information to assist researchers in selecting the most appropriate imaging strategy for their preclinical and clinical investigations.
References
- 1. 68Ga-labeling and in vivo evaluation of a uPAR binding DOTA- and NODAGA-conjugated peptide for PET imaging of invasive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy [thno.org]
- 4. First-in-human uPAR PET: Imaging of Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Targeted imaging of uPAR expression in vivo with cyclic AE105 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR4-Based Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human uPAR PET: Imaging of Cancer Aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Adarulatide Tetraxetan (¹⁷⁷Lu-PSMA-617) in Non-Prostate Cancer Models: A Comparative Guide
An In-depth Analysis of PSMA-Targeted Radionuclide Therapy in Renal Cell Carcinoma and Glioblastoma
The landscape of targeted cancer therapies is rapidly evolving, with a growing interest in applying established treatments to new indications. Adarulatide tetraxetan, more commonly known as Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617), a radioligand therapy targeting the Prostate-Specific Membrane Antigen (PSMA), has shown significant promise in the treatment of prostate cancer.[1][2] However, the expression of PSMA is not limited to prostate cancer; it is also found in the neovasculature of various other solid tumors, opening avenues for its therapeutic application in a broader range of malignancies.[3][4] This guide provides a comparative evaluation of the preclinical and emerging clinical evidence for this compound in non-prostate cancer models, with a primary focus on Renal Cell Carcinoma (RCC) and a secondary look at Glioblastoma.
Renal Cell Carcinoma: A Promising Frontier for PSMA-Targeted Therapy
Metastatic Clear Cell Renal Cell Carcinoma (ccRCC) is a highly vascularized tumor type where PSMA is overexpressed in the tumor-associated neovasculature.[5][6] This has made it a compelling target for PSMA-directed therapies. Preclinical studies have begun to explore the efficacy of PSMA-targeted radionuclide therapy in RCC models, with promising results.
Preclinical Efficacy of PSMA-Targeted Radionuclide Therapy in a Murine RCC Model
A key preclinical study investigated the efficacy of a PSMA-targeted alpha-emitter, ²²⁵Ac-L1, in a murine renal cell carcinoma model (PSMA+ RENCA). This provides a strong rationale for the potential of PSMA-targeted radioligand therapy in RCC.
Table 1: Preclinical Efficacy of PSMA-Targeted Radionuclide Therapy (²²⁵Ac-L1) in a PSMA+ RENCA Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Survival Rate at Day 90 |
| Vehicle Control | ~1000 | 0% |
| ²²⁵Ac-L1 (37 kBq x 1) | Significantly reduced vs. control | Not Reported |
| ²²⁵Ac-L1 (37 kBq x 2) | Complete remission in a subset of mice | 40% |
| ²²⁵Ac-L1 (37 kBq x 3) | Complete remission in a majority of mice | 70% |
Data adapted from a preclinical study evaluating a PSMA-targeted alpha-emitter in a murine RCC model.[6]
Comparison with Standard of Care: Sunitinib (B231) in Preclinical RCC Models
Sunitinib, a tyrosine kinase inhibitor (TKI) targeting VEGFR, is a standard of care for metastatic RCC. Preclinical studies have established its efficacy in reducing tumor growth in RCC xenograft models.
Table 2: Preclinical Efficacy of Sunitinib in a Human RCC Xenograft Model (SK-RC-52)
| Treatment Group | Mean Tumor Volume (mm³) Change from Baseline |
| Vehicle Control | Increased |
| Sunitinib (40 mg/kg/day) | Stabilized or slightly reduced |
Data adapted from a preclinical study evaluating sunitinib in a sunitinib-resistant human RCC xenograft model.[7][8][9] It is important to note that this model was selected to study resistance, and efficacy in sensitive models may be more pronounced.
Experimental Protocols
PSMA-Targeted Radionuclide Therapy in PSMA+ RENCA Mouse Model [6]
-
Cell Line: Murine renal cell carcinoma (RENCA) cells engineered to express human PSMA (PSMA+ RENCA).
-
Animal Model: BALB/c mice bearing subcutaneous PSMA+ RENCA tumors.
-
Treatment: Intravenous injection of ²²⁵Ac-L1 (a PSMA-targeted alpha-emitter) at a dose of 37 kBq per injection. Treatments were administered as single or multiple doses.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Survival was monitored over a 90-day period.
Sunitinib in Human RCC Xenograft Mouse Model [7][8][9]
-
Cell Line: Human renal cell carcinoma cell line (e.g., SK-RC-52).
-
Animal Model: Nude mice bearing subcutaneous human RCC xenografts.
-
Treatment: Oral administration of sunitinib at a dose of 40 mg/kg/day.
-
Efficacy Evaluation: Tumor volume was measured with calipers over the course of the treatment.
Signaling Pathway and Experimental Workflow
References
- 1. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A multicentric, single arm, open-label, phase I/II study evaluating PSMA targeted radionuclide therapy in adult patients with metastatic clear cell renal cancer (PRadR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of PSMA-targeted radiotheranostics in an experimental model of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Combination of sunitinib and 177Lu-labeled antibody cG250 targeted radioimmunotherapy: A promising new therapeutic strategy for patients with advanced renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Adarulatide Tetraxetan: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Adarulatide tetraxetan, ensuring the protection of laboratory personnel and environmental integrity.
At the forefront of this process is the consultation of your institution's Environmental Health and Safety (EHS) department.[1][2] Local, state, and federal regulations must be strictly adhered to, and your EHS office is the primary resource for ensuring compliance.[1]
Core Principles for this compound Waste Management
Due to the absence of specific toxicological and environmental impact data for this compound, all materials contaminated with this compound should be handled as potentially hazardous chemical waste.[3] This includes unused solutions, contaminated personal protective equipment (PPE), and any labware that has come into contact with the substance.
Key Handling and Storage Precautions:
-
Designated Work Area: All handling of this compound should be confined to a designated, well-ventilated area, such as a chemical fume hood, to minimize exposure.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Storage: Store this compound in clearly labeled, tightly sealed containers, protected from direct sunlight, and in a dry, temperature-controlled environment as per supplier recommendations to maintain stability.[4]
-
Spill Management: In the event of a spill, mechanically collect any solid material to avoid dust generation.[2] Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.[2] Prevent the material from entering drains or waterways.[2]
Procedural Steps for Proper Disposal
The following steps provide a general workflow for the collection and disposal of this compound waste.
-
Waste Characterization: Treat all this compound waste as chemical waste. This includes both solid and liquid forms.
-
Waste Segregation: It is crucial to segregate different types of waste to ensure proper disposal.[1]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and the initial rinse of any contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3] Never pour peptide solutions down the sink.[1][4]
-
Solid Waste: All contaminated solid waste, such as gloves, wipes, vials, and pipette tips, should be placed in a separate, designated, and clearly labeled hazardous waste container.[2][4]
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other constituents of the waste stream.[1][3]
-
Institutional Protocols: Follow your institution's specific protocols for the storage and pickup of hazardous waste. Coordinate with your EHS department for scheduled disposal by a licensed contractor.[1]
Data Presentation: this compound Waste Profile
Since specific quantitative data for this compound is unavailable, the following table summarizes the general characteristics and handling considerations for peptide-based waste.
| Waste Stream | Composition | Hazard Profile | Disposal Container Requirements |
| Solid Waste | Contaminated PPE (gloves, etc.), empty vials, plasticware, absorbent materials used for spill cleanup. | Assumed to be chemically contaminated. | Sealable, puncture-resistant container lined with a heavy-duty plastic bag.[3] |
| Aqueous Liquid Waste | Unused or expired this compound solutions, buffers, initial rinses of contaminated glassware. | Potential for unknown aquatic toxicity. Avoid release into the environment.[2] | Leak-proof, chemically compatible, and sealable container.[3] |
| Organic Solvent Liquid Waste | Solutions of this compound in organic solvents (if applicable for any experimental procedures). | Chemical hazards of the solvent in addition to the peptide. | Chemically resistant, leak-proof, and sealable container. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Adarulatide Tetraxetan
For researchers, scientists, and drug development professionals, the safe handling of Adarulatide tetraxetan is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of research. This compound, also known as DOTA-AE105, is a diagnostic imaging agent. When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), it becomes a therapeutic radiopharmaceutical known as ¹⁷⁷Lu-vipivotide tetraxetan. The handling procedures must be adapted depending on whether the compound is in its non-radioactive or radiolabeled form.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent exposure. The necessary PPE varies based on the form of this compound being handled.
| Form of this compound | Required Personal Protective Equipment | Purpose |
| Non-Radioactive | - Standard laboratory coat- Safety glasses with side shields- Nitrile or latex gloves | Protects against potential skin and eye irritation from the peptide and chelating agent. |
| Radiolabeled (e.g., ¹⁷⁷Lu-Adarulatide tetraxetan) | - Full-length, closed lab coat- Disposable gloves (double-gloving recommended).[1] - Safety glasses or goggles- Dosimetry badge and ring dosimeter- Disposable shoe covers.[1] - Use of a fume hood for volatile compounds | Minimizes exposure to ionizing radiation and prevents radioactive contamination.[1] Dosimetry is crucial for monitoring radiation dose to the body and extremities. |
Experimental Protocol: Handling Radiolabeled this compound in a Research Setting
This protocol outlines the key steps for safely handling ¹⁷⁷Lu-Adarulatide tetraxetan during a typical in-vitro or in-vivo research experiment.
1. Preparation and Work Area Setup:
-
Designate a specific work area for handling radioactive materials.
-
Cover the work surface with absorbent, plastic-backed paper.[2]
-
Ensure all necessary equipment (pipettes, tubes, shields, etc.) is dedicated for radioactive use and is within the designated area.
-
Have a calibrated radiation survey meter readily available.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, disposable shoe covers, and safety glasses.
-
Wear your assigned dosimetry badge on your torso and a ring dosimeter on your non-dominant hand.
-
Don two pairs of disposable gloves.[1]
3. Handling and Dispensing:
-
Use syringe shields and vial shields to minimize radiation exposure during handling.
-
Perform all operations that may produce aerosols or volatile radioactive materials inside a certified fume hood.
-
Clearly label all tubes and containers with the radionuclide, activity, and date.
4. Post-Procedure Monitoring and Decontamination:
-
After handling the radiolabeled compound, monitor your gloves for contamination with the survey meter.
-
If gloves are contaminated, remove and dispose of them in the designated radioactive waste container and put on a new pair.
-
Survey the work area for any spills. Decontaminate any contaminated surfaces immediately using appropriate cleaning agents.
-
Before leaving the designated area, monitor your hands, shoes, and clothing for contamination.
5. Waste Segregation and Disposal:
-
Segregate radioactive waste from non-radioactive waste.
-
Dispose of all solid radioactive waste (gloves, absorbent paper, tubes, etc.) in a clearly labeled radioactive waste container.
-
Dispose of liquid radioactive waste in a designated, shielded container.
Workflow for Handling this compound
Caption: Workflow for Handling this compound.
Disposal Plan
Proper waste management is crucial to ensure safety and compliance with regulations.
Non-Radioactive this compound:
-
Solid Waste: Unused solid this compound and contaminated lab supplies (e.g., pipette tips, tubes) should be disposed of as chemical waste according to institutional and local regulations.
-
Liquid Waste: Solutions containing this compound should be collected and disposed of as chemical waste. Do not pour down the drain unless permitted by local regulations.
Radiolabeled this compound (e.g., ¹⁷⁷Lu-Adarulatide tetraxetan):
-
Radioactive Waste Segregation: All waste contaminated with radioactive material must be segregated at the source.
-
Solid Radioactive Waste: This includes gloves, absorbent paper, vials, and other contaminated materials. It should be placed in designated, labeled, and shielded radioactive waste containers.
-
Liquid Radioactive Waste: Aqueous radioactive waste should be collected in a designated, labeled, and shielded container. Organic radioactive waste should be collected separately.
-
Decay-in-Storage: For short-lived radionuclides like ¹⁷⁷Lu (half-life of approximately 6.7 days), waste can be stored in a secure, shielded location until it has decayed to background levels (typically 10 half-lives).[3] After this period, it can be disposed of as regular waste after being monitored to confirm it is no longer radioactive.
-
Special Considerations for ¹⁷⁷Lu: The production of ¹⁷⁷Lu can result in a long-lived isomer, ¹⁷⁷ᵐLu (half-life of 160.4 days).[4] Waste containing detectable levels of ¹⁷⁷ᵐLu cannot be decayed in storage and must be disposed of as long-lived radioactive waste according to regulatory requirements.[5] Always consult your institution's Radiation Safety Officer for specific guidance on ¹⁷⁷Lu waste disposal.[3]
References
- 1. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 2. hpschapters.org [hpschapters.org]
- 3. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nrc.gov [nrc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
